11-Keto Fusidic Acid
Descripción
Propiedades
Número CAS |
16711-91-4 |
|---|---|
Fórmula molecular |
C31H46O6 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-1,2,3,4,5,6,7,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
Clave InChI |
RLYFYROONDDGHK-DMLPZSAWSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
Sinónimos |
(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid; 11-Oxofusidic Acid; |
Origen del producto |
United States |
Foundational & Exploratory
11-Keto Fusidic Acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature.
Chemical Structure and Properties
This compound is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |
| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |
A summary of the known quantitative physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₆ | [1] |
| Molecular Weight | 514.69 g/mol | [1] |
| CAS Number | 16711-91-4 | [1] |
| Physical State | Solid, off-white | Not explicitly cited |
| Melting Point | 179-181°C | Not explicitly cited |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | Not explicitly cited |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.
The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.
Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.
Synthesis
The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.
General workflow for the synthesis of this compound.
Purification
Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like this compound, a combination of the following methods would likely be employed:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]
-
Detection: UV detection, typically in the range of 210-235 nm.[7]
While a specific, validated HPLC method for this compound is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.
Signaling Pathways
Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of this compound in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]
Conclusion
References
- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
11-Keto Fusidic Acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature.
Chemical Structure and Properties
This compound is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |
| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |
A summary of the known quantitative physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₆ | [1] |
| Molecular Weight | 514.69 g/mol | [1] |
| CAS Number | 16711-91-4 | [1] |
| Physical State | Solid, off-white | Not explicitly cited |
| Melting Point | 179-181°C | Not explicitly cited |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | Not explicitly cited |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.
The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.
Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.
Synthesis
The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.
General workflow for the synthesis of this compound.
Purification
Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like this compound, a combination of the following methods would likely be employed:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]
-
Detection: UV detection, typically in the range of 210-235 nm.[7]
While a specific, validated HPLC method for this compound is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.
Signaling Pathways
Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of this compound in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]
Conclusion
References
- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
11-Keto Fusidic Acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as 11-Oxofusidic Acid or Simplifusidic acid I, is a derivative of the well-known antibiotic, fusidic acid.[1][2] As a member of the fusidane class of antibiotics, it shares the characteristic steroid-like core structure. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, compiled from available scientific literature.
Chemical Structure and Properties
This compound is structurally characterized by a ketone group at the 11th position of the fusidic acid backbone. Its chemical identity is well-defined by its molecular formula, CAS registry number, and various chemical identifiers.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2Z)-2-[(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(acetyloxy)-3-hydroxy-4,8,10,14-tetramethyl-11-oxo-2,3,4,5,6,7,9,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| SMILES | CC(=CCC/C(=C/1[C@]2([H])CC(=O)[C@@]3([H])[C@@]4(C)CC--INVALID-LINK--[C@]4([H])CC[C@]3(C)[C@@]2(C)C[C@@H]1OC(=O)C)O)/C(=O)O)C |
| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-23,25,27,33H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,25-,27-,29-,30-,31-/m0/s1 |
| InChIKey | RLYFYROONDDGHK-DMLPZSAWSA-N |
A summary of the known quantitative physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₆ | [1] |
| Molecular Weight | 514.69 g/mol | [1] |
| CAS Number | 16711-91-4 | [1] |
| Physical State | Solid, off-white | Not explicitly cited |
| Melting Point | 179-181°C | Not explicitly cited |
| Solubility | Slightly soluble in chloroform and methanol | Not explicitly cited |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL against Staphylococcus aureus.
The mechanism of action for the fusidane class of antibiotics, including fusidic acid and its derivatives, is well-established.[3] These compounds are inhibitors of bacterial protein synthesis. They specifically target and bind to the elongation factor G (EF-G) on the ribosome.[3] This binding event stalls the translocation step of protein synthesis, preventing the ribosome from moving along the mRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.
Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, general methodologies for the chemical modification and analysis of fusidic acid and its derivatives can be inferred from the literature.
Synthesis
The synthesis of the C11 ketone of fusidic acid has been reported, involving the oxidation of the secondary alcohol at the C11 position of the fusidic acid molecule.[2] While the specific reagents and conditions for this transformation are not detailed in the available literature, a general workflow can be proposed.
General workflow for the synthesis of this compound.
Purification
Purification of fusidic acid derivatives typically involves standard chromatographic techniques. For compounds like this compound, a combination of the following methods would likely be employed:
-
Column Chromatography: Using silica gel as the stationary phase and a gradient of organic solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, often using a reverse-phase column with a mobile phase such as methanol and water.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of fusidic acid and its related substances, including impurities and derivatives.[6][7] A typical HPLC method for fusidic acid analysis involves:
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., water with phosphoric or acetic acid).[6][7]
-
Detection: UV detection, typically in the range of 210-235 nm.[7]
While a specific, validated HPLC method for this compound is not detailed in the available literature, the principles used for fusidic acid analysis would be directly applicable, with adjustments to the gradient and detection wavelength as needed for optimal separation and sensitivity.
Signaling Pathways
Currently, there is no specific information available in the reviewed scientific literature regarding the involvement of this compound in any cellular signaling pathways. The biological activity of fusidic acid and its derivatives has been primarily characterized by their direct antibacterial action through the inhibition of protein synthesis. While some studies have explored the anti-inflammatory effects of fusidic acid, these have not been linked to specific signaling pathways for the 11-keto derivative.[8]
Conclusion
References
- 1. Structural identification of the related substances of fusidic acid by LC-MS [jcpu.cpu.edu.cn]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 11-Keto Fusidic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. By leveraging the extensive research on its parent compound, this document elucidates the molecular interactions and cellular consequences of this potent antibacterial agent.
Introduction: A Derivative of a Classic Antibiotic
Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, has been a valuable tool in combating Gram-positive bacterial infections for decades.[1] Its unique mechanism of action, targeting bacterial protein synthesis, has set it apart from many other antibiotic classes.[2][3][4] this compound, a metabolite and derivative of fusidic acid, has demonstrated significant antibacterial activity, suggesting a shared or similar mechanism of action with its parent compound. This guide will delve into the intricacies of this mechanism, supported by available data and established scientific principles.
The Primary Target: Bacterial Elongation Factor G (EF-G)
The antibacterial efficacy of fusidic acid and its derivatives, including this compound, is centered on the inhibition of a crucial protein in bacterial translation: Elongation Factor G (EF-G).[2][4] EF-G is a GTPase that plays an indispensable role in the translocation step of protein synthesis, a process essential for the elongation of the polypeptide chain.[1][4]
The Bacterial Protein Synthesis Elongation Cycle
To comprehend the action of this compound, it is essential to first understand the normal bacterial protein synthesis elongation cycle. This is a three-step process:
-
Aminoacyl-tRNA binding: An aminoacyl-tRNA, complexed with Elongation Factor Tu (EF-Tu) and GTP, is delivered to the A-site of the ribosome.
-
Peptide bond formation: The ribosome catalyzes the formation of a peptide bond between the amino acid in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.
-
Translocation: EF-G, complexed with GTP, binds to the ribosome. Upon GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA by one codon. This shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site (exit site).
This cycle repeats, adding one amino acid at a time to the growing polypeptide chain.
The Inhibitory Action of Fusidic Acid and its Derivatives
Fusidic acid and, by extension, this compound, act as a "molecular roadblock" during the translocation step of protein synthesis.[2][5] The mechanism can be dissected as follows:
-
Binding to the EF-G-Ribosome Complex: After EF-G has catalyzed translocation and hydrolyzed GTP to GDP, it is normally released from the ribosome to participate in another round of elongation. Fusidic acid binds to this post-translocation complex of the ribosome, EF-G, and GDP.[1][3]
-
Stabilization and "Locking" of EF-G: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes required for the release of EF-G.[1][4] This effectively "locks" EF-G onto the ribosome.
-
Stalling of Protein Synthesis: With EF-G trapped on the ribosome, the A-site is not accessible for the next aminoacyl-tRNA to bind. This halts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[4] This bacteriostatic effect allows the host's immune system to clear the infection.[2]
The following diagram illustrates the inhibitory mechanism:
Quantitative Data: Antibacterial Activity
While extensive quantitative data specifically for this compound is not as abundant as for its parent compound, available information indicates potent antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [6][7] |
| Fusidic Acid | Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [3] |
| Fusidic Acid | Coagulase-negative Staphylococci | 0.25 | [3] |
| Fusidic Acid | Enterococci | 4 | [3] |
| Fusidic Acid | Clostridium difficile | 2 | [3] |
| Fusidic Acid | Neisseria gonorrhoeae | 1 | [3] |
| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Staphylococcus aureus | 4 | [8][9] |
| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Methicillin-resistant S. aureus (MRSA) | 8 | [8][9] |
Detailed Experimental Protocols
The elucidation of the mechanism of action and antibacterial potency of compounds like this compound relies on a set of standardized and reproducible experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing antibacterial activity is the broth microdilution assay.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
96-well microtiter plates.
-
Incubator.
Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.
The following diagram outlines the workflow for MIC determination:
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the compound on bacterial protein synthesis.
Objective: To quantify the inhibition of protein synthesis in a bacterial cell-free system by this compound.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).
-
Buffer system containing ATP, GTP, amino acids (one of which is radiolabeled, e.g., [35S]-methionine).
-
mRNA template (e.g., poly(U) or a specific gene).
-
This compound at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
The reaction mixture containing the S30 extract, buffer system, and mRNA template is prepared.
-
This compound is added to the reaction mixtures at a range of concentrations. A control with no drug is included.
-
The reaction is initiated by the addition of the radiolabeled amino acid and incubated at 37°C.
-
At specific time points, aliquots are removed and the reaction is stopped by adding cold TCA.
-
The TCA-precipitated proteins are collected on glass fiber filters and washed.
-
The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to the no-drug control.
Conclusion
This compound exerts its antibacterial effect through a well-defined and potent mechanism of action inherited from its parent compound, fusidic acid. By targeting and stalling the bacterial protein synthesis machinery at the crucial translocation step, it effectively halts bacterial proliferation. The available data underscores its significant activity, particularly against Staphylococcus aureus. A thorough understanding of this mechanism is paramount for its potential development and application in therapeutic contexts, especially in an era of growing antibiotic resistance. Further research to expand the quantitative dataset and explore its efficacy against a broader range of pathogens is warranted.
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 11-Keto Fusidic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. By leveraging the extensive research on its parent compound, this document elucidates the molecular interactions and cellular consequences of this potent antibacterial agent.
Introduction: A Derivative of a Classic Antibiotic
Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, has been a valuable tool in combating Gram-positive bacterial infections for decades.[1] Its unique mechanism of action, targeting bacterial protein synthesis, has set it apart from many other antibiotic classes.[2][3][4] this compound, a metabolite and derivative of fusidic acid, has demonstrated significant antibacterial activity, suggesting a shared or similar mechanism of action with its parent compound. This guide will delve into the intricacies of this mechanism, supported by available data and established scientific principles.
The Primary Target: Bacterial Elongation Factor G (EF-G)
The antibacterial efficacy of fusidic acid and its derivatives, including this compound, is centered on the inhibition of a crucial protein in bacterial translation: Elongation Factor G (EF-G).[2][4] EF-G is a GTPase that plays an indispensable role in the translocation step of protein synthesis, a process essential for the elongation of the polypeptide chain.[1][4]
The Bacterial Protein Synthesis Elongation Cycle
To comprehend the action of this compound, it is essential to first understand the normal bacterial protein synthesis elongation cycle. This is a three-step process:
-
Aminoacyl-tRNA binding: An aminoacyl-tRNA, complexed with Elongation Factor Tu (EF-Tu) and GTP, is delivered to the A-site of the ribosome.
-
Peptide bond formation: The ribosome catalyzes the formation of a peptide bond between the amino acid in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.
-
Translocation: EF-G, complexed with GTP, binds to the ribosome. Upon GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA by one codon. This shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site (exit site).
This cycle repeats, adding one amino acid at a time to the growing polypeptide chain.
The Inhibitory Action of Fusidic Acid and its Derivatives
Fusidic acid and, by extension, this compound, act as a "molecular roadblock" during the translocation step of protein synthesis.[2][5] The mechanism can be dissected as follows:
-
Binding to the EF-G-Ribosome Complex: After EF-G has catalyzed translocation and hydrolyzed GTP to GDP, it is normally released from the ribosome to participate in another round of elongation. Fusidic acid binds to this post-translocation complex of the ribosome, EF-G, and GDP.[1][3]
-
Stabilization and "Locking" of EF-G: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes required for the release of EF-G.[1][4] This effectively "locks" EF-G onto the ribosome.
-
Stalling of Protein Synthesis: With EF-G trapped on the ribosome, the A-site is not accessible for the next aminoacyl-tRNA to bind. This halts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[4] This bacteriostatic effect allows the host's immune system to clear the infection.[2]
The following diagram illustrates the inhibitory mechanism:
Quantitative Data: Antibacterial Activity
While extensive quantitative data specifically for this compound is not as abundant as for its parent compound, available information indicates potent antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [6][7] |
| Fusidic Acid | Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [3] |
| Fusidic Acid | Coagulase-negative Staphylococci | 0.25 | [3] |
| Fusidic Acid | Enterococci | 4 | [3] |
| Fusidic Acid | Clostridium difficile | 2 | [3] |
| Fusidic Acid | Neisseria gonorrhoeae | 1 | [3] |
| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Staphylococcus aureus | 4 | [8][9] |
| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Methicillin-resistant S. aureus (MRSA) | 8 | [8][9] |
Detailed Experimental Protocols
The elucidation of the mechanism of action and antibacterial potency of compounds like this compound relies on a set of standardized and reproducible experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing antibacterial activity is the broth microdilution assay.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
96-well microtiter plates.
-
Incubator.
Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.
The following diagram outlines the workflow for MIC determination:
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the compound on bacterial protein synthesis.
Objective: To quantify the inhibition of protein synthesis in a bacterial cell-free system by this compound.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).
-
Buffer system containing ATP, GTP, amino acids (one of which is radiolabeled, e.g., [35S]-methionine).
-
mRNA template (e.g., poly(U) or a specific gene).
-
This compound at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
The reaction mixture containing the S30 extract, buffer system, and mRNA template is prepared.
-
This compound is added to the reaction mixtures at a range of concentrations. A control with no drug is included.
-
The reaction is initiated by the addition of the radiolabeled amino acid and incubated at 37°C.
-
At specific time points, aliquots are removed and the reaction is stopped by adding cold TCA.
-
The TCA-precipitated proteins are collected on glass fiber filters and washed.
-
The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to the no-drug control.
Conclusion
This compound exerts its antibacterial effect through a well-defined and potent mechanism of action inherited from its parent compound, fusidic acid. By targeting and stalling the bacterial protein synthesis machinery at the crucial translocation step, it effectively halts bacterial proliferation. The available data underscores its significant activity, particularly against Staphylococcus aureus. A thorough understanding of this mechanism is paramount for its potential development and application in therapeutic contexts, especially in an era of growing antibiotic resistance. Further research to expand the quantitative dataset and explore its efficacy against a broader range of pathogens is warranted.
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 11-Keto Fusidic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. By leveraging the extensive research on its parent compound, this document elucidates the molecular interactions and cellular consequences of this potent antibacterial agent.
Introduction: A Derivative of a Classic Antibiotic
Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, has been a valuable tool in combating Gram-positive bacterial infections for decades.[1] Its unique mechanism of action, targeting bacterial protein synthesis, has set it apart from many other antibiotic classes.[2][3][4] this compound, a metabolite and derivative of fusidic acid, has demonstrated significant antibacterial activity, suggesting a shared or similar mechanism of action with its parent compound. This guide will delve into the intricacies of this mechanism, supported by available data and established scientific principles.
The Primary Target: Bacterial Elongation Factor G (EF-G)
The antibacterial efficacy of fusidic acid and its derivatives, including this compound, is centered on the inhibition of a crucial protein in bacterial translation: Elongation Factor G (EF-G).[2][4] EF-G is a GTPase that plays an indispensable role in the translocation step of protein synthesis, a process essential for the elongation of the polypeptide chain.[1][4]
The Bacterial Protein Synthesis Elongation Cycle
To comprehend the action of this compound, it is essential to first understand the normal bacterial protein synthesis elongation cycle. This is a three-step process:
-
Aminoacyl-tRNA binding: An aminoacyl-tRNA, complexed with Elongation Factor Tu (EF-Tu) and GTP, is delivered to the A-site of the ribosome.
-
Peptide bond formation: The ribosome catalyzes the formation of a peptide bond between the amino acid in the A-site and the growing polypeptide chain attached to the tRNA in the P-site.
-
Translocation: EF-G, complexed with GTP, binds to the ribosome. Upon GTP hydrolysis, EF-G facilitates the movement of the ribosome along the mRNA by one codon. This shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site (exit site).
This cycle repeats, adding one amino acid at a time to the growing polypeptide chain.
The Inhibitory Action of Fusidic Acid and its Derivatives
Fusidic acid and, by extension, this compound, act as a "molecular roadblock" during the translocation step of protein synthesis.[2][5] The mechanism can be dissected as follows:
-
Binding to the EF-G-Ribosome Complex: After EF-G has catalyzed translocation and hydrolyzed GTP to GDP, it is normally released from the ribosome to participate in another round of elongation. Fusidic acid binds to this post-translocation complex of the ribosome, EF-G, and GDP.[1][3]
-
Stabilization and "Locking" of EF-G: The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes required for the release of EF-G.[1][4] This effectively "locks" EF-G onto the ribosome.
-
Stalling of Protein Synthesis: With EF-G trapped on the ribosome, the A-site is not accessible for the next aminoacyl-tRNA to bind. This halts the elongation cycle, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[4] This bacteriostatic effect allows the host's immune system to clear the infection.[2]
The following diagram illustrates the inhibitory mechanism:
Quantitative Data: Antibacterial Activity
While extensive quantitative data specifically for this compound is not as abundant as for its parent compound, available information indicates potent antibacterial activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [6][7] |
| Fusidic Acid | Staphylococcus aureus (including MRSA) | 0.12 - 0.25 | [3] |
| Fusidic Acid | Coagulase-negative Staphylococci | 0.25 | [3] |
| Fusidic Acid | Enterococci | 4 | [3] |
| Fusidic Acid | Clostridium difficile | 2 | [3] |
| Fusidic Acid | Neisseria gonorrhoeae | 1 | [3] |
| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Staphylococcus aureus | 4 | [8][9] |
| 3-Keto-cephalosporin P1 (a fusidic acid derivative) | Methicillin-resistant S. aureus (MRSA) | 8 | [8][9] |
Detailed Experimental Protocols
The elucidation of the mechanism of action and antibacterial potency of compounds like this compound relies on a set of standardized and reproducible experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing antibacterial activity is the broth microdilution assay.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
96-well microtiter plates.
-
Incubator.
Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in CAMHB in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth and bacteria, no drug) and negative (broth only) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity.
The following diagram outlines the workflow for MIC determination:
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of the compound on bacterial protein synthesis.
Objective: To quantify the inhibition of protein synthesis in a bacterial cell-free system by this compound.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli or S. aureus).
-
Buffer system containing ATP, GTP, amino acids (one of which is radiolabeled, e.g., [35S]-methionine).
-
mRNA template (e.g., poly(U) or a specific gene).
-
This compound at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
The reaction mixture containing the S30 extract, buffer system, and mRNA template is prepared.
-
This compound is added to the reaction mixtures at a range of concentrations. A control with no drug is included.
-
The reaction is initiated by the addition of the radiolabeled amino acid and incubated at 37°C.
-
At specific time points, aliquots are removed and the reaction is stopped by adding cold TCA.
-
The TCA-precipitated proteins are collected on glass fiber filters and washed.
-
The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to the no-drug control.
Conclusion
This compound exerts its antibacterial effect through a well-defined and potent mechanism of action inherited from its parent compound, fusidic acid. By targeting and stalling the bacterial protein synthesis machinery at the crucial translocation step, it effectively halts bacterial proliferation. The available data underscores its significant activity, particularly against Staphylococcus aureus. A thorough understanding of this mechanism is paramount for its potential development and application in therapeutic contexts, especially in an era of growing antibiotic resistance. Further research to expand the quantitative dataset and explore its efficacy against a broader range of pathogens is warranted.
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Steroid Antibiotic: A Technical Guide to the Discovery and Origin of Fusidane-Type Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusidane-type antibiotics, a unique class of fungal-derived triterpenoids, have been a subject of scientific interest for over half a century, primarily due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid, the most prominent member of this class, remains the only one to be used clinically. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathways of these steroid-like antibiotics. It consolidates quantitative data on production and efficacy, details key experimental methodologies, and visualizes the complex biological processes involved.
Discovery and Origin
Initial Isolation and Key Discoveries
Fusidic acid was first isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum.[1][2][3] This discovery, credited to researchers at Leo Pharma in Denmark, introduced a novel antibiotic with a steroidal scaffold, distinct from other major antibiotic classes.[1] Clinical use of fusidic acid began in 1962.[1][2]
The fusidane family also includes other structurally similar compounds, such as:
-
Helvolic acid: Isolated from Aspergillus fumigatus during World War II.[4]
-
Cephalosporin P1: Discovered in the culture fluid of Acremonium chrysogenum in 1951.[4]
While fusidic acid is primarily associated with Fusidium coccineum (also known as Acremonium fusidioides), it has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[1]
Evolutionary Origins and Horizontal Gene Transfer
The production of structurally similar fusidane antibiotics by distantly related fungal species was a long-standing evolutionary puzzle.[4][5] Genomic studies have revealed that the biosynthetic gene clusters (BGCs) for fusidane-type antibiotics have a complex evolutionary history shaped by multiple horizontal gene transfer (HGT) events.[4][5][6][7]
Phylogenetic analyses of the key enzymes in the biosynthetic pathways, such as oxidosqualene cyclase (OSC) and cytochrome P450s, indicate that the ancestor of the fusidane BGC may have originated in the Zoopagomycota phylum and was subsequently transferred to Pezizomycotina fungi through ancient HGT events.[4][5][8] Further HGT events are believed to have occurred between different fungal classes (e.g., Eurotiomycetes and Sordariomycetes) and even between genera within the same class, leading to the observed distribution of these antibiotic-producing capabilities.[4][5][6]
Biosynthesis of Fusidic Acid
The biosynthesis of fusidic acid is a multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for sterol and triterpenoid (B12794562) synthesis.[1][7] The entire pathway has been elucidated through the identification and heterologous expression of the fusidic acid biosynthetic gene cluster (fus cluster).[9]
The Fusidic Acid Gene Cluster (fus cluster)
The fus cluster consists of eight genes. Six of these genes are conserved and share homology with the helvolic acid gene cluster. The key enzymes and their functions in the pathway are:
-
Oxidosqualene Cyclase (OSC): Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the protostadienol carbon skeleton.
-
Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for subsequent oxidative modifications of the protostadienol core, including hydroxylations and the formation of carboxylic acid groups.
-
Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes are involved in redox reactions, such as the conversion of hydroxyl groups to ketones. The fus cluster notably contains two SDRs, FusC1 and FusC2, which exhibit opposite stereoselectivity in 3-ketoreduction.[9]
The final steps that differentiate the fusidic acid pathway from the helvolic acid pathway are governed by two specific genes in the fus cluster, fusC1 and fusB1.[9]
Biosynthetic Pathway
The elucidated biosynthetic pathway for fusidic acid proceeds through several key intermediates. The pathway was confirmed by the stepwise introduction of fus cluster genes into the heterologous host Aspergillus oryzae.[9]
References
- 1. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Steroid Antibiotic: A Technical Guide to the Discovery and Origin of Fusidane-Type Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusidane-type antibiotics, a unique class of fungal-derived triterpenoids, have been a subject of scientific interest for over half a century, primarily due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid, the most prominent member of this class, remains the only one to be used clinically. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathways of these steroid-like antibiotics. It consolidates quantitative data on production and efficacy, details key experimental methodologies, and visualizes the complex biological processes involved.
Discovery and Origin
Initial Isolation and Key Discoveries
Fusidic acid was first isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum.[1][2][3] This discovery, credited to researchers at Leo Pharma in Denmark, introduced a novel antibiotic with a steroidal scaffold, distinct from other major antibiotic classes.[1] Clinical use of fusidic acid began in 1962.[1][2]
The fusidane family also includes other structurally similar compounds, such as:
-
Helvolic acid: Isolated from Aspergillus fumigatus during World War II.[4]
-
Cephalosporin P1: Discovered in the culture fluid of Acremonium chrysogenum in 1951.[4]
While fusidic acid is primarily associated with Fusidium coccineum (also known as Acremonium fusidioides), it has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[1]
Evolutionary Origins and Horizontal Gene Transfer
The production of structurally similar fusidane antibiotics by distantly related fungal species was a long-standing evolutionary puzzle.[4][5] Genomic studies have revealed that the biosynthetic gene clusters (BGCs) for fusidane-type antibiotics have a complex evolutionary history shaped by multiple horizontal gene transfer (HGT) events.[4][5][6][7]
Phylogenetic analyses of the key enzymes in the biosynthetic pathways, such as oxidosqualene cyclase (OSC) and cytochrome P450s, indicate that the ancestor of the fusidane BGC may have originated in the Zoopagomycota phylum and was subsequently transferred to Pezizomycotina fungi through ancient HGT events.[4][5][8] Further HGT events are believed to have occurred between different fungal classes (e.g., Eurotiomycetes and Sordariomycetes) and even between genera within the same class, leading to the observed distribution of these antibiotic-producing capabilities.[4][5][6]
Biosynthesis of Fusidic Acid
The biosynthesis of fusidic acid is a multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for sterol and triterpenoid (B12794562) synthesis.[1][7] The entire pathway has been elucidated through the identification and heterologous expression of the fusidic acid biosynthetic gene cluster (fus cluster).[9]
The Fusidic Acid Gene Cluster (fus cluster)
The fus cluster consists of eight genes. Six of these genes are conserved and share homology with the helvolic acid gene cluster. The key enzymes and their functions in the pathway are:
-
Oxidosqualene Cyclase (OSC): Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the protostadienol carbon skeleton.
-
Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for subsequent oxidative modifications of the protostadienol core, including hydroxylations and the formation of carboxylic acid groups.
-
Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes are involved in redox reactions, such as the conversion of hydroxyl groups to ketones. The fus cluster notably contains two SDRs, FusC1 and FusC2, which exhibit opposite stereoselectivity in 3-ketoreduction.[9]
The final steps that differentiate the fusidic acid pathway from the helvolic acid pathway are governed by two specific genes in the fus cluster, fusC1 and fusB1.[9]
Biosynthetic Pathway
The elucidated biosynthetic pathway for fusidic acid proceeds through several key intermediates. The pathway was confirmed by the stepwise introduction of fus cluster genes into the heterologous host Aspergillus oryzae.[9]
References
- 1. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Steroid Antibiotic: A Technical Guide to the Discovery and Origin of Fusidane-Type Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusidane-type antibiotics, a unique class of fungal-derived triterpenoids, have been a subject of scientific interest for over half a century, primarily due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Fusidic acid, the most prominent member of this class, remains the only one to be used clinically. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthetic pathways of these steroid-like antibiotics. It consolidates quantitative data on production and efficacy, details key experimental methodologies, and visualizes the complex biological processes involved.
Discovery and Origin
Initial Isolation and Key Discoveries
Fusidic acid was first isolated in 1960 from the fermentation broth of the fungus Fusidium coccineum.[1][2][3] This discovery, credited to researchers at Leo Pharma in Denmark, introduced a novel antibiotic with a steroidal scaffold, distinct from other major antibiotic classes.[1] Clinical use of fusidic acid began in 1962.[1][2]
The fusidane family also includes other structurally similar compounds, such as:
-
Helvolic acid: Isolated from Aspergillus fumigatus during World War II.[4]
-
Cephalosporin P1: Discovered in the culture fluid of Acremonium chrysogenum in 1951.[4]
While fusidic acid is primarily associated with Fusidium coccineum (also known as Acremonium fusidioides), it has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[1]
Evolutionary Origins and Horizontal Gene Transfer
The production of structurally similar fusidane antibiotics by distantly related fungal species was a long-standing evolutionary puzzle.[4][5] Genomic studies have revealed that the biosynthetic gene clusters (BGCs) for fusidane-type antibiotics have a complex evolutionary history shaped by multiple horizontal gene transfer (HGT) events.[4][5][6][7]
Phylogenetic analyses of the key enzymes in the biosynthetic pathways, such as oxidosqualene cyclase (OSC) and cytochrome P450s, indicate that the ancestor of the fusidane BGC may have originated in the Zoopagomycota phylum and was subsequently transferred to Pezizomycotina fungi through ancient HGT events.[4][5][8] Further HGT events are believed to have occurred between different fungal classes (e.g., Eurotiomycetes and Sordariomycetes) and even between genera within the same class, leading to the observed distribution of these antibiotic-producing capabilities.[4][5][6]
Biosynthesis of Fusidic Acid
The biosynthesis of fusidic acid is a multi-step process that begins with the cyclization of (3S)-2,3-oxidosqualene, a common precursor for sterol and triterpenoid synthesis.[1][7] The entire pathway has been elucidated through the identification and heterologous expression of the fusidic acid biosynthetic gene cluster (fus cluster).[9]
The Fusidic Acid Gene Cluster (fus cluster)
The fus cluster consists of eight genes. Six of these genes are conserved and share homology with the helvolic acid gene cluster. The key enzymes and their functions in the pathway are:
-
Oxidosqualene Cyclase (OSC): Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene to form the protostadienol carbon skeleton.
-
Cytochrome P450 Monooxygenases (P450s): A series of P450 enzymes are responsible for subsequent oxidative modifications of the protostadienol core, including hydroxylations and the formation of carboxylic acid groups.
-
Short-Chain Dehydrogenase/Reductases (SDRs): These enzymes are involved in redox reactions, such as the conversion of hydroxyl groups to ketones. The fus cluster notably contains two SDRs, FusC1 and FusC2, which exhibit opposite stereoselectivity in 3-ketoreduction.[9]
The final steps that differentiate the fusidic acid pathway from the helvolic acid pathway are governed by two specific genes in the fus cluster, fusC1 and fusB1.[9]
Biosynthetic Pathway
The elucidated biosynthetic pathway for fusidic acid proceeds through several key intermediates. The pathway was confirmed by the stepwise introduction of fus cluster genes into the heterologous host Aspergillus oryzae.[9]
References
- 1. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin and Evolution of Fusidane-Type Antibiotics Biosynthetic Pathway through Multiple Horizontal Gene Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
11-Keto Fusidic Acid Versus Fusidic Acid: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has long been a valuable tool in the arsenal (B13267) against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. Its unique mechanism of action, targeting elongation factor G (EF-G) to inhibit protein synthesis, sets it apart from many other antibiotic classes.[1] This technical guide provides a detailed comparative analysis of the biological activity of fusidic acid and its derivative, 11-Keto Fusidic Acid. While data on this compound is less extensive, available information suggests it possesses potent antibacterial properties, warranting a closer examination of its potential as a therapeutic agent. This document synthesizes the current understanding of their respective antibacterial spectrums, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative Antibacterial Spectrum
The primary application of fusidic acid is in the treatment of infections caused by Gram-positive bacteria.[2] Its derivative, this compound, has also demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for both fusidic acid and this compound against various bacterial strains. It is important to note that direct comparative studies testing both compounds against the same comprehensive panel of isolates are limited.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Compound | S. aureus (General) | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Fusidic Acid | 0.06 - 0.25[3] | 0.12[3] | 0.12[3] |
| This compound | 0.078[2] | No data available | No data available |
Table 2: MIC Values (µg/mL) of Fusidic Acid Against Other Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus spp. | 16 - 32[3] |
| Enterococcus spp. | 2 - 8[3] |
| Corynebacterium spp. | ≤ 0.12[3] |
| Micrococcus luteus | ≤ 0.5[3] |
Mechanism of Action
Fusidic Acid: Inhibition of Elongation Factor G (EF-G)
Fusidic acid's mechanism of action is well-characterized. It inhibits bacterial protein synthesis by targeting elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis.[1][4] Specifically, fusidic acid binds to the EF-G-ribosome-GDP complex, preventing the release of EF-G from the ribosome after GTP hydrolysis.[5] This "stalling" of the ribosome halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4]
Caption: Mechanism of fusidic acid action on bacterial protein synthesis.
This compound: A Presumed Similar Mechanism
While specific studies detailing the mechanism of action of this compound are scarce, its structural similarity to fusidic acid strongly suggests that it shares the same molecular target: elongation factor G. The presence of the keto group at the 11th position may influence its binding affinity to the EF-G-ribosome complex, potentially explaining any observed differences in potency. Further research, such as in vitro translation assays and structural biology studies, is required to definitively confirm its mechanism of action and elucidate any subtle differences compared to its parent compound.
Resistance Mechanisms
Bacterial resistance to fusidic acid can arise through several mechanisms, primarily involving alterations in the drug's target or through protective proteins.[6]
-
Alterations in Elongation Factor G (fusA mutations): Point mutations in the fusA gene, which encodes EF-G, are a common cause of fusidic acid resistance. These mutations can reduce the binding affinity of fusidic acid to the EF-G-ribosome complex.[7]
-
Target Protection (fusB-family genes): The acquisition of fusB-family genes (e.g., fusB, fusC) provides another mechanism of resistance. These genes encode proteins that can interact with EF-G, leading to the release of fusidic acid from its binding site.[8]
-
Altered Drug Permeability: In some cases, reduced permeability of the bacterial cell wall to fusidic acid has been implicated in resistance.[6]
The cross-resistance profile of this compound in strains with known fusidic acid resistance mechanisms has not been extensively studied. Investigating the activity of this compound against fusidic acid-resistant strains, particularly those with fusA mutations, would be a critical step in evaluating its potential clinical utility.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the biological activity of fusidic acid and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Fusidic acid or this compound stock solution (typically dissolved in a suitable solvent like DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control for bacterial growth (no antibiotic).
-
Well 12 serves as a negative control for sterility (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Protein Synthesis Inhibition Assay using S30 Extract
This assay directly measures the effect of a compound on bacterial protein synthesis in a cell-free system.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction buffer containing ATP, GTP, amino acids, and other necessary components for translation.
-
DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Test compounds (fusidic acid and this compound) at various concentrations.
-
Detection reagents for the reporter protein (e.g., luciferase substrate).
-
Luminometer or fluorometer.
Procedure:
-
Preparation of the Reaction Mixture:
-
On ice, combine the S30 extract, reaction buffer, and DNA template.
-
-
Addition of Inhibitors:
-
Add the test compounds at a range of concentrations to the reaction mixtures. Include a no-drug control.
-
-
Initiation and Incubation:
-
Initiate the transcription-translation reaction by incubating the mixture at the optimal temperature (typically 37°C) for a set period (e.g., 1-2 hours).
-
-
Detection of Reporter Protein:
-
Measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the no-drug control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits protein synthesis by 50%).
-
Caption: Workflow for in vitro protein synthesis inhibition assay.
Conclusion and Future Directions
The available data indicates that this compound is a potent antibacterial agent against Staphylococcus aureus, with an MIC value comparable to that of fusidic acid. However, a comprehensive understanding of its full biological activity profile requires further investigation.
Key areas for future research include:
-
Expanded Antimicrobial Spectrum Analysis: Head-to-head comparative studies of the MICs of this compound and fusidic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria are essential.
-
Mechanism of Action Confirmation: Detailed biochemical and structural studies are needed to confirm that this compound targets EF-G and to elucidate any differences in its binding and inhibitory mechanism compared to fusidic acid.
-
Cross-Resistance Studies: Evaluating the activity of this compound against fusidic acid-resistant strains with well-characterized resistance mechanisms (fusA mutations and fusB-family genes) is crucial for determining its potential to overcome existing resistance.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
A deeper understanding of these aspects will be instrumental in determining the potential of this compound as a next-generation fusidane antibiotic.
References
- 1. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Determinants of Resistance to Fusidic Acid among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
11-Keto Fusidic Acid Versus Fusidic Acid: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has long been a valuable tool in the arsenal (B13267) against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. Its unique mechanism of action, targeting elongation factor G (EF-G) to inhibit protein synthesis, sets it apart from many other antibiotic classes.[1] This technical guide provides a detailed comparative analysis of the biological activity of fusidic acid and its derivative, 11-Keto Fusidic Acid. While data on this compound is less extensive, available information suggests it possesses potent antibacterial properties, warranting a closer examination of its potential as a therapeutic agent. This document synthesizes the current understanding of their respective antibacterial spectrums, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative Antibacterial Spectrum
The primary application of fusidic acid is in the treatment of infections caused by Gram-positive bacteria.[2] Its derivative, this compound, has also demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for both fusidic acid and this compound against various bacterial strains. It is important to note that direct comparative studies testing both compounds against the same comprehensive panel of isolates are limited.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Compound | S. aureus (General) | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Fusidic Acid | 0.06 - 0.25[3] | 0.12[3] | 0.12[3] |
| This compound | 0.078[2] | No data available | No data available |
Table 2: MIC Values (µg/mL) of Fusidic Acid Against Other Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus spp. | 16 - 32[3] |
| Enterococcus spp. | 2 - 8[3] |
| Corynebacterium spp. | ≤ 0.12[3] |
| Micrococcus luteus | ≤ 0.5[3] |
Mechanism of Action
Fusidic Acid: Inhibition of Elongation Factor G (EF-G)
Fusidic acid's mechanism of action is well-characterized. It inhibits bacterial protein synthesis by targeting elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis.[1][4] Specifically, fusidic acid binds to the EF-G-ribosome-GDP complex, preventing the release of EF-G from the ribosome after GTP hydrolysis.[5] This "stalling" of the ribosome halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4]
Caption: Mechanism of fusidic acid action on bacterial protein synthesis.
This compound: A Presumed Similar Mechanism
While specific studies detailing the mechanism of action of this compound are scarce, its structural similarity to fusidic acid strongly suggests that it shares the same molecular target: elongation factor G. The presence of the keto group at the 11th position may influence its binding affinity to the EF-G-ribosome complex, potentially explaining any observed differences in potency. Further research, such as in vitro translation assays and structural biology studies, is required to definitively confirm its mechanism of action and elucidate any subtle differences compared to its parent compound.
Resistance Mechanisms
Bacterial resistance to fusidic acid can arise through several mechanisms, primarily involving alterations in the drug's target or through protective proteins.[6]
-
Alterations in Elongation Factor G (fusA mutations): Point mutations in the fusA gene, which encodes EF-G, are a common cause of fusidic acid resistance. These mutations can reduce the binding affinity of fusidic acid to the EF-G-ribosome complex.[7]
-
Target Protection (fusB-family genes): The acquisition of fusB-family genes (e.g., fusB, fusC) provides another mechanism of resistance. These genes encode proteins that can interact with EF-G, leading to the release of fusidic acid from its binding site.[8]
-
Altered Drug Permeability: In some cases, reduced permeability of the bacterial cell wall to fusidic acid has been implicated in resistance.[6]
The cross-resistance profile of this compound in strains with known fusidic acid resistance mechanisms has not been extensively studied. Investigating the activity of this compound against fusidic acid-resistant strains, particularly those with fusA mutations, would be a critical step in evaluating its potential clinical utility.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the biological activity of fusidic acid and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Fusidic acid or this compound stock solution (typically dissolved in a suitable solvent like DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control for bacterial growth (no antibiotic).
-
Well 12 serves as a negative control for sterility (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Protein Synthesis Inhibition Assay using S30 Extract
This assay directly measures the effect of a compound on bacterial protein synthesis in a cell-free system.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction buffer containing ATP, GTP, amino acids, and other necessary components for translation.
-
DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Test compounds (fusidic acid and this compound) at various concentrations.
-
Detection reagents for the reporter protein (e.g., luciferase substrate).
-
Luminometer or fluorometer.
Procedure:
-
Preparation of the Reaction Mixture:
-
On ice, combine the S30 extract, reaction buffer, and DNA template.
-
-
Addition of Inhibitors:
-
Add the test compounds at a range of concentrations to the reaction mixtures. Include a no-drug control.
-
-
Initiation and Incubation:
-
Initiate the transcription-translation reaction by incubating the mixture at the optimal temperature (typically 37°C) for a set period (e.g., 1-2 hours).
-
-
Detection of Reporter Protein:
-
Measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the no-drug control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits protein synthesis by 50%).
-
Caption: Workflow for in vitro protein synthesis inhibition assay.
Conclusion and Future Directions
The available data indicates that this compound is a potent antibacterial agent against Staphylococcus aureus, with an MIC value comparable to that of fusidic acid. However, a comprehensive understanding of its full biological activity profile requires further investigation.
Key areas for future research include:
-
Expanded Antimicrobial Spectrum Analysis: Head-to-head comparative studies of the MICs of this compound and fusidic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria are essential.
-
Mechanism of Action Confirmation: Detailed biochemical and structural studies are needed to confirm that this compound targets EF-G and to elucidate any differences in its binding and inhibitory mechanism compared to fusidic acid.
-
Cross-Resistance Studies: Evaluating the activity of this compound against fusidic acid-resistant strains with well-characterized resistance mechanisms (fusA mutations and fusB-family genes) is crucial for determining its potential to overcome existing resistance.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
A deeper understanding of these aspects will be instrumental in determining the potential of this compound as a next-generation fusidane antibiotic.
References
- 1. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Determinants of Resistance to Fusidic Acid among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
11-Keto Fusidic Acid Versus Fusidic Acid: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has long been a valuable tool in the arsenal against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. Its unique mechanism of action, targeting elongation factor G (EF-G) to inhibit protein synthesis, sets it apart from many other antibiotic classes.[1] This technical guide provides a detailed comparative analysis of the biological activity of fusidic acid and its derivative, 11-Keto Fusidic Acid. While data on this compound is less extensive, available information suggests it possesses potent antibacterial properties, warranting a closer examination of its potential as a therapeutic agent. This document synthesizes the current understanding of their respective antibacterial spectrums, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative Antibacterial Spectrum
The primary application of fusidic acid is in the treatment of infections caused by Gram-positive bacteria.[2] Its derivative, this compound, has also demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for both fusidic acid and this compound against various bacterial strains. It is important to note that direct comparative studies testing both compounds against the same comprehensive panel of isolates are limited.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Compound | S. aureus (General) | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Fusidic Acid | 0.06 - 0.25[3] | 0.12[3] | 0.12[3] |
| This compound | 0.078[2] | No data available | No data available |
Table 2: MIC Values (µg/mL) of Fusidic Acid Against Other Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus spp. | 16 - 32[3] |
| Enterococcus spp. | 2 - 8[3] |
| Corynebacterium spp. | ≤ 0.12[3] |
| Micrococcus luteus | ≤ 0.5[3] |
Mechanism of Action
Fusidic Acid: Inhibition of Elongation Factor G (EF-G)
Fusidic acid's mechanism of action is well-characterized. It inhibits bacterial protein synthesis by targeting elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis.[1][4] Specifically, fusidic acid binds to the EF-G-ribosome-GDP complex, preventing the release of EF-G from the ribosome after GTP hydrolysis.[5] This "stalling" of the ribosome halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4]
Caption: Mechanism of fusidic acid action on bacterial protein synthesis.
This compound: A Presumed Similar Mechanism
While specific studies detailing the mechanism of action of this compound are scarce, its structural similarity to fusidic acid strongly suggests that it shares the same molecular target: elongation factor G. The presence of the keto group at the 11th position may influence its binding affinity to the EF-G-ribosome complex, potentially explaining any observed differences in potency. Further research, such as in vitro translation assays and structural biology studies, is required to definitively confirm its mechanism of action and elucidate any subtle differences compared to its parent compound.
Resistance Mechanisms
Bacterial resistance to fusidic acid can arise through several mechanisms, primarily involving alterations in the drug's target or through protective proteins.[6]
-
Alterations in Elongation Factor G (fusA mutations): Point mutations in the fusA gene, which encodes EF-G, are a common cause of fusidic acid resistance. These mutations can reduce the binding affinity of fusidic acid to the EF-G-ribosome complex.[7]
-
Target Protection (fusB-family genes): The acquisition of fusB-family genes (e.g., fusB, fusC) provides another mechanism of resistance. These genes encode proteins that can interact with EF-G, leading to the release of fusidic acid from its binding site.[8]
-
Altered Drug Permeability: In some cases, reduced permeability of the bacterial cell wall to fusidic acid has been implicated in resistance.[6]
The cross-resistance profile of this compound in strains with known fusidic acid resistance mechanisms has not been extensively studied. Investigating the activity of this compound against fusidic acid-resistant strains, particularly those with fusA mutations, would be a critical step in evaluating its potential clinical utility.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the biological activity of fusidic acid and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Fusidic acid or this compound stock solution (typically dissolved in a suitable solvent like DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control for bacterial growth (no antibiotic).
-
Well 12 serves as a negative control for sterility (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Protein Synthesis Inhibition Assay using S30 Extract
This assay directly measures the effect of a compound on bacterial protein synthesis in a cell-free system.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction buffer containing ATP, GTP, amino acids, and other necessary components for translation.
-
DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Test compounds (fusidic acid and this compound) at various concentrations.
-
Detection reagents for the reporter protein (e.g., luciferase substrate).
-
Luminometer or fluorometer.
Procedure:
-
Preparation of the Reaction Mixture:
-
On ice, combine the S30 extract, reaction buffer, and DNA template.
-
-
Addition of Inhibitors:
-
Add the test compounds at a range of concentrations to the reaction mixtures. Include a no-drug control.
-
-
Initiation and Incubation:
-
Initiate the transcription-translation reaction by incubating the mixture at the optimal temperature (typically 37°C) for a set period (e.g., 1-2 hours).
-
-
Detection of Reporter Protein:
-
Measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the no-drug control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits protein synthesis by 50%).
-
Caption: Workflow for in vitro protein synthesis inhibition assay.
Conclusion and Future Directions
The available data indicates that this compound is a potent antibacterial agent against Staphylococcus aureus, with an MIC value comparable to that of fusidic acid. However, a comprehensive understanding of its full biological activity profile requires further investigation.
Key areas for future research include:
-
Expanded Antimicrobial Spectrum Analysis: Head-to-head comparative studies of the MICs of this compound and fusidic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria are essential.
-
Mechanism of Action Confirmation: Detailed biochemical and structural studies are needed to confirm that this compound targets EF-G and to elucidate any differences in its binding and inhibitory mechanism compared to fusidic acid.
-
Cross-Resistance Studies: Evaluating the activity of this compound against fusidic acid-resistant strains with well-characterized resistance mechanisms (fusA mutations and fusB-family genes) is crucial for determining its potential to overcome existing resistance.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
A deeper understanding of these aspects will be instrumental in determining the potential of this compound as a next-generation fusidane antibiotic.
References
- 1. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Determinants of Resistance to Fusidic Acid among Clinical Bacteremia Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11-Oxofusidic Acid: A Fusidic Acid Derivative
This technical guide provides a comprehensive overview of 11-Oxofusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, biological activities, and the experimental protocols used for its evaluation.
Introduction
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is known for its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2][3] Its unique steroid-like structure and mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), distinguish it from other antibiotic classes.[2][4] As part of ongoing efforts to improve the efficacy and overcome resistance to fusidic acid, numerous derivatives have been synthesized and studied.[4][5] Among these, 11-Oxofusidic Acid, also known as 11-Keto Fusidic Acid, represents a key modification of the fusidic acid scaffold.[6] This guide will delve into the available scientific data on this specific derivative.
Chemical and Physical Properties
11-Oxofusidic Acid is characterized by the oxidation of the hydroxyl group at the 11th position of the fusidic acid steroid nucleus to a ketone.
| Property | Value | Reference |
| Chemical Name | (Z)-2-((3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetoxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxohexadecahydro-17H-cyclopenta[a]phenanthren-17-ylidene)-6-methylhept-5-enoic acid | |
| Alternate Names | This compound, 11-Oxofusidic Acid | [6] |
| CAS Number | 16711-91-4 | [6] |
| Molecular Formula | C₃₁H₄₆O₆ | [6] |
| Molecular Weight | 514.69 g/mol | [6] |
Biological Activity
Antibacterial Activity
The primary biological activity of fusidic acid and its derivatives is their antibacterial action against Gram-positive bacteria.[1][2] The oxidation of the C11 hydroxyl group to a ketone in 11-Oxofusidic Acid has been shown to be more tolerated than modifications at other positions, such as the C3 hydroxyl or the carboxylic acid group, which are crucial for antibacterial potency.[4]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available MIC data for 11-Oxofusidic Acid in comparison to its parent compound, fusidic acid.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 11-Oxofusidic Acid | Staphylococcus aureus ATCC 29213 | 1 | [4] |
| Fusidic Acid | Staphylococcus aureus ATCC 29213 | 0.125 | [4] |
| Fusidic Acid | Methicillin-Susceptible S. aureus (MSSA) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [7] |
| Fusidic Acid | Methicillin-Resistant S. aureus (MRSA) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [3][7][8] |
| Fusidic Acid | Coagulase-Negative Staphylococci | MIC₅₀: 0.12, MIC₉₀: 0.25 | [7] |
| Fusidic Acid | Enterococcus faecalis | 99.3% resistant | [9] |
| Fusidic Acid | Enterococcus spp. | MIC₅₀: 4, MIC₉₀: 4 | [7] |
| Fusidic Acid | Streptococcus pyogenes | MIC₅₀: 4, MIC₉₀: 8 | [7] |
Note: Comparative MIC data for 11-Oxofusidic Acid against a broader range of bacterial strains is limited in the currently available literature.
Anti-inflammatory Activity
Cytotoxicity
The cytotoxicity of fusidic acid has been evaluated in various cell lines, with results indicating dose-dependent effects.[12] Specific cytotoxicity data for 11-Oxofusidic Acid on mammalian cells is not extensively reported in the public domain.
Experimental Protocols
Synthesis of 11-Oxofusidic Acid
The synthesis of 11-Oxofusidic Acid (compound 10 in the cited literature) involves the selective oxidation of the C11 hydroxyl group of fusidic acid.[4]
Procedure:
-
To a solution of fusidic acid (1.0 g, 1.9 mmol) in dichloromethane (B109758) (20 mL) at 0 °C, add Dess-Martin periodinane (0.89 g, 2.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield 11-Oxofusidic Acid.
Synthesis of 11-Oxofusidic Acid.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][13][14]
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound (e.g., 11-Oxofusidic Acid) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution across the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and standardize it to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate the wells containing the serially diluted antibiotic with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 6. scbt.com [scbt.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusidic acid resistance among clinical isolates of methicillin-resistant Staphylococcus aureus in a Taiwanese hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity [mdpi.com]
- 12. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to 11-Oxofusidic Acid: A Fusidic Acid Derivative
This technical guide provides a comprehensive overview of 11-Oxofusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, biological activities, and the experimental protocols used for its evaluation.
Introduction
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is known for its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2][3] Its unique steroid-like structure and mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), distinguish it from other antibiotic classes.[2][4] As part of ongoing efforts to improve the efficacy and overcome resistance to fusidic acid, numerous derivatives have been synthesized and studied.[4][5] Among these, 11-Oxofusidic Acid, also known as 11-Keto Fusidic Acid, represents a key modification of the fusidic acid scaffold.[6] This guide will delve into the available scientific data on this specific derivative.
Chemical and Physical Properties
11-Oxofusidic Acid is characterized by the oxidation of the hydroxyl group at the 11th position of the fusidic acid steroid nucleus to a ketone.
| Property | Value | Reference |
| Chemical Name | (Z)-2-((3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetoxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxohexadecahydro-17H-cyclopenta[a]phenanthren-17-ylidene)-6-methylhept-5-enoic acid | |
| Alternate Names | This compound, 11-Oxofusidic Acid | [6] |
| CAS Number | 16711-91-4 | [6] |
| Molecular Formula | C₃₁H₄₆O₆ | [6] |
| Molecular Weight | 514.69 g/mol | [6] |
Biological Activity
Antibacterial Activity
The primary biological activity of fusidic acid and its derivatives is their antibacterial action against Gram-positive bacteria.[1][2] The oxidation of the C11 hydroxyl group to a ketone in 11-Oxofusidic Acid has been shown to be more tolerated than modifications at other positions, such as the C3 hydroxyl or the carboxylic acid group, which are crucial for antibacterial potency.[4]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available MIC data for 11-Oxofusidic Acid in comparison to its parent compound, fusidic acid.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 11-Oxofusidic Acid | Staphylococcus aureus ATCC 29213 | 1 | [4] |
| Fusidic Acid | Staphylococcus aureus ATCC 29213 | 0.125 | [4] |
| Fusidic Acid | Methicillin-Susceptible S. aureus (MSSA) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [7] |
| Fusidic Acid | Methicillin-Resistant S. aureus (MRSA) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [3][7][8] |
| Fusidic Acid | Coagulase-Negative Staphylococci | MIC₅₀: 0.12, MIC₉₀: 0.25 | [7] |
| Fusidic Acid | Enterococcus faecalis | 99.3% resistant | [9] |
| Fusidic Acid | Enterococcus spp. | MIC₅₀: 4, MIC₉₀: 4 | [7] |
| Fusidic Acid | Streptococcus pyogenes | MIC₅₀: 4, MIC₉₀: 8 | [7] |
Note: Comparative MIC data for 11-Oxofusidic Acid against a broader range of bacterial strains is limited in the currently available literature.
Anti-inflammatory Activity
Cytotoxicity
The cytotoxicity of fusidic acid has been evaluated in various cell lines, with results indicating dose-dependent effects.[12] Specific cytotoxicity data for 11-Oxofusidic Acid on mammalian cells is not extensively reported in the public domain.
Experimental Protocols
Synthesis of 11-Oxofusidic Acid
The synthesis of 11-Oxofusidic Acid (compound 10 in the cited literature) involves the selective oxidation of the C11 hydroxyl group of fusidic acid.[4]
Procedure:
-
To a solution of fusidic acid (1.0 g, 1.9 mmol) in dichloromethane (B109758) (20 mL) at 0 °C, add Dess-Martin periodinane (0.89 g, 2.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield 11-Oxofusidic Acid.
Synthesis of 11-Oxofusidic Acid.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][13][14]
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound (e.g., 11-Oxofusidic Acid) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution across the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and standardize it to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate the wells containing the serially diluted antibiotic with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 6. scbt.com [scbt.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusidic acid resistance among clinical isolates of methicillin-resistant Staphylococcus aureus in a Taiwanese hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity [mdpi.com]
- 12. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to 11-Oxofusidic Acid: A Fusidic Acid Derivative
This technical guide provides a comprehensive overview of 11-Oxofusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, biological activities, and the experimental protocols used for its evaluation.
Introduction
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum. It is known for its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2][3] Its unique steroid-like structure and mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), distinguish it from other antibiotic classes.[2][4] As part of ongoing efforts to improve the efficacy and overcome resistance to fusidic acid, numerous derivatives have been synthesized and studied.[4][5] Among these, 11-Oxofusidic Acid, also known as 11-Keto Fusidic Acid, represents a key modification of the fusidic acid scaffold.[6] This guide will delve into the available scientific data on this specific derivative.
Chemical and Physical Properties
11-Oxofusidic Acid is characterized by the oxidation of the hydroxyl group at the 11th position of the fusidic acid steroid nucleus to a ketone.
| Property | Value | Reference |
| Chemical Name | (Z)-2-((3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetoxy-3-hydroxy-4,8,10,14-tetramethyl-11-oxohexadecahydro-17H-cyclopenta[a]phenanthren-17-ylidene)-6-methylhept-5-enoic acid | |
| Alternate Names | This compound, 11-Oxofusidic Acid | [6] |
| CAS Number | 16711-91-4 | [6] |
| Molecular Formula | C₃₁H₄₆O₆ | [6] |
| Molecular Weight | 514.69 g/mol | [6] |
Biological Activity
Antibacterial Activity
The primary biological activity of fusidic acid and its derivatives is their antibacterial action against Gram-positive bacteria.[1][2] The oxidation of the C11 hydroxyl group to a ketone in 11-Oxofusidic Acid has been shown to be more tolerated than modifications at other positions, such as the C3 hydroxyl or the carboxylic acid group, which are crucial for antibacterial potency.[4]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available MIC data for 11-Oxofusidic Acid in comparison to its parent compound, fusidic acid.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 11-Oxofusidic Acid | Staphylococcus aureus ATCC 29213 | 1 | [4] |
| Fusidic Acid | Staphylococcus aureus ATCC 29213 | 0.125 | [4] |
| Fusidic Acid | Methicillin-Susceptible S. aureus (MSSA) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [7] |
| Fusidic Acid | Methicillin-Resistant S. aureus (MRSA) | MIC₅₀: 0.12, MIC₉₀: 0.25 | [3][7][8] |
| Fusidic Acid | Coagulase-Negative Staphylococci | MIC₅₀: 0.12, MIC₉₀: 0.25 | [7] |
| Fusidic Acid | Enterococcus faecalis | 99.3% resistant | [9] |
| Fusidic Acid | Enterococcus spp. | MIC₅₀: 4, MIC₉₀: 4 | [7] |
| Fusidic Acid | Streptococcus pyogenes | MIC₅₀: 4, MIC₉₀: 8 | [7] |
Note: Comparative MIC data for 11-Oxofusidic Acid against a broader range of bacterial strains is limited in the currently available literature.
Anti-inflammatory Activity
Cytotoxicity
The cytotoxicity of fusidic acid has been evaluated in various cell lines, with results indicating dose-dependent effects.[12] Specific cytotoxicity data for 11-Oxofusidic Acid on mammalian cells is not extensively reported in the public domain.
Experimental Protocols
Synthesis of 11-Oxofusidic Acid
The synthesis of 11-Oxofusidic Acid (compound 10 in the cited literature) involves the selective oxidation of the C11 hydroxyl group of fusidic acid.[4]
Procedure:
-
To a solution of fusidic acid (1.0 g, 1.9 mmol) in dichloromethane (20 mL) at 0 °C, add Dess-Martin periodinane (0.89 g, 2.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 11-Oxofusidic Acid.
Synthesis of 11-Oxofusidic Acid.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][13][14]
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound (e.g., 11-Oxofusidic Acid) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antibiotic stock solution across the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and standardize it to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate the wells containing the serially diluted antibiotic with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 6. scbt.com [scbt.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusidic acid resistance among clinical isolates of methicillin-resistant Staphylococcus aureus in a Taiwanese hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity [mdpi.com]
- 12. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
comprehensive literature review of 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as Simplifusidic acid I, is a derivative of the well-established antibiotic, fusidic acid. Fusidic acid, a tetracyclic triterpenoid, was first isolated from the fungus Fusidium coccineum and has been a valuable agent in the treatment of staphylococcal infections.[1][2] this compound is characterized by the oxidation of the hydroxyl group at the C-11 position of the fusidane steroid structure to a ketone group. This modification has shown to be a promising avenue for enhancing the antibacterial properties of the parent compound. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical properties, synthesis, mechanism of action, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a derivative of fusidic acid with the following chemical properties:
| Property | Value | Reference |
| Alternate Names | 11-Oxofusidic Acid, Simplifusidic acid I | [3] |
| CAS Number | 16711-91-4 | [3] |
| Molecular Formula | C₃₁H₄₆O₆ | [3] |
| Molecular Weight | 514.69 g/mol | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the C-11 hydroxyl group of fusidic acid. A general synthetic approach is outlined below.[4]
Experimental Protocol: Synthesis of the C-11 Ketone of Fusidic Acid
-
Starting Material: Fusidic Acid
-
Reagents: A suitable oxidizing agent, such as Dess-Martin periodinane or a chromium-based reagent (e.g., pyridinium (B92312) chlorochromate - PCC), in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve fusidic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Add the oxidizing agent portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution for Dess-Martin periodinane).
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Note: The specific reaction conditions, including stoichiometry of reagents, reaction time, and temperature, may need to be optimized for best results.
Biological Activity and Data Presentation
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.
Antibacterial Spectrum
The most notable activity of this compound is its potent inhibition of Staphylococcus aureus.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 0.078 |
Currently, there is limited publicly available data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of bacterial species. For context, the antibacterial spectrum of the parent compound, fusidic acid, is provided below.
Antibacterial Spectrum of Fusidic Acid (Parent Compound) [1]
| Bacterial Group/Species | MIC Range (μg/mL) |
| Staphylococcus aureus (including MRSA) | 0.03 - 0.25 |
| Coagulase-negative staphylococci | ≤ 0.03 - 1 |
| Streptococcus pneumoniae | 4 - 32 |
| Enterococcus faecalis | 1 - 16 |
| Enterococcus faecium | 2 - 32 |
| Corynebacterium spp. | ≤ 0.03 - 0.12 |
| Gram-negative bacteria | Generally resistant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent and is applicable to this compound.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Similar to its parent compound, this compound is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis. It targets the elongation factor G (EF-G) on the ribosome.[1][2]
By binding to the EF-G-ribosome-GDP complex, this compound stalls the translocation step of protein synthesis. This prevents the release of EF-G from the ribosome, thereby halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.
Caption: Mechanism of action of this compound.
Putative Signaling Pathway: Anti-Inflammatory Effects
While direct evidence for the effect of this compound on specific signaling pathways is limited, its parent compound, fusidic acid, is known to possess anti-inflammatory properties. These effects are thought to be mediated, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] It is plausible that this compound shares this activity.
The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in inflammation.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Antibacterial Drug Discovery
The discovery and development of novel antibacterial agents like this compound typically follow a structured workflow.
Caption: General workflow for antibacterial drug discovery.
Conclusion
This compound is a promising derivative of fusidic acid with enhanced in vitro activity against Staphylococcus aureus. Its mechanism of action is consistent with other members of the fusidane class, involving the inhibition of bacterial protein synthesis. While further research is needed to fully characterize its antibacterial spectrum, potential anti-inflammatory effects, and in vivo efficacy, this compound represents a molecule of significant interest for the development of new treatments for bacterial infections, particularly those caused by Gram-positive pathogens. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial activity of fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review of 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as Simplifusidic acid I, is a derivative of the well-established antibiotic, fusidic acid. Fusidic acid, a tetracyclic triterpenoid, was first isolated from the fungus Fusidium coccineum and has been a valuable agent in the treatment of staphylococcal infections.[1][2] this compound is characterized by the oxidation of the hydroxyl group at the C-11 position of the fusidane steroid structure to a ketone group. This modification has shown to be a promising avenue for enhancing the antibacterial properties of the parent compound. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical properties, synthesis, mechanism of action, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a derivative of fusidic acid with the following chemical properties:
| Property | Value | Reference |
| Alternate Names | 11-Oxofusidic Acid, Simplifusidic acid I | [3] |
| CAS Number | 16711-91-4 | [3] |
| Molecular Formula | C₃₁H₄₆O₆ | [3] |
| Molecular Weight | 514.69 g/mol | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the C-11 hydroxyl group of fusidic acid. A general synthetic approach is outlined below.[4]
Experimental Protocol: Synthesis of the C-11 Ketone of Fusidic Acid
-
Starting Material: Fusidic Acid
-
Reagents: A suitable oxidizing agent, such as Dess-Martin periodinane or a chromium-based reagent (e.g., pyridinium (B92312) chlorochromate - PCC), in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve fusidic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Add the oxidizing agent portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution for Dess-Martin periodinane).
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Note: The specific reaction conditions, including stoichiometry of reagents, reaction time, and temperature, may need to be optimized for best results.
Biological Activity and Data Presentation
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.
Antibacterial Spectrum
The most notable activity of this compound is its potent inhibition of Staphylococcus aureus.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 0.078 |
Currently, there is limited publicly available data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of bacterial species. For context, the antibacterial spectrum of the parent compound, fusidic acid, is provided below.
Antibacterial Spectrum of Fusidic Acid (Parent Compound) [1]
| Bacterial Group/Species | MIC Range (μg/mL) |
| Staphylococcus aureus (including MRSA) | 0.03 - 0.25 |
| Coagulase-negative staphylococci | ≤ 0.03 - 1 |
| Streptococcus pneumoniae | 4 - 32 |
| Enterococcus faecalis | 1 - 16 |
| Enterococcus faecium | 2 - 32 |
| Corynebacterium spp. | ≤ 0.03 - 0.12 |
| Gram-negative bacteria | Generally resistant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent and is applicable to this compound.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Similar to its parent compound, this compound is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis. It targets the elongation factor G (EF-G) on the ribosome.[1][2]
By binding to the EF-G-ribosome-GDP complex, this compound stalls the translocation step of protein synthesis. This prevents the release of EF-G from the ribosome, thereby halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.
Caption: Mechanism of action of this compound.
Putative Signaling Pathway: Anti-Inflammatory Effects
While direct evidence for the effect of this compound on specific signaling pathways is limited, its parent compound, fusidic acid, is known to possess anti-inflammatory properties. These effects are thought to be mediated, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] It is plausible that this compound shares this activity.
The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in inflammation.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Antibacterial Drug Discovery
The discovery and development of novel antibacterial agents like this compound typically follow a structured workflow.
Caption: General workflow for antibacterial drug discovery.
Conclusion
This compound is a promising derivative of fusidic acid with enhanced in vitro activity against Staphylococcus aureus. Its mechanism of action is consistent with other members of the fusidane class, involving the inhibition of bacterial protein synthesis. While further research is needed to fully characterize its antibacterial spectrum, potential anti-inflammatory effects, and in vivo efficacy, this compound represents a molecule of significant interest for the development of new treatments for bacterial infections, particularly those caused by Gram-positive pathogens. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial activity of fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review of 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid, also known as Simplifusidic acid I, is a derivative of the well-established antibiotic, fusidic acid. Fusidic acid, a tetracyclic triterpenoid, was first isolated from the fungus Fusidium coccineum and has been a valuable agent in the treatment of staphylococcal infections.[1][2] this compound is characterized by the oxidation of the hydroxyl group at the C-11 position of the fusidane steroid structure to a ketone group. This modification has shown to be a promising avenue for enhancing the antibacterial properties of the parent compound. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical properties, synthesis, mechanism of action, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a derivative of fusidic acid with the following chemical properties:
| Property | Value | Reference |
| Alternate Names | 11-Oxofusidic Acid, Simplifusidic acid I | [3] |
| CAS Number | 16711-91-4 | [3] |
| Molecular Formula | C₃₁H₄₆O₆ | [3] |
| Molecular Weight | 514.69 g/mol | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the C-11 hydroxyl group of fusidic acid. A general synthetic approach is outlined below.[4]
Experimental Protocol: Synthesis of the C-11 Ketone of Fusidic Acid
-
Starting Material: Fusidic Acid
-
Reagents: A suitable oxidizing agent, such as Dess-Martin periodinane or a chromium-based reagent (e.g., pyridinium chlorochromate - PCC), in an appropriate solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve fusidic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Add the oxidizing agent portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution for Dess-Martin periodinane).
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Note: The specific reaction conditions, including stoichiometry of reagents, reaction time, and temperature, may need to be optimized for best results.
Biological Activity and Data Presentation
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.
Antibacterial Spectrum
The most notable activity of this compound is its potent inhibition of Staphylococcus aureus.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 0.078 |
Currently, there is limited publicly available data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of bacterial species. For context, the antibacterial spectrum of the parent compound, fusidic acid, is provided below.
Antibacterial Spectrum of Fusidic Acid (Parent Compound) [1]
| Bacterial Group/Species | MIC Range (μg/mL) |
| Staphylococcus aureus (including MRSA) | 0.03 - 0.25 |
| Coagulase-negative staphylococci | ≤ 0.03 - 1 |
| Streptococcus pneumoniae | 4 - 32 |
| Enterococcus faecalis | 1 - 16 |
| Enterococcus faecium | 2 - 32 |
| Corynebacterium spp. | ≤ 0.03 - 0.12 |
| Gram-negative bacteria | Generally resistant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent and is applicable to this compound.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Similar to its parent compound, this compound is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis. It targets the elongation factor G (EF-G) on the ribosome.[1][2]
By binding to the EF-G-ribosome-GDP complex, this compound stalls the translocation step of protein synthesis. This prevents the release of EF-G from the ribosome, thereby halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.
Caption: Mechanism of action of this compound.
Putative Signaling Pathway: Anti-Inflammatory Effects
While direct evidence for the effect of this compound on specific signaling pathways is limited, its parent compound, fusidic acid, is known to possess anti-inflammatory properties. These effects are thought to be mediated, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] It is plausible that this compound shares this activity.
The NF-κB pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in inflammation.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Antibacterial Drug Discovery
The discovery and development of novel antibacterial agents like this compound typically follow a structured workflow.
Caption: General workflow for antibacterial drug discovery.
Conclusion
This compound is a promising derivative of fusidic acid with enhanced in vitro activity against Staphylococcus aureus. Its mechanism of action is consistent with other members of the fusidane class, involving the inhibition of bacterial protein synthesis. While further research is needed to fully characterize its antibacterial spectrum, potential anti-inflammatory effects, and in vivo efficacy, this compound represents a molecule of significant interest for the development of new treatments for bacterial infections, particularly those caused by Gram-positive pathogens. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial activity of fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Infection Pathway of 11-Keto Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-infection pathway of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document provides a comprehensive overview of its mechanism of action, quantitative antibacterial activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this potent antibacterial agent.
Introduction
This compound is a derivative of fusidic acid, a bacteriostatic antibiotic isolated from the fungus Fusidium coccineum. Fusidic acid and its derivatives are known for their activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of this class of antibiotics, which involves the inhibition of protein synthesis, and a low incidence of cross-resistance with other antibiotic classes, make them valuable assets in the fight against antimicrobial resistance. This guide focuses specifically on the 11-keto derivative and its anti-infective properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The anti-infection pathway of this compound is presumed to be consistent with that of its parent compound, fusidic acid. This mechanism centers on the disruption of bacterial protein synthesis by targeting and inhibiting Elongation Factor G (EF-G).
EF-G is a crucial protein in bacterial translation, responsible for catalyzing the translocation of the ribosome along the messenger RNA (mRNA) template. This process is essential for the elongation of the polypeptide chain. The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome after translocation has occurred. This stabilization prevents the release of EF-G from the ribosome, effectively stalling protein synthesis. By locking EF-G in a post-translocational state, fusidic acid and its derivatives prevent the ribosome from moving to the next codon, thereby halting the production of essential bacterial proteins and leading to the cessation of growth.
The binding site for fusidic acid is located in a pocket formed by the G-domain and domains II and III of EF-G. Specific amino acid residues, such as Phe90 in Thermus thermophilus EF-G, have been identified as being directly involved in the interaction with the antibiotic. Mutations in the fusA gene, which encodes EF-G, can lead to resistance by altering the binding site and reducing the affinity of the antibiotic.
dot
Caption: Proposed mechanism of action of this compound.
Quantitative Data: Antibacterial Activity
The antibacterial potency of this compound and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [1][2] |
| Fusidic Acid | Staphylococcus aureus (MSSA) | 0.12 - 0.25 | |
| Fusidic Acid | Staphylococcus aureus (MRSA) | 0.12 - 0.25 | |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | 4 | [3][4] |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus (MRSA) | 8 | [3][4] |
| Cephalosporin P1 | Staphylococcus aureus | 8 | [3] |
| Cephalosporin P1 | Staphylococcus aureus (MRSA) | 8 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A microplate reader can be used for a more quantitative assessment by measuring the optical density at 600 nm (OD₆₀₀).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
dot
Caption: Workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a bacterial promoter
-
This compound stock solution
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Luminometer or fluorescence plate reader
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture according to the manufacturer's instructions for the S30 extract system. A typical reaction includes the S30 extract, plasmid DNA, amino acid mixture, and energy source.
-
Prepare a series of dilutions of this compound in nuclease-free water or the reaction buffer.
-
Add the different concentrations of this compound to individual reaction tubes. Include a "no inhibitor" control (vehicle only) and a "no DNA" control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate to each reaction and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the signal from the inhibitor-treated reactions to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).
-
dot
Caption: Workflow for in vitro protein synthesis inhibition assay.
Conclusion
This compound is a potent antibacterial agent that, like its parent compound, is believed to act by inhibiting bacterial protein synthesis through the stabilization of the EF-G-ribosome complex. Its strong activity against Staphylococcus aureus warrants further investigation, particularly against a broader range of clinical isolates, including resistant strains. The experimental protocols provided in this guide offer a framework for the continued evaluation of this and other fusidic acid derivatives, which hold promise as valuable tools in addressing the ongoing challenge of antimicrobial resistance. Further studies are encouraged to definitively confirm the specific molecular interactions of this compound with its target and to fully elucidate its potential as a therapeutic agent.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Anti-Infection Pathway of 11-Keto Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-infection pathway of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document provides a comprehensive overview of its mechanism of action, quantitative antibacterial activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this potent antibacterial agent.
Introduction
This compound is a derivative of fusidic acid, a bacteriostatic antibiotic isolated from the fungus Fusidium coccineum. Fusidic acid and its derivatives are known for their activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of this class of antibiotics, which involves the inhibition of protein synthesis, and a low incidence of cross-resistance with other antibiotic classes, make them valuable assets in the fight against antimicrobial resistance. This guide focuses specifically on the 11-keto derivative and its anti-infective properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The anti-infection pathway of this compound is presumed to be consistent with that of its parent compound, fusidic acid. This mechanism centers on the disruption of bacterial protein synthesis by targeting and inhibiting Elongation Factor G (EF-G).
EF-G is a crucial protein in bacterial translation, responsible for catalyzing the translocation of the ribosome along the messenger RNA (mRNA) template. This process is essential for the elongation of the polypeptide chain. The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome after translocation has occurred. This stabilization prevents the release of EF-G from the ribosome, effectively stalling protein synthesis. By locking EF-G in a post-translocational state, fusidic acid and its derivatives prevent the ribosome from moving to the next codon, thereby halting the production of essential bacterial proteins and leading to the cessation of growth.
The binding site for fusidic acid is located in a pocket formed by the G-domain and domains II and III of EF-G. Specific amino acid residues, such as Phe90 in Thermus thermophilus EF-G, have been identified as being directly involved in the interaction with the antibiotic. Mutations in the fusA gene, which encodes EF-G, can lead to resistance by altering the binding site and reducing the affinity of the antibiotic.
dot
Caption: Proposed mechanism of action of this compound.
Quantitative Data: Antibacterial Activity
The antibacterial potency of this compound and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [1][2] |
| Fusidic Acid | Staphylococcus aureus (MSSA) | 0.12 - 0.25 | |
| Fusidic Acid | Staphylococcus aureus (MRSA) | 0.12 - 0.25 | |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | 4 | [3][4] |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus (MRSA) | 8 | [3][4] |
| Cephalosporin P1 | Staphylococcus aureus | 8 | [3] |
| Cephalosporin P1 | Staphylococcus aureus (MRSA) | 8 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A microplate reader can be used for a more quantitative assessment by measuring the optical density at 600 nm (OD₆₀₀).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
dot
Caption: Workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a bacterial promoter
-
This compound stock solution
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Luminometer or fluorescence plate reader
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture according to the manufacturer's instructions for the S30 extract system. A typical reaction includes the S30 extract, plasmid DNA, amino acid mixture, and energy source.
-
Prepare a series of dilutions of this compound in nuclease-free water or the reaction buffer.
-
Add the different concentrations of this compound to individual reaction tubes. Include a "no inhibitor" control (vehicle only) and a "no DNA" control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate to each reaction and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the signal from the inhibitor-treated reactions to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).
-
dot
Caption: Workflow for in vitro protein synthesis inhibition assay.
Conclusion
This compound is a potent antibacterial agent that, like its parent compound, is believed to act by inhibiting bacterial protein synthesis through the stabilization of the EF-G-ribosome complex. Its strong activity against Staphylococcus aureus warrants further investigation, particularly against a broader range of clinical isolates, including resistant strains. The experimental protocols provided in this guide offer a framework for the continued evaluation of this and other fusidic acid derivatives, which hold promise as valuable tools in addressing the ongoing challenge of antimicrobial resistance. Further studies are encouraged to definitively confirm the specific molecular interactions of this compound with its target and to fully elucidate its potential as a therapeutic agent.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Anti-Infection Pathway of 11-Keto Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-infection pathway of 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document provides a comprehensive overview of its mechanism of action, quantitative antibacterial activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this potent antibacterial agent.
Introduction
This compound is a derivative of fusidic acid, a bacteriostatic antibiotic isolated from the fungus Fusidium coccineum. Fusidic acid and its derivatives are known for their activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of this class of antibiotics, which involves the inhibition of protein synthesis, and a low incidence of cross-resistance with other antibiotic classes, make them valuable assets in the fight against antimicrobial resistance. This guide focuses specifically on the 11-keto derivative and its anti-infective properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The anti-infection pathway of this compound is presumed to be consistent with that of its parent compound, fusidic acid. This mechanism centers on the disruption of bacterial protein synthesis by targeting and inhibiting Elongation Factor G (EF-G).
EF-G is a crucial protein in bacterial translation, responsible for catalyzing the translocation of the ribosome along the messenger RNA (mRNA) template. This process is essential for the elongation of the polypeptide chain. The binding of fusidic acid stabilizes the EF-G-GDP complex on the ribosome after translocation has occurred. This stabilization prevents the release of EF-G from the ribosome, effectively stalling protein synthesis. By locking EF-G in a post-translocational state, fusidic acid and its derivatives prevent the ribosome from moving to the next codon, thereby halting the production of essential bacterial proteins and leading to the cessation of growth.
The binding site for fusidic acid is located in a pocket formed by the G-domain and domains II and III of EF-G. Specific amino acid residues, such as Phe90 in Thermus thermophilus EF-G, have been identified as being directly involved in the interaction with the antibiotic. Mutations in the fusA gene, which encodes EF-G, can lead to resistance by altering the binding site and reducing the affinity of the antibiotic.
dot
Caption: Proposed mechanism of action of this compound.
Quantitative Data: Antibacterial Activity
The antibacterial potency of this compound and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [1][2] |
| Fusidic Acid | Staphylococcus aureus (MSSA) | 0.12 - 0.25 | |
| Fusidic Acid | Staphylococcus aureus (MRSA) | 0.12 - 0.25 | |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | 4 | [3][4] |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus (MRSA) | 8 | [3][4] |
| Cephalosporin P1 | Staphylococcus aureus | 8 | [3] |
| Cephalosporin P1 | Staphylococcus aureus (MRSA) | 8 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested into well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A microplate reader can be used for a more quantitative assessment by measuring the optical density at 600 nm (OD₆₀₀).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
dot
Caption: Workflow for MIC determination.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a bacterial promoter
-
This compound stock solution
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Luminometer or fluorescence plate reader
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture according to the manufacturer's instructions for the S30 extract system. A typical reaction includes the S30 extract, plasmid DNA, amino acid mixture, and energy source.
-
Prepare a series of dilutions of this compound in nuclease-free water or the reaction buffer.
-
Add the different concentrations of this compound to individual reaction tubes. Include a "no inhibitor" control (vehicle only) and a "no DNA" control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate to each reaction and measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the signal from the inhibitor-treated reactions to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).
-
dot
Caption: Workflow for in vitro protein synthesis inhibition assay.
Conclusion
This compound is a potent antibacterial agent that, like its parent compound, is believed to act by inhibiting bacterial protein synthesis through the stabilization of the EF-G-ribosome complex. Its strong activity against Staphylococcus aureus warrants further investigation, particularly against a broader range of clinical isolates, including resistant strains. The experimental protocols provided in this guide offer a framework for the continued evaluation of this and other fusidic acid derivatives, which hold promise as valuable tools in addressing the ongoing challenge of antimicrobial resistance. Further studies are encouraged to definitively confirm the specific molecular interactions of this compound with its target and to fully elucidate its potential as a therapeutic agent.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Efficacy of 11-Keto Fusidic Acid Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of 11-Keto Fusidic Acid against the pathogenic bacterium Staphylococcus aureus. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a derivative of the well-established antibiotic fusidic acid, has demonstrated potent in vitro activity against Staphylococcus aureus. This guide summarizes the available quantitative data on its efficacy, provides a detailed, standardized protocol for determining antibacterial activity, and illustrates the underlying mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data on In Vitro Efficacy
The primary quantitative measure of the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Compound | Microorganism | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [1] |
Note: this compound is also referred to as Simplifusidic acid I in the cited literature.
Experimental Protocols
While the precise experimental protocol used to determine the MIC value in the primary study by Cheng et al. (2021) is not publicly available, this section details a standardized and widely accepted broth microdilution method for determining the MIC of antimicrobial agents against Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
3.1.1 Principle
This method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
3.1.2 Materials
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
3.1.3 Procedure
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1.28 mg/mL. Further dilutions should be made in CAMHB.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well. This will create a range of concentrations.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing CAMHB and inoculum but no drug) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Signaling Pathway: Mechanism of Action
Fusidic acid and its derivatives, including this compound, inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G). EF-G is a crucial protein involved in the translocation of the ribosome along the mRNA strand during protein synthesis.
References
In Vitro Efficacy of 11-Keto Fusidic Acid Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of 11-Keto Fusidic Acid against the pathogenic bacterium Staphylococcus aureus. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a derivative of the well-established antibiotic fusidic acid, has demonstrated potent in vitro activity against Staphylococcus aureus. This guide summarizes the available quantitative data on its efficacy, provides a detailed, standardized protocol for determining antibacterial activity, and illustrates the underlying mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data on In Vitro Efficacy
The primary quantitative measure of the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Compound | Microorganism | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [1] |
Note: this compound is also referred to as Simplifusidic acid I in the cited literature.
Experimental Protocols
While the precise experimental protocol used to determine the MIC value in the primary study by Cheng et al. (2021) is not publicly available, this section details a standardized and widely accepted broth microdilution method for determining the MIC of antimicrobial agents against Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
3.1.1 Principle
This method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
3.1.2 Materials
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
3.1.3 Procedure
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1.28 mg/mL. Further dilutions should be made in CAMHB.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well. This will create a range of concentrations.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing CAMHB and inoculum but no drug) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Signaling Pathway: Mechanism of Action
Fusidic acid and its derivatives, including this compound, inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G). EF-G is a crucial protein involved in the translocation of the ribosome along the mRNA strand during protein synthesis.
References
In Vitro Efficacy of 11-Keto Fusidic Acid Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of 11-Keto Fusidic Acid against the pathogenic bacterium Staphylococcus aureus. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a derivative of the well-established antibiotic fusidic acid, has demonstrated potent in vitro activity against Staphylococcus aureus. This guide summarizes the available quantitative data on its efficacy, provides a detailed, standardized protocol for determining antibacterial activity, and illustrates the underlying mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data on In Vitro Efficacy
The primary quantitative measure of the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Compound | Microorganism | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [1] |
Note: this compound is also referred to as Simplifusidic acid I in the cited literature.
Experimental Protocols
While the precise experimental protocol used to determine the MIC value in the primary study by Cheng et al. (2021) is not publicly available, this section details a standardized and widely accepted broth microdilution method for determining the MIC of antimicrobial agents against Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
3.1.1 Principle
This method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
3.1.2 Materials
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
3.1.3 Procedure
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1.28 mg/mL. Further dilutions should be made in CAMHB.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well. This will create a range of concentrations.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing CAMHB and inoculum but no drug) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Signaling Pathway: Mechanism of Action
Fusidic acid and its derivatives, including this compound, inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G). EF-G is a crucial protein involved in the translocation of the ribosome along the mRNA strand during protein synthesis.
References
structure-activity relationship of fusidic acid derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of Fusidic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fusidic acid (FA) is a unique, steroid-like natural antibiotic derived from the fungus Fusidium coccineum.[1][2][3] For over six decades, it has been a valuable clinical agent, particularly for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] Its distinct mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G), minimizes cross-resistance with other antibiotic classes.[1][5][6] This has sustained interest in developing novel FA derivatives to enhance potency, broaden the activity spectrum, and overcome resistance. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fusidic acid derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental processes.
Core Structure and Mechanism of Action
Fusidic acid is a tetracyclic triterpenoid (B12794562) characterized by a steroid-like skeleton.[4][7][8] Its antibacterial effect stems from its ability to inhibit protein synthesis.[9] Specifically, FA binds to the Elongation Factor G (EF-G) after it has hydrolyzed GTP during the translocation of tRNA on the ribosome.[3][6] This binding stabilizes the EF-G-GDP-ribosome complex, preventing the release of EF-G from the ribosome.[3][5][9] This "stalling" action effectively blocks further peptide elongation and the recycling of ribosomes, thereby halting protein synthesis and inhibiting bacterial growth.[3][6][8]
Caption: Mechanism of action of Fusidic Acid.
Structure-Activity Relationship (SAR) of Fusidic Acid Derivatives
Extensive research has explored modifications at various positions of the FA scaffold. While many alterations lead to a reduction or complete loss of activity, certain changes have been found to maintain or even enhance antibacterial efficacy.[2][4]
Modifications at the C-21 Carboxylic Acid
The C-21 carboxylic acid is widely considered indispensable for antibacterial activity.[8][10]
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides generally results in a significant decrease or complete loss of activity against Gram-positive bacteria.[8] However, some studies have shown that specific C-21 amides can exhibit potent antituberculosis activity, though still less than the parent FA.[8] For example, a derivative amidated with ethanamine showed activity against M. tuberculosis.[8]
Modifications at the C-3 Hydroxyl Group
The C-3 hydroxyl group is a common site for modification, and some functionalizations are well-tolerated.
-
Esterification: Short-chain alkyl esters or silicate (B1173343) esters at the 3-OH position can maintain antibacterial and antituberculosis activity.[4][8]
-
Aromatic Side-Chains: Aromatic side-chain analogs introduced via esterification at C-3 have yielded compounds with good antibacterial activity. For instance, derivative FA-15 showed MIC values between 0.781–1.563 µM against Staphylococcus species.[5]
-
Oxidation: Oxidation of the 3-OH to a ketone can maintain or in some cases improve activity. 3-Keto-cephalosporin P₁, a related compound, showed a MIC of 4 μg/mL against S. aureus, which was more potent than its precursor.[11]
Modifications at the C-11 Hydroxyl Group
The 11-α-hydroxyl group is crucial for activity.
-
Removal or Inversion: Its removal or inversion of stereochemistry leads to a dramatic loss of antibacterial potency.
-
Oxidation: Conversion of the 11-OH to a ketone group is one of the few modifications that can maintain antibacterial activity.[4]
Modifications at the C-16 Acetyloxy Group
The 16-β-acetoxy group can be substituted without losing activity.
-
Substitution: Replacing the acetoxy group with other functionalities, such as a propionyloxy group, has been shown to maintain antituberculosis activity.[4][8]
-
Removal: A 16-deacetoxy-16β-ethoxyfusidic acid analog exhibited activity comparable to FA against M. tuberculosis.[10]
Modifications of the Side Chain
The lipophilic side chain at C-17 plays a critical role in the compound's interaction with its target.
-
Saturation: Saturation of the Δ¹⁷(²⁰) double bond produces stereoisomers, with only one retaining potent antibiotic activity comparable to the parent compound.[2] This highlights the importance of the side chain's specific conformation.[2]
-
Hydrogenation: Saturation of the Δ²⁴(²⁵) double bond in the side chain can maintain high levels of antimicrobial activity against Gram-positive strains.[4]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for fusidic acid and some of its derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Fusidic Acid Against Common Pathogens
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | [12] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | [12] |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | [12] |
| Streptococcus pyogenes | - | 4 | 8 | [12] |
| Clostridium difficile | - | - | 2 | [6] |
| Chlamydia trachomatis | - | - | 0.5 |[6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Activity of Fusidic Acid Derivatives Against S. aureus and M. tuberculosis
| Compound | Modification | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|---|
| Fusidic Acid (FA) | Parent Compound | S. aureus | 0.125 | - | [13] |
| 3-Keto-cephalosporin P₁ | 3-OH to Ketone | S. aureus | 4 | - | [11] |
| 3-Keto-cephalosporin P₁ | 3-OH to Ketone | MRSA | 8 | - | [11] |
| FA-15 | 3-OH Esterification | Staphylococcus spp. | - | 0.781-1.563 | [5] |
| Compound 13 | C-21 Amidation | M. tuberculosis H37Rv | - | 2.71 | [8] |
| Compound 14 | 3-OH Silicate Ester | M. tuberculosis H37Rv | - | 0.2 | [8] |
| Compound 15 | 3-OH Silicate Ester | M. tuberculosis H37Rv | - | 0.3 |[8] |
Experimental Protocols
Standardized protocols are essential for evaluating and comparing the activity of novel derivatives.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[12]
Objective: To determine the MIC of fusidic acid derivatives against a specific bacterial strain.
Materials:
-
Fusidic acid derivative stock solution (typically in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting antibiotic concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and well 12 serves as the sterility control (no bacteria).[12]
-
-
Prepare Bacterial Inoculum:
-
Suspend several bacterial colonies from a fresh agar (B569324) plate in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
-
Reading Results:
-
The MIC is the lowest concentration of the derivative in which there is no visible turbidity (bacterial growth).[12]
-
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 10. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of fusidic acid derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of Fusidic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fusidic acid (FA) is a unique, steroid-like natural antibiotic derived from the fungus Fusidium coccineum.[1][2][3] For over six decades, it has been a valuable clinical agent, particularly for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] Its distinct mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G), minimizes cross-resistance with other antibiotic classes.[1][5][6] This has sustained interest in developing novel FA derivatives to enhance potency, broaden the activity spectrum, and overcome resistance. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fusidic acid derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental processes.
Core Structure and Mechanism of Action
Fusidic acid is a tetracyclic triterpenoid (B12794562) characterized by a steroid-like skeleton.[4][7][8] Its antibacterial effect stems from its ability to inhibit protein synthesis.[9] Specifically, FA binds to the Elongation Factor G (EF-G) after it has hydrolyzed GTP during the translocation of tRNA on the ribosome.[3][6] This binding stabilizes the EF-G-GDP-ribosome complex, preventing the release of EF-G from the ribosome.[3][5][9] This "stalling" action effectively blocks further peptide elongation and the recycling of ribosomes, thereby halting protein synthesis and inhibiting bacterial growth.[3][6][8]
Caption: Mechanism of action of Fusidic Acid.
Structure-Activity Relationship (SAR) of Fusidic Acid Derivatives
Extensive research has explored modifications at various positions of the FA scaffold. While many alterations lead to a reduction or complete loss of activity, certain changes have been found to maintain or even enhance antibacterial efficacy.[2][4]
Modifications at the C-21 Carboxylic Acid
The C-21 carboxylic acid is widely considered indispensable for antibacterial activity.[8][10]
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides generally results in a significant decrease or complete loss of activity against Gram-positive bacteria.[8] However, some studies have shown that specific C-21 amides can exhibit potent antituberculosis activity, though still less than the parent FA.[8] For example, a derivative amidated with ethanamine showed activity against M. tuberculosis.[8]
Modifications at the C-3 Hydroxyl Group
The C-3 hydroxyl group is a common site for modification, and some functionalizations are well-tolerated.
-
Esterification: Short-chain alkyl esters or silicate (B1173343) esters at the 3-OH position can maintain antibacterial and antituberculosis activity.[4][8]
-
Aromatic Side-Chains: Aromatic side-chain analogs introduced via esterification at C-3 have yielded compounds with good antibacterial activity. For instance, derivative FA-15 showed MIC values between 0.781–1.563 µM against Staphylococcus species.[5]
-
Oxidation: Oxidation of the 3-OH to a ketone can maintain or in some cases improve activity. 3-Keto-cephalosporin P₁, a related compound, showed a MIC of 4 μg/mL against S. aureus, which was more potent than its precursor.[11]
Modifications at the C-11 Hydroxyl Group
The 11-α-hydroxyl group is crucial for activity.
-
Removal or Inversion: Its removal or inversion of stereochemistry leads to a dramatic loss of antibacterial potency.
-
Oxidation: Conversion of the 11-OH to a ketone group is one of the few modifications that can maintain antibacterial activity.[4]
Modifications at the C-16 Acetyloxy Group
The 16-β-acetoxy group can be substituted without losing activity.
-
Substitution: Replacing the acetoxy group with other functionalities, such as a propionyloxy group, has been shown to maintain antituberculosis activity.[4][8]
-
Removal: A 16-deacetoxy-16β-ethoxyfusidic acid analog exhibited activity comparable to FA against M. tuberculosis.[10]
Modifications of the Side Chain
The lipophilic side chain at C-17 plays a critical role in the compound's interaction with its target.
-
Saturation: Saturation of the Δ¹⁷(²⁰) double bond produces stereoisomers, with only one retaining potent antibiotic activity comparable to the parent compound.[2] This highlights the importance of the side chain's specific conformation.[2]
-
Hydrogenation: Saturation of the Δ²⁴(²⁵) double bond in the side chain can maintain high levels of antimicrobial activity against Gram-positive strains.[4]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for fusidic acid and some of its derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Fusidic Acid Against Common Pathogens
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | [12] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | [12] |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | [12] |
| Streptococcus pyogenes | - | 4 | 8 | [12] |
| Clostridium difficile | - | - | 2 | [6] |
| Chlamydia trachomatis | - | - | 0.5 |[6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Activity of Fusidic Acid Derivatives Against S. aureus and M. tuberculosis
| Compound | Modification | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|---|
| Fusidic Acid (FA) | Parent Compound | S. aureus | 0.125 | - | [13] |
| 3-Keto-cephalosporin P₁ | 3-OH to Ketone | S. aureus | 4 | - | [11] |
| 3-Keto-cephalosporin P₁ | 3-OH to Ketone | MRSA | 8 | - | [11] |
| FA-15 | 3-OH Esterification | Staphylococcus spp. | - | 0.781-1.563 | [5] |
| Compound 13 | C-21 Amidation | M. tuberculosis H37Rv | - | 2.71 | [8] |
| Compound 14 | 3-OH Silicate Ester | M. tuberculosis H37Rv | - | 0.2 | [8] |
| Compound 15 | 3-OH Silicate Ester | M. tuberculosis H37Rv | - | 0.3 |[8] |
Experimental Protocols
Standardized protocols are essential for evaluating and comparing the activity of novel derivatives.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[12]
Objective: To determine the MIC of fusidic acid derivatives against a specific bacterial strain.
Materials:
-
Fusidic acid derivative stock solution (typically in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting antibiotic concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and well 12 serves as the sterility control (no bacteria).[12]
-
-
Prepare Bacterial Inoculum:
-
Suspend several bacterial colonies from a fresh agar (B569324) plate in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
-
Reading Results:
-
The MIC is the lowest concentration of the derivative in which there is no visible turbidity (bacterial growth).[12]
-
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 10. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of fusidic acid derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of Fusidic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fusidic acid (FA) is a unique, steroid-like natural antibiotic derived from the fungus Fusidium coccineum.[1][2][3] For over six decades, it has been a valuable clinical agent, particularly for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5] Its distinct mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting Elongation Factor G (EF-G), minimizes cross-resistance with other antibiotic classes.[1][5][6] This has sustained interest in developing novel FA derivatives to enhance potency, broaden the activity spectrum, and overcome resistance. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fusidic acid derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental processes.
Core Structure and Mechanism of Action
Fusidic acid is a tetracyclic triterpenoid characterized by a steroid-like skeleton.[4][7][8] Its antibacterial effect stems from its ability to inhibit protein synthesis.[9] Specifically, FA binds to the Elongation Factor G (EF-G) after it has hydrolyzed GTP during the translocation of tRNA on the ribosome.[3][6] This binding stabilizes the EF-G-GDP-ribosome complex, preventing the release of EF-G from the ribosome.[3][5][9] This "stalling" action effectively blocks further peptide elongation and the recycling of ribosomes, thereby halting protein synthesis and inhibiting bacterial growth.[3][6][8]
Caption: Mechanism of action of Fusidic Acid.
Structure-Activity Relationship (SAR) of Fusidic Acid Derivatives
Extensive research has explored modifications at various positions of the FA scaffold. While many alterations lead to a reduction or complete loss of activity, certain changes have been found to maintain or even enhance antibacterial efficacy.[2][4]
Modifications at the C-21 Carboxylic Acid
The C-21 carboxylic acid is widely considered indispensable for antibacterial activity.[8][10]
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides generally results in a significant decrease or complete loss of activity against Gram-positive bacteria.[8] However, some studies have shown that specific C-21 amides can exhibit potent antituberculosis activity, though still less than the parent FA.[8] For example, a derivative amidated with ethanamine showed activity against M. tuberculosis.[8]
Modifications at the C-3 Hydroxyl Group
The C-3 hydroxyl group is a common site for modification, and some functionalizations are well-tolerated.
-
Esterification: Short-chain alkyl esters or silicate esters at the 3-OH position can maintain antibacterial and antituberculosis activity.[4][8]
-
Aromatic Side-Chains: Aromatic side-chain analogs introduced via esterification at C-3 have yielded compounds with good antibacterial activity. For instance, derivative FA-15 showed MIC values between 0.781–1.563 µM against Staphylococcus species.[5]
-
Oxidation: Oxidation of the 3-OH to a ketone can maintain or in some cases improve activity. 3-Keto-cephalosporin P₁, a related compound, showed a MIC of 4 μg/mL against S. aureus, which was more potent than its precursor.[11]
Modifications at the C-11 Hydroxyl Group
The 11-α-hydroxyl group is crucial for activity.
-
Removal or Inversion: Its removal or inversion of stereochemistry leads to a dramatic loss of antibacterial potency.
-
Oxidation: Conversion of the 11-OH to a ketone group is one of the few modifications that can maintain antibacterial activity.[4]
Modifications at the C-16 Acetyloxy Group
The 16-β-acetoxy group can be substituted without losing activity.
-
Substitution: Replacing the acetoxy group with other functionalities, such as a propionyloxy group, has been shown to maintain antituberculosis activity.[4][8]
-
Removal: A 16-deacetoxy-16β-ethoxyfusidic acid analog exhibited activity comparable to FA against M. tuberculosis.[10]
Modifications of the Side Chain
The lipophilic side chain at C-17 plays a critical role in the compound's interaction with its target.
-
Saturation: Saturation of the Δ¹⁷(²⁰) double bond produces stereoisomers, with only one retaining potent antibiotic activity comparable to the parent compound.[2] This highlights the importance of the side chain's specific conformation.[2]
-
Hydrogenation: Saturation of the Δ²⁴(²⁵) double bond in the side chain can maintain high levels of antimicrobial activity against Gram-positive strains.[4]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for fusidic acid and some of its derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Fusidic Acid Against Common Pathogens
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | [12] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | [12] |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | [12] |
| Streptococcus pyogenes | - | 4 | 8 | [12] |
| Clostridium difficile | - | - | 2 | [6] |
| Chlamydia trachomatis | - | - | 0.5 |[6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Activity of Fusidic Acid Derivatives Against S. aureus and M. tuberculosis
| Compound | Modification | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|---|
| Fusidic Acid (FA) | Parent Compound | S. aureus | 0.125 | - | [13] |
| 3-Keto-cephalosporin P₁ | 3-OH to Ketone | S. aureus | 4 | - | [11] |
| 3-Keto-cephalosporin P₁ | 3-OH to Ketone | MRSA | 8 | - | [11] |
| FA-15 | 3-OH Esterification | Staphylococcus spp. | - | 0.781-1.563 | [5] |
| Compound 13 | C-21 Amidation | M. tuberculosis H37Rv | - | 2.71 | [8] |
| Compound 14 | 3-OH Silicate Ester | M. tuberculosis H37Rv | - | 0.2 | [8] |
| Compound 15 | 3-OH Silicate Ester | M. tuberculosis H37Rv | - | 0.3 |[8] |
Experimental Protocols
Standardized protocols are essential for evaluating and comparing the activity of novel derivatives.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[12]
Objective: To determine the MIC of fusidic acid derivatives against a specific bacterial strain.
Materials:
-
Fusidic acid derivative stock solution (typically in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting antibiotic concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and well 12 serves as the sterility control (no bacteria).[12]
-
-
Prepare Bacterial Inoculum:
-
Suspend several bacterial colonies from a fresh agar plate in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
-
Reading Results:
-
The MIC is the lowest concentration of the derivative in which there is no visible turbidity (bacterial growth).[12]
-
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 10. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Analytical Techniques for the Quantification of 11-Keto Fusidic Acid
These application notes provide a detailed overview of analytical methodologies for the quantitative determination of 11-Keto Fusidic Acid, a significant metabolite and impurity of the antibiotic Fusidic Acid. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for quality control in pharmaceutical manufacturing, stability studies, and pharmacokinetic analysis.
Introduction to this compound Analysis
This compound is a derivative of Fusidic Acid, characterized by the oxidation of the hydroxyl group at the 11th position to a ketone. Its presence and concentration in pharmaceutical formulations are critical quality attributes that need to be monitored. The analytical methods detailed below are designed to be specific, accurate, and reproducible for the quantification of this compound. While many methods have been developed for Fusidic Acid, these can be adapted and validated for this compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reversed-phase HPLC with a C18 column is the most common approach. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. UV detection is commonly employed, with the wavelength set around 210-235 nm.[1][2][3][4]
Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[5] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in improved separation efficiency. The principles of separation are similar to HPLC, employing a reversed-phase column and a comparable mobile phase composition.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. LC-MS can provide structural information and can be used to identify and quantify trace levels of the analyte.[6][7][8]
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods adapted for this compound quantification, based on validated methods for Fusidic Acid and its related substances.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile (B52724): 0.05M Orthophosphoric Acid: Methanol (B129727) (50:40:10 v/v/v)[2] | Acetonitrile: Water (72:28 v/v), pH 3.5 with Acetic Acid[3] | Methanol: Acetonitrile: 0.1% Orthophosphoric Acid (5:95:40 v/v/v)[1] |
| Column | C18 (150mm x 4.6mm, 5µm)[2] | C18 (dimensions not specified)[3] | Octadecyl silyl (B83357) silica (B1680970) C18 (5 µm)[1] |
| Flow Rate | 2 mL/min[2] | 1.0 mL/min[3] | Not specified |
| Detection Wavelength | 235 nm[2] | 210 nm[3] | 235 nm[1] |
| Linearity Range | 80-120% of target concentration[2] | 5-95 µg/mL[3] | Not specified |
| Accuracy (% Recovery) | 100.52%[2] | Not specified | Not specified |
| LOD | Not specified | 0.43 µg/mL[3] | Not specified |
| LOQ | Not specified | 1.31 µg/mL[3] | Not specified |
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Mobile Phase | 72% Acetonitrile and 28% Water containing 0.1% Formic Acid[5] |
| Column | Acquity® UPLC column HSS C18 (2.1 × 50 mm, 1.7 µm)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Detection Wavelength | 250 nm[5] |
| Linearity Range | 1-100 ppm[5] |
| Correlation Coefficient (R²) | 0.999[5] |
| Retention Time | 1.023 min[5] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Pharmaceutical Cream using HPLC
This protocol is adapted from a validated method for Fusidic Acid in a cream formulation.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Pharmaceutical cream containing the analyte
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150mm x 4.6mm, 5µm)
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, 0.05M orthophosphoric acid, and methanol in the ratio of 50:40:10 (v/v/v).[2]
-
Flow Rate: 2 mL/min.[2]
-
Detection: 235 nm.[2]
-
Injection Volume: 20 µL.[2]
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh about 5g of the cream and triturate it for 5 minutes.[2]
-
Transfer 2.5g of the triturated cream into a 100 mL volumetric flask.[2]
-
Add 25 mL of the mobile phase and stir for 10 minutes using a magnetic stirrer.[2]
-
Dilute to the mark with the mobile phase.[2]
-
Heat the solution in a water bath for approximately 10 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Protocol 2: Rapid Quantification of this compound using UPLC
This protocol is based on a UPLC method developed for Fusidic Acid.[5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (UPLC grade)
-
Formic acid (analytical grade)
-
Water (UPLC grade)
-
Methanol (UPLC grade)
2. Instrumentation:
-
UPLC system with a UV detector
-
Acquity® UPLC column HSS C18 (2.1 × 50 mm, 1.7 µm)[5]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 72% acetonitrile and 28% water containing 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection: 250 nm.[5]
-
Total Run Time: 2.0 min.[5]
4. Standard Solution Preparation:
-
Prepare a stock solution of 100 ppm this compound in methanol.[5]
-
Prepare a series of working standard solutions (e.g., 1-100 ppm) by diluting the stock solution with methanol.[5]
5. Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the regression equation of the calibration curve.[5]
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between analytical techniques for this compound.
References
- 1. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. food.gov.uk [food.gov.uk]
Application Notes: Analytical Techniques for the Quantification of 11-Keto Fusidic Acid
These application notes provide a detailed overview of analytical methodologies for the quantitative determination of 11-Keto Fusidic Acid, a significant metabolite and impurity of the antibiotic Fusidic Acid. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for quality control in pharmaceutical manufacturing, stability studies, and pharmacokinetic analysis.
Introduction to this compound Analysis
This compound is a derivative of Fusidic Acid, characterized by the oxidation of the hydroxyl group at the 11th position to a ketone. Its presence and concentration in pharmaceutical formulations are critical quality attributes that need to be monitored. The analytical methods detailed below are designed to be specific, accurate, and reproducible for the quantification of this compound. While many methods have been developed for Fusidic Acid, these can be adapted and validated for this compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reversed-phase HPLC with a C18 column is the most common approach. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. UV detection is commonly employed, with the wavelength set around 210-235 nm.[1][2][3][4]
Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[5] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in improved separation efficiency. The principles of separation are similar to HPLC, employing a reversed-phase column and a comparable mobile phase composition.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. LC-MS can provide structural information and can be used to identify and quantify trace levels of the analyte.[6][7][8]
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods adapted for this compound quantification, based on validated methods for Fusidic Acid and its related substances.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile (B52724): 0.05M Orthophosphoric Acid: Methanol (B129727) (50:40:10 v/v/v)[2] | Acetonitrile: Water (72:28 v/v), pH 3.5 with Acetic Acid[3] | Methanol: Acetonitrile: 0.1% Orthophosphoric Acid (5:95:40 v/v/v)[1] |
| Column | C18 (150mm x 4.6mm, 5µm)[2] | C18 (dimensions not specified)[3] | Octadecyl silyl (B83357) silica (B1680970) C18 (5 µm)[1] |
| Flow Rate | 2 mL/min[2] | 1.0 mL/min[3] | Not specified |
| Detection Wavelength | 235 nm[2] | 210 nm[3] | 235 nm[1] |
| Linearity Range | 80-120% of target concentration[2] | 5-95 µg/mL[3] | Not specified |
| Accuracy (% Recovery) | 100.52%[2] | Not specified | Not specified |
| LOD | Not specified | 0.43 µg/mL[3] | Not specified |
| LOQ | Not specified | 1.31 µg/mL[3] | Not specified |
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Mobile Phase | 72% Acetonitrile and 28% Water containing 0.1% Formic Acid[5] |
| Column | Acquity® UPLC column HSS C18 (2.1 × 50 mm, 1.7 µm)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Detection Wavelength | 250 nm[5] |
| Linearity Range | 1-100 ppm[5] |
| Correlation Coefficient (R²) | 0.999[5] |
| Retention Time | 1.023 min[5] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Pharmaceutical Cream using HPLC
This protocol is adapted from a validated method for Fusidic Acid in a cream formulation.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Pharmaceutical cream containing the analyte
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150mm x 4.6mm, 5µm)
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, 0.05M orthophosphoric acid, and methanol in the ratio of 50:40:10 (v/v/v).[2]
-
Flow Rate: 2 mL/min.[2]
-
Detection: 235 nm.[2]
-
Injection Volume: 20 µL.[2]
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh about 5g of the cream and triturate it for 5 minutes.[2]
-
Transfer 2.5g of the triturated cream into a 100 mL volumetric flask.[2]
-
Add 25 mL of the mobile phase and stir for 10 minutes using a magnetic stirrer.[2]
-
Dilute to the mark with the mobile phase.[2]
-
Heat the solution in a water bath for approximately 10 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Protocol 2: Rapid Quantification of this compound using UPLC
This protocol is based on a UPLC method developed for Fusidic Acid.[5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (UPLC grade)
-
Formic acid (analytical grade)
-
Water (UPLC grade)
-
Methanol (UPLC grade)
2. Instrumentation:
-
UPLC system with a UV detector
-
Acquity® UPLC column HSS C18 (2.1 × 50 mm, 1.7 µm)[5]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 72% acetonitrile and 28% water containing 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection: 250 nm.[5]
-
Total Run Time: 2.0 min.[5]
4. Standard Solution Preparation:
-
Prepare a stock solution of 100 ppm this compound in methanol.[5]
-
Prepare a series of working standard solutions (e.g., 1-100 ppm) by diluting the stock solution with methanol.[5]
5. Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the regression equation of the calibration curve.[5]
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between analytical techniques for this compound.
References
- 1. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. food.gov.uk [food.gov.uk]
Application Notes: Analytical Techniques for the Quantification of 11-Keto Fusidic Acid
These application notes provide a detailed overview of analytical methodologies for the quantitative determination of 11-Keto Fusidic Acid, a significant metabolite and impurity of the antibiotic Fusidic Acid. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for quality control in pharmaceutical manufacturing, stability studies, and pharmacokinetic analysis.
Introduction to this compound Analysis
This compound is a derivative of Fusidic Acid, characterized by the oxidation of the hydroxyl group at the 11th position to a ketone. Its presence and concentration in pharmaceutical formulations are critical quality attributes that need to be monitored. The analytical methods detailed below are designed to be specific, accurate, and reproducible for the quantification of this compound. While many methods have been developed for Fusidic Acid, these can be adapted and validated for this compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reversed-phase HPLC with a C18 column is the most common approach. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. UV detection is commonly employed, with the wavelength set around 210-235 nm.[1][2][3][4]
Ultra-Performance Liquid Chromatography (UPLC) offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[5] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in improved separation efficiency. The principles of separation are similar to HPLC, employing a reversed-phase column and a comparable mobile phase composition.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. LC-MS can provide structural information and can be used to identify and quantify trace levels of the analyte.[6][7][8]
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods adapted for this compound quantification, based on validated methods for Fusidic Acid and its related substances.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile: 0.05M Orthophosphoric Acid: Methanol (50:40:10 v/v/v)[2] | Acetonitrile: Water (72:28 v/v), pH 3.5 with Acetic Acid[3] | Methanol: Acetonitrile: 0.1% Orthophosphoric Acid (5:95:40 v/v/v)[1] |
| Column | C18 (150mm x 4.6mm, 5µm)[2] | C18 (dimensions not specified)[3] | Octadecyl silyl silica C18 (5 µm)[1] |
| Flow Rate | 2 mL/min[2] | 1.0 mL/min[3] | Not specified |
| Detection Wavelength | 235 nm[2] | 210 nm[3] | 235 nm[1] |
| Linearity Range | 80-120% of target concentration[2] | 5-95 µg/mL[3] | Not specified |
| Accuracy (% Recovery) | 100.52%[2] | Not specified | Not specified |
| LOD | Not specified | 0.43 µg/mL[3] | Not specified |
| LOQ | Not specified | 1.31 µg/mL[3] | Not specified |
Table 2: UPLC Method Parameters for this compound Analysis
| Parameter | Method 1 |
| Mobile Phase | 72% Acetonitrile and 28% Water containing 0.1% Formic Acid[5] |
| Column | Acquity® UPLC column HSS C18 (2.1 × 50 mm, 1.7 µm)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Detection Wavelength | 250 nm[5] |
| Linearity Range | 1-100 ppm[5] |
| Correlation Coefficient (R²) | 0.999[5] |
| Retention Time | 1.023 min[5] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Pharmaceutical Cream using HPLC
This protocol is adapted from a validated method for Fusidic Acid in a cream formulation.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Pharmaceutical cream containing the analyte
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150mm x 4.6mm, 5µm)
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, 0.05M orthophosphoric acid, and methanol in the ratio of 50:40:10 (v/v/v).[2]
-
Flow Rate: 2 mL/min.[2]
-
Detection: 235 nm.[2]
-
Injection Volume: 20 µL.[2]
4. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh about 5g of the cream and triturate it for 5 minutes.[2]
-
Transfer 2.5g of the triturated cream into a 100 mL volumetric flask.[2]
-
Add 25 mL of the mobile phase and stir for 10 minutes using a magnetic stirrer.[2]
-
Dilute to the mark with the mobile phase.[2]
-
Heat the solution in a water bath for approximately 10 minutes to ensure complete dissolution.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Protocol 2: Rapid Quantification of this compound using UPLC
This protocol is based on a UPLC method developed for Fusidic Acid.[5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (UPLC grade)
-
Formic acid (analytical grade)
-
Water (UPLC grade)
-
Methanol (UPLC grade)
2. Instrumentation:
-
UPLC system with a UV detector
-
Acquity® UPLC column HSS C18 (2.1 × 50 mm, 1.7 µm)[5]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 72% acetonitrile and 28% water containing 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection: 250 nm.[5]
-
Total Run Time: 2.0 min.[5]
4. Standard Solution Preparation:
-
Prepare a stock solution of 100 ppm this compound in methanol.[5]
-
Prepare a series of working standard solutions (e.g., 1-100 ppm) by diluting the stock solution with methanol.[5]
5. Sample Preparation:
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the regression equation of the calibration curve.[5]
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between analytical techniques for this compound.
References
- 1. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. food.gov.uk [food.gov.uk]
developing an HPLC method for 11-Keto Fusidic Acid analysis
Application Note: HPLC Analysis of 11-Keto Fusidic Acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, a known impurity and degradation product of Fusidic Acid. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis and stability studies.
Introduction
Fusidic acid is a steroidal antibiotic primarily used against Gram-positive bacteria. During its synthesis, storage, or under stress conditions, various impurities and degradation products can form, one of which is this compound. Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed protocol for an HPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) Methanol, 10 g/L Phosphoric Acid, HPLC Grade Water, Acetonitrile (B52724) |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) Methanol, 10 g/L Phosphoric Acid, HPLC Grade Water, Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 100 | 0 |
| 45 | 100 | 0 |
Preparation of Solutions
2.1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 g/L solution of phosphoric acid in HPLC grade water. Mix methanol, the phosphoric acid solution, HPLC grade water, and acetonitrile in the ratio of 16:21:21:42.
-
Mobile Phase B: Prepare a 10 g/L solution of phosphoric acid in HPLC grade water. Mix methanol, the phosphoric acid solution, HPLC grade water, and acetonitrile in the ratio of 24:5:5:66.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
2.2. Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
2.3. Sample Preparation (from a cream formulation):
-
Accurately weigh approximately 5.0 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of acetonitrile and heat in a water bath at 65°C to melt the fatty components and facilitate dispersion.[1]
-
Vortex thoroughly to ensure complete mixing.
-
Extract the API and related substances by shaking on a flat-bed shaker for approximately 30 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Centrifuge a portion of the solution to separate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The key validation parameters are summarized below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or other related substances. |
Data Presentation
The concentration of this compound in a sample is determined by comparing the peak area obtained from the sample chromatogram with the peak area of a known concentration of the reference standard.
Table 4: Example Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |
| Standard (5 µg/mL) | 12.5 | 150000 | 5.0 | N/A |
| Sample 1 | 12.5 | 7500 | 0.25 | 0.05% |
| Sample 2 | 12.6 | 10500 | 0.35 | 0.07% |
Note: The retention time for this compound should be confirmed by running a standard under the same chromatographic conditions. The relative retention time with respect to Fusidic Acid can also be used for identification.
Workflow and Diagrams
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in pharmaceutical samples. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and stability testing. The detailed protocol and validation data provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
developing an HPLC method for 11-Keto Fusidic Acid analysis
Application Note: HPLC Analysis of 11-Keto Fusidic Acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, a known impurity and degradation product of Fusidic Acid. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis and stability studies.
Introduction
Fusidic acid is a steroidal antibiotic primarily used against Gram-positive bacteria. During its synthesis, storage, or under stress conditions, various impurities and degradation products can form, one of which is this compound. Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed protocol for an HPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) Methanol, 10 g/L Phosphoric Acid, HPLC Grade Water, Acetonitrile (B52724) |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) Methanol, 10 g/L Phosphoric Acid, HPLC Grade Water, Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 100 | 0 |
| 45 | 100 | 0 |
Preparation of Solutions
2.1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 g/L solution of phosphoric acid in HPLC grade water. Mix methanol, the phosphoric acid solution, HPLC grade water, and acetonitrile in the ratio of 16:21:21:42.
-
Mobile Phase B: Prepare a 10 g/L solution of phosphoric acid in HPLC grade water. Mix methanol, the phosphoric acid solution, HPLC grade water, and acetonitrile in the ratio of 24:5:5:66.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
2.2. Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
2.3. Sample Preparation (from a cream formulation):
-
Accurately weigh approximately 5.0 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of acetonitrile and heat in a water bath at 65°C to melt the fatty components and facilitate dispersion.[1]
-
Vortex thoroughly to ensure complete mixing.
-
Extract the API and related substances by shaking on a flat-bed shaker for approximately 30 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Centrifuge a portion of the solution to separate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The key validation parameters are summarized below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or other related substances. |
Data Presentation
The concentration of this compound in a sample is determined by comparing the peak area obtained from the sample chromatogram with the peak area of a known concentration of the reference standard.
Table 4: Example Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |
| Standard (5 µg/mL) | 12.5 | 150000 | 5.0 | N/A |
| Sample 1 | 12.5 | 7500 | 0.25 | 0.05% |
| Sample 2 | 12.6 | 10500 | 0.35 | 0.07% |
Note: The retention time for this compound should be confirmed by running a standard under the same chromatographic conditions. The relative retention time with respect to Fusidic Acid can also be used for identification.
Workflow and Diagrams
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in pharmaceutical samples. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and stability testing. The detailed protocol and validation data provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
developing an HPLC method for 11-Keto Fusidic Acid analysis
Application Note: HPLC Analysis of 11-Keto Fusidic Acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, a known impurity and degradation product of Fusidic Acid. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis and stability studies.
Introduction
Fusidic acid is a steroidal antibiotic primarily used against Gram-positive bacteria. During its synthesis, storage, or under stress conditions, various impurities and degradation products can form, one of which is this compound. Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed protocol for an HPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) Methanol, 10 g/L Phosphoric Acid, HPLC Grade Water, Acetonitrile |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) Methanol, 10 g/L Phosphoric Acid, HPLC Grade Water, Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 25 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 100 | 0 |
| 45 | 100 | 0 |
Preparation of Solutions
2.1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 g/L solution of phosphoric acid in HPLC grade water. Mix methanol, the phosphoric acid solution, HPLC grade water, and acetonitrile in the ratio of 16:21:21:42.
-
Mobile Phase B: Prepare a 10 g/L solution of phosphoric acid in HPLC grade water. Mix methanol, the phosphoric acid solution, HPLC grade water, and acetonitrile in the ratio of 24:5:5:66.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
2.2. Standard Solution Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
2.3. Sample Preparation (from a cream formulation):
-
Accurately weigh approximately 5.0 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of acetonitrile and heat in a water bath at 65°C to melt the fatty components and facilitate dispersion.[1]
-
Vortex thoroughly to ensure complete mixing.
-
Extract the API and related substances by shaking on a flat-bed shaker for approximately 30 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Centrifuge a portion of the solution to separate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3] The key validation parameters are summarized below.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (Range) | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or other related substances. |
Data Presentation
The concentration of this compound in a sample is determined by comparing the peak area obtained from the sample chromatogram with the peak area of a known concentration of the reference standard.
Table 4: Example Quantitative Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |
| Standard (5 µg/mL) | 12.5 | 150000 | 5.0 | N/A |
| Sample 1 | 12.5 | 7500 | 0.25 | 0.05% |
| Sample 2 | 12.6 | 10500 | 0.35 | 0.07% |
Note: The retention time for this compound should be confirmed by running a standard under the same chromatographic conditions. The relative retention time with respect to Fusidic Acid can also be used for identification.
Workflow and Diagrams
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in pharmaceutical samples. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and stability testing. The detailed protocol and validation data provide a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes and Protocols for In Vitro Antibacterial Assays with 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid is a derivative of the well-known antibiotic, fusidic acid. Fusidic acid and its derivatives are known for their potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting bacterial protein synthesis. This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound. The methodologies described herein are based on established standards to ensure reproducibility and accuracy in determining the antibacterial profile of this compound.
Data Presentation
The antibacterial activity of this compound and its parent compound, fusidic acid, against various bacterial strains is summarized in the table below. This data is essential for understanding the spectrum of activity and potency of these compounds.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Gram-positive | 0.078[1][2] | Not Reported |
| Fusidic Acid | Staphylococcus aureus (MSSA) | Gram-positive | 0.12 | 0.96 - 3.84 |
| Fusidic Acid | Staphylococcus aureus (MRSA) | Gram-positive | 0.12 - 0.25[3][4] | Not Reported |
| Fusidic Acid | Coagulase-negative staphylococci | Gram-positive | 0.12 | Not Reported |
| Fusidic Acid | Enterococcus faecalis | Gram-positive | 2 - 8[5] | >128[5] |
| Fusidic Acid | Escherichia coli | Gram-negative | >2[6] | Not Reported |
| Fusidic Acid | Pseudomonas aeruginosa | Gram-negative | >2[6] | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Data for fusidic acid is provided for comparative purposes. The MBC for staphylococci is generally 8-32 fold higher than the MIC[7].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of this compound.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in CAMHB. Note that the final concentration of the solvent should not exceed 1% (v/v) in the assay wells and should not affect bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD at 600 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (containing CAMHB and bacterial inoculum but no drug).
-
Well 12 will serve as a sterility control (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay to ascertain the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile PBS or saline
-
Micropipettes and sterile tips
-
Sterile spreaders or loops
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Time-Kill Assay Protocol
This assay provides information on the rate of bactericidal activity of this compound over time.
Materials:
-
This compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile PBS or saline for serial dilutions
-
MHA plates
-
Timer
-
Micropipettes and sterile tips
-
Sterile spreaders
Procedure:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum in the logarithmic phase of growth with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates (plates with 30-300 colonies are ideal for accurate counting).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Workflow for Time-Kill Kinetics Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays with 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid is a derivative of the well-known antibiotic, fusidic acid. Fusidic acid and its derivatives are known for their potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting bacterial protein synthesis. This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound. The methodologies described herein are based on established standards to ensure reproducibility and accuracy in determining the antibacterial profile of this compound.
Data Presentation
The antibacterial activity of this compound and its parent compound, fusidic acid, against various bacterial strains is summarized in the table below. This data is essential for understanding the spectrum of activity and potency of these compounds.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Gram-positive | 0.078[1][2] | Not Reported |
| Fusidic Acid | Staphylococcus aureus (MSSA) | Gram-positive | 0.12 | 0.96 - 3.84 |
| Fusidic Acid | Staphylococcus aureus (MRSA) | Gram-positive | 0.12 - 0.25[3][4] | Not Reported |
| Fusidic Acid | Coagulase-negative staphylococci | Gram-positive | 0.12 | Not Reported |
| Fusidic Acid | Enterococcus faecalis | Gram-positive | 2 - 8[5] | >128[5] |
| Fusidic Acid | Escherichia coli | Gram-negative | >2[6] | Not Reported |
| Fusidic Acid | Pseudomonas aeruginosa | Gram-negative | >2[6] | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Data for fusidic acid is provided for comparative purposes. The MBC for staphylococci is generally 8-32 fold higher than the MIC[7].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of this compound.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in CAMHB. Note that the final concentration of the solvent should not exceed 1% (v/v) in the assay wells and should not affect bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD at 600 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (containing CAMHB and bacterial inoculum but no drug).
-
Well 12 will serve as a sterility control (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay to ascertain the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile PBS or saline
-
Micropipettes and sterile tips
-
Sterile spreaders or loops
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Time-Kill Assay Protocol
This assay provides information on the rate of bactericidal activity of this compound over time.
Materials:
-
This compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile PBS or saline for serial dilutions
-
MHA plates
-
Timer
-
Micropipettes and sterile tips
-
Sterile spreaders
Procedure:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum in the logarithmic phase of growth with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates (plates with 30-300 colonies are ideal for accurate counting).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Workflow for Time-Kill Kinetics Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays with 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid is a derivative of the well-known antibiotic, fusidic acid. Fusidic acid and its derivatives are known for their potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting bacterial protein synthesis. This document provides detailed protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound. The methodologies described herein are based on established standards to ensure reproducibility and accuracy in determining the antibacterial profile of this compound.
Data Presentation
The antibacterial activity of this compound and its parent compound, fusidic acid, against various bacterial strains is summarized in the table below. This data is essential for understanding the spectrum of activity and potency of these compounds.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | Gram-positive | 0.078[1][2] | Not Reported |
| Fusidic Acid | Staphylococcus aureus (MSSA) | Gram-positive | 0.12 | 0.96 - 3.84 |
| Fusidic Acid | Staphylococcus aureus (MRSA) | Gram-positive | 0.12 - 0.25[3][4] | Not Reported |
| Fusidic Acid | Coagulase-negative staphylococci | Gram-positive | 0.12 | Not Reported |
| Fusidic Acid | Enterococcus faecalis | Gram-positive | 2 - 8[5] | >128[5] |
| Fusidic Acid | Escherichia coli | Gram-negative | >2[6] | Not Reported |
| Fusidic Acid | Pseudomonas aeruginosa | Gram-negative | >2[6] | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Data for fusidic acid is provided for comparative purposes. The MBC for staphylococci is generally 8-32 fold higher than the MIC[7].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of this compound.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in CAMHB. Note that the final concentration of the solvent should not exceed 1% (v/v) in the assay wells and should not affect bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD at 600 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (containing CAMHB and bacterial inoculum but no drug).
-
Well 12 will serve as a sterility control (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay to ascertain the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile PBS or saline
-
Micropipettes and sterile tips
-
Sterile spreaders or loops
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Time-Kill Assay Protocol
This assay provides information on the rate of bactericidal activity of this compound over time.
Materials:
-
This compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile PBS or saline for serial dilutions
-
MHA plates
-
Timer
-
Micropipettes and sterile tips
-
Sterile spreaders
Procedure:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum in the logarithmic phase of growth with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates (plates with 30-300 colonies are ideal for accurate counting).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Workflow for Time-Kill Kinetics Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the activity of fusidic acid tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulations of 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing topical formulations containing 11-Keto Fusidic Acid. This document outlines the rationale for its use, formulation strategies, and detailed protocols for characterization and evaluation.
Introduction to this compound
This compound is a derivative of the well-known antibiotic, Fusidic Acid.[1][2] Fusidic acid is a steroid antibiotic isolated from the fungus Fusidium coccineum and is primarily effective against Gram-positive bacteria, including Staphylococcus aureus.[2][3][4] It functions by inhibiting bacterial protein synthesis.[5][6] this compound has demonstrated potent antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 0.078 μg/mL.[7] Beyond its antimicrobial properties, fusidic acid and its derivatives are also being explored for their anti-inflammatory effects.[8][9][10]
Topical delivery of this compound presents a promising approach for treating localized skin infections and inflammatory dermatoses. A well-designed topical formulation can deliver the active pharmaceutical ingredient (API) directly to the site of action, minimizing systemic exposure and potential side effects.
Physicochemical Properties and Formulation Challenges
Recommended Formulation Strategy: Emulgel
An emulgel is a promising formulation strategy for hydrophobic drugs like this compound.[11][12][13] Emulgels are a hybrid system combining the properties of an emulsion and a gel.[14] The drug is first dissolved in the oil phase of an emulsion, which is then incorporated into a gel matrix. This approach offers several advantages:
-
Enhanced Solubilization: The oil phase acts as a reservoir for the hydrophobic API.
-
Improved Permeation: The formulation can be designed with permeation enhancers to facilitate drug delivery across the stratum corneum.[14]
-
Good Aesthetic Properties: Emulgels are typically non-greasy, easily spreadable, and have a pleasant feel, which can improve patient compliance.[13][14]
-
Controlled Release: The gel matrix can provide a controlled release of the drug.[12]
Experimental Protocols
Protocol 1: Formulation of this compound Emulgel (0.5% w/w)
This protocol describes the preparation of a 0.5% (w/w) this compound emulgel.
Materials:
-
This compound
-
Oil Phase:
-
Light Liquid Paraffin (B1166041)
-
Isopropyl Myristate
-
-
Emulsifying Agent:
-
Tween 80
-
Span 80
-
-
Gelling Agent:
-
Carbopol 940
-
-
Neutralizing Agent:
-
Preservative:
-
Methylparaben
-
-
Purified Water
Equipment:
-
Homogenizer
-
Magnetic stirrer with heating plate
-
Beakers
-
Measuring cylinders
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required quantities of light liquid paraffin and isopropyl myristate into a beaker.
-
Add the specified amount of Span 80 to the oil phase.
-
Accurately weigh and dissolve this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the required quantity of purified water.
-
Add Tween 80 and methylparaben to the aqueous phase and heat to 70-75°C while stirring until all components are dissolved.
-
-
Formation of the Emulsion:
-
Gradually add the heated oil phase to the heated aqueous phase with continuous homogenization until a uniform white emulsion is formed.
-
Allow the emulsion to cool to room temperature.
-
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in a separate beaker containing purified water with constant stirring.
-
Allow the mixture to stand for 24 hours to ensure complete hydration of the polymer.
-
-
Formation of the Emulgel:
-
Slowly add the prepared emulsion to the gel base with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until a translucent gel is formed.
-
Check and adjust the pH of the final formulation to a skin-compatible range (typically 5.5-6.5).
-
Table 1: Example Formulation Composition of 0.5% this compound Emulgel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 0.5 |
| Light Liquid Paraffin | Oil Phase | 10.0 |
| Isopropyl Myristate | Oil Phase/Permeation Enhancer | 5.0 |
| Tween 80 | Emulsifying Agent | 2.0 |
| Span 80 | Emulsifying Agent | 1.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Methylparaben | Preservative | 0.1 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines the procedure for evaluating the skin permeation of this compound from the prepared emulgel using Franz diffusion cells.[15][16][17]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent like 20% ethanol (B145695) to maintain sink conditions)
-
This compound Emulgel
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with freshly prepared and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system at 32 ± 1°C for 30 minutes.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose (e.g., 100 mg) of the this compound emulgel onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss) and lag time (tL).
-
Table 2: Parameters for In Vitro Skin Permeation Study
| Parameter | Condition |
| Diffusion Cell | Franz Diffusion Cell |
| Membrane | Excised Human or Porcine Ear Skin |
| Receptor Medium | Phosphate Buffered Saline (pH 7.4) + 20% Ethanol |
| Temperature | 32 ± 1°C |
| Stirring Speed | 600 rpm |
| Formulation Dose | 100 mg |
| Sampling Volume | 0.5 mL |
| Sampling Time Points | 0, 1, 2, 4, 6, 8, 12, 24 hours |
| Analytical Method | HPLC-UV |
Protocol 3: Stability Testing
This protocol is designed to assess the stability of the this compound emulgel under various environmental conditions, following ICH guidelines.[3][18][19][20]
Materials:
-
This compound Emulgel in the final proposed packaging
-
Stability chambers with controlled temperature and humidity
-
Viscometer
-
pH meter
-
Microscope
-
HPLC system
Procedure:
-
Sample Preparation:
-
Package the emulgel in its final container-closure system.
-
-
Storage Conditions:
-
Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated and intermediate studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
-
-
Evaluation Parameters:
-
Physical Appearance: Visually inspect for color, odor, and phase separation.
-
pH: Measure the pH of the emulgel.
-
Viscosity: Determine the viscosity using a suitable viscometer.
-
Drug Content: Assay the concentration of this compound using a validated HPLC method.
-
Microbiological Purity: Perform microbial limit tests.
-
Globule Size Analysis: Observe the globule size and distribution using a microscope.
-
Table 3: Stability Testing Plan
| Test Parameter | Acceptance Criteria |
| Physical Appearance | No significant change in color, odor, or phase separation. |
| pH | Within ± 0.5 units of the initial value. |
| Viscosity | Within ± 10% of the initial value. |
| Drug Content | 90.0% - 110.0% of the initial concentration. |
| Microbiological Purity | Conforms to the acceptance criteria for microbial contamination for topical products. |
| Globule Size | No significant increase in globule size or evidence of coalescence. |
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound emulgel.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Disclaimer: The anti-inflammatory signaling pathway for this compound has not been explicitly elucidated. The provided diagram is a hypothesized mechanism based on the known anti-inflammatory properties of fusidic acid, which has been shown to suppress the NF-κB pathway.[9] Further research is required to confirm this mechanism for this compound.
References
- 1. The effects of fusidic acid on the inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMULGELS: A NOVEL FORMULATION APPROACH FOR TOPICAL DELIVERY OF HYDROPHOBIC DRUGS | Semantic Scholar [semanticscholar.org]
- 12. Emulgel: Innovative Topical Delivery System for Hydrophobic Drugs [wisdomlib.org]
- 13. Emulgel: A Comprehensive Review for Topical Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. japer.in [japer.in]
- 15. alterlab.co.id [alterlab.co.id]
- 16. permegear.com [permegear.com]
- 17. mdpi.com [mdpi.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Official web site : ICH [ich.org]
- 20. database.ich.org [database.ich.org]
Application Notes and Protocols for Topical Formulations of 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing topical formulations containing 11-Keto Fusidic Acid. This document outlines the rationale for its use, formulation strategies, and detailed protocols for characterization and evaluation.
Introduction to this compound
This compound is a derivative of the well-known antibiotic, Fusidic Acid.[1][2] Fusidic acid is a steroid antibiotic isolated from the fungus Fusidium coccineum and is primarily effective against Gram-positive bacteria, including Staphylococcus aureus.[2][3][4] It functions by inhibiting bacterial protein synthesis.[5][6] this compound has demonstrated potent antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 0.078 μg/mL.[7] Beyond its antimicrobial properties, fusidic acid and its derivatives are also being explored for their anti-inflammatory effects.[8][9][10]
Topical delivery of this compound presents a promising approach for treating localized skin infections and inflammatory dermatoses. A well-designed topical formulation can deliver the active pharmaceutical ingredient (API) directly to the site of action, minimizing systemic exposure and potential side effects.
Physicochemical Properties and Formulation Challenges
Recommended Formulation Strategy: Emulgel
An emulgel is a promising formulation strategy for hydrophobic drugs like this compound.[11][12][13] Emulgels are a hybrid system combining the properties of an emulsion and a gel.[14] The drug is first dissolved in the oil phase of an emulsion, which is then incorporated into a gel matrix. This approach offers several advantages:
-
Enhanced Solubilization: The oil phase acts as a reservoir for the hydrophobic API.
-
Improved Permeation: The formulation can be designed with permeation enhancers to facilitate drug delivery across the stratum corneum.[14]
-
Good Aesthetic Properties: Emulgels are typically non-greasy, easily spreadable, and have a pleasant feel, which can improve patient compliance.[13][14]
-
Controlled Release: The gel matrix can provide a controlled release of the drug.[12]
Experimental Protocols
Protocol 1: Formulation of this compound Emulgel (0.5% w/w)
This protocol describes the preparation of a 0.5% (w/w) this compound emulgel.
Materials:
-
This compound
-
Oil Phase:
-
Light Liquid Paraffin (B1166041)
-
Isopropyl Myristate
-
-
Emulsifying Agent:
-
Tween 80
-
Span 80
-
-
Gelling Agent:
-
Carbopol 940
-
-
Neutralizing Agent:
-
Preservative:
-
Methylparaben
-
-
Purified Water
Equipment:
-
Homogenizer
-
Magnetic stirrer with heating plate
-
Beakers
-
Measuring cylinders
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required quantities of light liquid paraffin and isopropyl myristate into a beaker.
-
Add the specified amount of Span 80 to the oil phase.
-
Accurately weigh and dissolve this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the required quantity of purified water.
-
Add Tween 80 and methylparaben to the aqueous phase and heat to 70-75°C while stirring until all components are dissolved.
-
-
Formation of the Emulsion:
-
Gradually add the heated oil phase to the heated aqueous phase with continuous homogenization until a uniform white emulsion is formed.
-
Allow the emulsion to cool to room temperature.
-
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in a separate beaker containing purified water with constant stirring.
-
Allow the mixture to stand for 24 hours to ensure complete hydration of the polymer.
-
-
Formation of the Emulgel:
-
Slowly add the prepared emulsion to the gel base with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until a translucent gel is formed.
-
Check and adjust the pH of the final formulation to a skin-compatible range (typically 5.5-6.5).
-
Table 1: Example Formulation Composition of 0.5% this compound Emulgel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 0.5 |
| Light Liquid Paraffin | Oil Phase | 10.0 |
| Isopropyl Myristate | Oil Phase/Permeation Enhancer | 5.0 |
| Tween 80 | Emulsifying Agent | 2.0 |
| Span 80 | Emulsifying Agent | 1.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Methylparaben | Preservative | 0.1 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines the procedure for evaluating the skin permeation of this compound from the prepared emulgel using Franz diffusion cells.[15][16][17]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent like 20% ethanol (B145695) to maintain sink conditions)
-
This compound Emulgel
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with freshly prepared and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system at 32 ± 1°C for 30 minutes.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose (e.g., 100 mg) of the this compound emulgel onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss) and lag time (tL).
-
Table 2: Parameters for In Vitro Skin Permeation Study
| Parameter | Condition |
| Diffusion Cell | Franz Diffusion Cell |
| Membrane | Excised Human or Porcine Ear Skin |
| Receptor Medium | Phosphate Buffered Saline (pH 7.4) + 20% Ethanol |
| Temperature | 32 ± 1°C |
| Stirring Speed | 600 rpm |
| Formulation Dose | 100 mg |
| Sampling Volume | 0.5 mL |
| Sampling Time Points | 0, 1, 2, 4, 6, 8, 12, 24 hours |
| Analytical Method | HPLC-UV |
Protocol 3: Stability Testing
This protocol is designed to assess the stability of the this compound emulgel under various environmental conditions, following ICH guidelines.[3][18][19][20]
Materials:
-
This compound Emulgel in the final proposed packaging
-
Stability chambers with controlled temperature and humidity
-
Viscometer
-
pH meter
-
Microscope
-
HPLC system
Procedure:
-
Sample Preparation:
-
Package the emulgel in its final container-closure system.
-
-
Storage Conditions:
-
Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated and intermediate studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
-
-
Evaluation Parameters:
-
Physical Appearance: Visually inspect for color, odor, and phase separation.
-
pH: Measure the pH of the emulgel.
-
Viscosity: Determine the viscosity using a suitable viscometer.
-
Drug Content: Assay the concentration of this compound using a validated HPLC method.
-
Microbiological Purity: Perform microbial limit tests.
-
Globule Size Analysis: Observe the globule size and distribution using a microscope.
-
Table 3: Stability Testing Plan
| Test Parameter | Acceptance Criteria |
| Physical Appearance | No significant change in color, odor, or phase separation. |
| pH | Within ± 0.5 units of the initial value. |
| Viscosity | Within ± 10% of the initial value. |
| Drug Content | 90.0% - 110.0% of the initial concentration. |
| Microbiological Purity | Conforms to the acceptance criteria for microbial contamination for topical products. |
| Globule Size | No significant increase in globule size or evidence of coalescence. |
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound emulgel.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Disclaimer: The anti-inflammatory signaling pathway for this compound has not been explicitly elucidated. The provided diagram is a hypothesized mechanism based on the known anti-inflammatory properties of fusidic acid, which has been shown to suppress the NF-κB pathway.[9] Further research is required to confirm this mechanism for this compound.
References
- 1. The effects of fusidic acid on the inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMULGELS: A NOVEL FORMULATION APPROACH FOR TOPICAL DELIVERY OF HYDROPHOBIC DRUGS | Semantic Scholar [semanticscholar.org]
- 12. Emulgel: Innovative Topical Delivery System for Hydrophobic Drugs [wisdomlib.org]
- 13. Emulgel: A Comprehensive Review for Topical Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. japer.in [japer.in]
- 15. alterlab.co.id [alterlab.co.id]
- 16. permegear.com [permegear.com]
- 17. mdpi.com [mdpi.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Official web site : ICH [ich.org]
- 20. database.ich.org [database.ich.org]
Application Notes and Protocols for Topical Formulations of 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing topical formulations containing 11-Keto Fusidic Acid. This document outlines the rationale for its use, formulation strategies, and detailed protocols for characterization and evaluation.
Introduction to this compound
This compound is a derivative of the well-known antibiotic, Fusidic Acid.[1][2] Fusidic acid is a steroid antibiotic isolated from the fungus Fusidium coccineum and is primarily effective against Gram-positive bacteria, including Staphylococcus aureus.[2][3][4] It functions by inhibiting bacterial protein synthesis.[5][6] this compound has demonstrated potent antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 0.078 μg/mL.[7] Beyond its antimicrobial properties, fusidic acid and its derivatives are also being explored for their anti-inflammatory effects.[8][9][10]
Topical delivery of this compound presents a promising approach for treating localized skin infections and inflammatory dermatoses. A well-designed topical formulation can deliver the active pharmaceutical ingredient (API) directly to the site of action, minimizing systemic exposure and potential side effects.
Physicochemical Properties and Formulation Challenges
Recommended Formulation Strategy: Emulgel
An emulgel is a promising formulation strategy for hydrophobic drugs like this compound.[11][12][13] Emulgels are a hybrid system combining the properties of an emulsion and a gel.[14] The drug is first dissolved in the oil phase of an emulsion, which is then incorporated into a gel matrix. This approach offers several advantages:
-
Enhanced Solubilization: The oil phase acts as a reservoir for the hydrophobic API.
-
Improved Permeation: The formulation can be designed with permeation enhancers to facilitate drug delivery across the stratum corneum.[14]
-
Good Aesthetic Properties: Emulgels are typically non-greasy, easily spreadable, and have a pleasant feel, which can improve patient compliance.[13][14]
-
Controlled Release: The gel matrix can provide a controlled release of the drug.[12]
Experimental Protocols
Protocol 1: Formulation of this compound Emulgel (0.5% w/w)
This protocol describes the preparation of a 0.5% (w/w) this compound emulgel.
Materials:
-
This compound
-
Oil Phase:
-
Light Liquid Paraffin
-
Isopropyl Myristate
-
-
Emulsifying Agent:
-
Tween 80
-
Span 80
-
-
Gelling Agent:
-
Carbopol 940
-
-
Neutralizing Agent:
-
Triethanolamine
-
-
Preservative:
-
Methylparaben
-
-
Purified Water
Equipment:
-
Homogenizer
-
Magnetic stirrer with heating plate
-
Beakers
-
Measuring cylinders
-
pH meter
-
Weighing balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required quantities of light liquid paraffin and isopropyl myristate into a beaker.
-
Add the specified amount of Span 80 to the oil phase.
-
Accurately weigh and dissolve this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh the required quantity of purified water.
-
Add Tween 80 and methylparaben to the aqueous phase and heat to 70-75°C while stirring until all components are dissolved.
-
-
Formation of the Emulsion:
-
Gradually add the heated oil phase to the heated aqueous phase with continuous homogenization until a uniform white emulsion is formed.
-
Allow the emulsion to cool to room temperature.
-
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in a separate beaker containing purified water with constant stirring.
-
Allow the mixture to stand for 24 hours to ensure complete hydration of the polymer.
-
-
Formation of the Emulgel:
-
Slowly add the prepared emulsion to the gel base with continuous stirring.
-
Neutralize the gel by adding triethanolamine dropwise while stirring until a translucent gel is formed.
-
Check and adjust the pH of the final formulation to a skin-compatible range (typically 5.5-6.5).
-
Table 1: Example Formulation Composition of 0.5% this compound Emulgel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 0.5 |
| Light Liquid Paraffin | Oil Phase | 10.0 |
| Isopropyl Myristate | Oil Phase/Permeation Enhancer | 5.0 |
| Tween 80 | Emulsifying Agent | 2.0 |
| Span 80 | Emulsifying Agent | 1.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Methylparaben | Preservative | 0.1 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Protocol 2: In Vitro Skin Permeation Study
This protocol outlines the procedure for evaluating the skin permeation of this compound from the prepared emulgel using Franz diffusion cells.[15][16][17]
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizing agent like 20% ethanol to maintain sink conditions)
-
This compound Emulgel
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with freshly prepared and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system at 32 ± 1°C for 30 minutes.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose (e.g., 100 mg) of the this compound emulgel onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of drug permeated versus time to determine the steady-state flux (Jss) and lag time (tL).
-
Table 2: Parameters for In Vitro Skin Permeation Study
| Parameter | Condition |
| Diffusion Cell | Franz Diffusion Cell |
| Membrane | Excised Human or Porcine Ear Skin |
| Receptor Medium | Phosphate Buffered Saline (pH 7.4) + 20% Ethanol |
| Temperature | 32 ± 1°C |
| Stirring Speed | 600 rpm |
| Formulation Dose | 100 mg |
| Sampling Volume | 0.5 mL |
| Sampling Time Points | 0, 1, 2, 4, 6, 8, 12, 24 hours |
| Analytical Method | HPLC-UV |
Protocol 3: Stability Testing
This protocol is designed to assess the stability of the this compound emulgel under various environmental conditions, following ICH guidelines.[3][18][19][20]
Materials:
-
This compound Emulgel in the final proposed packaging
-
Stability chambers with controlled temperature and humidity
-
Viscometer
-
pH meter
-
Microscope
-
HPLC system
Procedure:
-
Sample Preparation:
-
Package the emulgel in its final container-closure system.
-
-
Storage Conditions:
-
Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated and intermediate studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
-
-
Evaluation Parameters:
-
Physical Appearance: Visually inspect for color, odor, and phase separation.
-
pH: Measure the pH of the emulgel.
-
Viscosity: Determine the viscosity using a suitable viscometer.
-
Drug Content: Assay the concentration of this compound using a validated HPLC method.
-
Microbiological Purity: Perform microbial limit tests.
-
Globule Size Analysis: Observe the globule size and distribution using a microscope.
-
Table 3: Stability Testing Plan
| Test Parameter | Acceptance Criteria |
| Physical Appearance | No significant change in color, odor, or phase separation. |
| pH | Within ± 0.5 units of the initial value. |
| Viscosity | Within ± 10% of the initial value. |
| Drug Content | 90.0% - 110.0% of the initial concentration. |
| Microbiological Purity | Conforms to the acceptance criteria for microbial contamination for topical products. |
| Globule Size | No significant increase in globule size or evidence of coalescence. |
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound emulgel.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Disclaimer: The anti-inflammatory signaling pathway for this compound has not been explicitly elucidated. The provided diagram is a hypothesized mechanism based on the known anti-inflammatory properties of fusidic acid, which has been shown to suppress the NF-κB pathway.[9] Further research is required to confirm this mechanism for this compound.
References
- 1. The effects of fusidic acid on the inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMULGELS: A NOVEL FORMULATION APPROACH FOR TOPICAL DELIVERY OF HYDROPHOBIC DRUGS | Semantic Scholar [semanticscholar.org]
- 12. Emulgel: Innovative Topical Delivery System for Hydrophobic Drugs [wisdomlib.org]
- 13. Emulgel: A Comprehensive Review for Topical Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. japer.in [japer.in]
- 15. alterlab.co.id [alterlab.co.id]
- 16. permegear.com [permegear.com]
- 17. mdpi.com [mdpi.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Official web site : ICH [ich.org]
- 20. database.ich.org [database.ich.org]
Determining the Minimum Inhibitory Concentration (MIC) of 11-Keto Fusidic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid is a derivative of the antibiotic fusidic acid, a steroidal antibiotic known for its potent activity against Gram-positive bacteria. Fusidic acid and its derivatives function by inhibiting bacterial protein synthesis through the targeting of elongation factor G (EF-G) on the ribosome.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents, providing the lowest concentration of a drug that inhibits the visible growth of a microorganism. This document provides detailed protocols and application notes for determining the MIC of this compound.
Quantitative Data
The antimicrobial activity of this compound has been evaluated against Staphylococcus aureus, a common Gram-positive pathogen. The available data indicates potent activity against this bacterium.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [4][5] |
Note: The provided MIC value is based on currently available research. Further studies are required to determine the broader spectrum of activity of this compound against other bacterial species.
Experimental Protocols
The following protocol for determining the MIC of this compound is based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions that is at least 100-fold higher than the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm to aid in determining the endpoint.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid and its derivatives, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[3] This is achieved by targeting and binding to elongation factor G (EF-G) on the bacterial ribosome.[1][2] The binding of the antibiotic stabilizes the EF-G-ribosome complex, preventing the release of EF-G and thereby halting the translocation step of protein synthesis. This ultimately leads to the cessation of bacterial growth.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanism of action of fusidic acid derivatives.
References
- 1. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusidic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Keto fusidic acid | 4680-37-9 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Determining the Minimum Inhibitory Concentration (MIC) of 11-Keto Fusidic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid is a derivative of the antibiotic fusidic acid, a steroidal antibiotic known for its potent activity against Gram-positive bacteria. Fusidic acid and its derivatives function by inhibiting bacterial protein synthesis through the targeting of elongation factor G (EF-G) on the ribosome.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents, providing the lowest concentration of a drug that inhibits the visible growth of a microorganism. This document provides detailed protocols and application notes for determining the MIC of this compound.
Quantitative Data
The antimicrobial activity of this compound has been evaluated against Staphylococcus aureus, a common Gram-positive pathogen. The available data indicates potent activity against this bacterium.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [4][5] |
Note: The provided MIC value is based on currently available research. Further studies are required to determine the broader spectrum of activity of this compound against other bacterial species.
Experimental Protocols
The following protocol for determining the MIC of this compound is based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions that is at least 100-fold higher than the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm to aid in determining the endpoint.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid and its derivatives, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[3] This is achieved by targeting and binding to elongation factor G (EF-G) on the bacterial ribosome.[1][2] The binding of the antibiotic stabilizes the EF-G-ribosome complex, preventing the release of EF-G and thereby halting the translocation step of protein synthesis. This ultimately leads to the cessation of bacterial growth.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanism of action of fusidic acid derivatives.
References
- 1. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusidic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Keto fusidic acid | 4680-37-9 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Determining the Minimum Inhibitory Concentration (MIC) of 11-Keto Fusidic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Keto Fusidic Acid is a derivative of the antibiotic fusidic acid, a steroidal antibiotic known for its potent activity against Gram-positive bacteria. Fusidic acid and its derivatives function by inhibiting bacterial protein synthesis through the targeting of elongation factor G (EF-G) on the ribosome.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents, providing the lowest concentration of a drug that inhibits the visible growth of a microorganism. This document provides detailed protocols and application notes for determining the MIC of this compound.
Quantitative Data
The antimicrobial activity of this compound has been evaluated against Staphylococcus aureus, a common Gram-positive pathogen. The available data indicates potent activity against this bacterium.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.078 | [4][5] |
Note: The provided MIC value is based on currently available research. Further studies are required to determine the broader spectrum of activity of this compound against other bacterial species.
Experimental Protocols
The following protocol for determining the MIC of this compound is based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions that is at least 100-fold higher than the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm to aid in determining the endpoint.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid and its derivatives, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis.[3] This is achieved by targeting and binding to elongation factor G (EF-G) on the bacterial ribosome.[1][2] The binding of the antibiotic stabilizes the EF-G-ribosome complex, preventing the release of EF-G and thereby halting the translocation step of protein synthesis. This ultimately leads to the cessation of bacterial growth.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Mechanism of action of fusidic acid derivatives.
References
- 1. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusidic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Keto fusidic acid | 4680-37-9 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Biotransformation of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of fusidic acid to generate novel analogs. This approach offers a valuable alternative to traditional chemical synthesis for creating derivatives with potentially improved pharmacological properties.
Introduction to Fusidic Acid Biotransformation
Fusidic acid is a steroidal antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of protein synthesis by targeting elongation factor G (EF-G).[1][2] Biotransformation utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate, in this case, fusidic acid. This technique can lead to the production of new analogs through reactions such as hydroxylation, oxidation, and deacetylation, which can be challenging to achieve through conventional synthetic chemistry.[1][3][4]
Biotransformation Approaches
The primary approach for fusidic acid biotransformation involves whole-cell catalysis using various fungal and bacterial strains. Fungi, in particular, have demonstrated significant capabilities in modifying the fusidic acid scaffold.
Microbial Biotransformation
Several fungal species have been successfully employed to generate fusidic acid analogs. These microorganisms act as "biocatalysts," introducing functional groups at various positions on the fusidic acid molecule.
Key Microorganisms:
-
Cunninghamella echinulata : This fungus is known to hydroxylate and oxidize the side chain of fusidic acid.[1][3]
-
Cunninghamella elegans : This species has been shown to hydroxylate the B ring of the fusidic acid structure.[3]
-
Acremonium crotocinigenum : This fungus can produce hydroxylated and deacetylated derivatives.[1]
-
Acremonium pilosum : An endophytic fungus that has been reported to produce fusidic acid and its analogs.[5]
-
Microbacterium oxydans : A Gram-negative bacterium used for the biotransformation of cephalosporin (B10832234) P1, a related fusidic acid family member.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data from various biotransformation experiments on fusidic acid and its related compounds.
| Microorganism/Enzyme | Substrate | Product(s) | Yield/Conversion | Reference |
| Cunninghamella echinulata NRRL 1382 | Fusidic Acid | 27-hydroxyfusidic acid, 26-hydroxyfusidic acid, 26-formylfusidic acid, 26-carboxyfusidic acid | Not specified | [1][3] |
| Cunninghamella elegans NRRL 1392 | Fusidic Acid | Two hydroxylated derivatives on ring B | Not specified | [3] |
| Acremonium crotocinigenum | Fusidic Acid | 16-De-O-acetyl-7β-hydroxyfusidic acid | Not specified | [1] |
| Microbacterium oxydans CGMCC 1788 | Cephalosporin P1 | 3-Keto-cephalosporin P1 and two other derivatives | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in fusidic acid biotransformation.
Protocol 1: General Microbial Biotransformation of Fusidic Acid
This protocol outlines a general procedure for the biotransformation of fusidic acid using a fungal culture.
1. Microorganism and Culture Preparation:
-
Strain: Cunninghamella echinulata NRRL 1382
-
Culture Medium: Potato Dextrose Agar (PDA) for initial growth and maintenance. For fermentation, a suitable liquid medium such as rice medium (80g rice, 120ml distilled water, 0.3% peptone in a 500ml Erlenmeyer flask) can be used.[7]
-
Inoculation: Inoculate the liquid fermentation medium with a spore suspension or a mycelial plug from a fresh PDA plate.
-
Incubation: Incubate the culture at 28°C on a rotary shaker (200 rpm) for 48-72 hours to obtain a vegetative seed culture.[8]
2. Biotransformation Reaction:
-
Substrate Addition: Prepare a stock solution of fusidic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Add the fusidic acid solution to the seed culture to a final concentration of 0.1-0.5 mg/mL.
-
Incubation: Continue the incubation under the same conditions for an additional 4-10 days.[6] Monitor the transformation process periodically by TLC or HPLC analysis of small aliquots of the culture broth.
3. Extraction and Isolation of Metabolites:
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with an organic solvent such as ethyl acetate.[7]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Purify the crude extract using column chromatography on silica (B1680970) gel with a gradient elution system (e.g., petroleum ether and ethyl acetate).[7] Further purification can be achieved by preparative HPLC.[7]
4. Characterization:
-
Identify the structure of the purified analogs using spectroscopic techniques such as 1D and 2D NMR (Nuclear Magnetic Resonance) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry).[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for microbial biotransformation of fusidic acid.
Signaling Pathway Example: Side Chain Oxidation
Caption: Biotransformation pathway of fusidic acid side chain.
References
- 1. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Biotransformation of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of fusidic acid to generate novel analogs. This approach offers a valuable alternative to traditional chemical synthesis for creating derivatives with potentially improved pharmacological properties.
Introduction to Fusidic Acid Biotransformation
Fusidic acid is a steroidal antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of protein synthesis by targeting elongation factor G (EF-G).[1][2] Biotransformation utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate, in this case, fusidic acid. This technique can lead to the production of new analogs through reactions such as hydroxylation, oxidation, and deacetylation, which can be challenging to achieve through conventional synthetic chemistry.[1][3][4]
Biotransformation Approaches
The primary approach for fusidic acid biotransformation involves whole-cell catalysis using various fungal and bacterial strains. Fungi, in particular, have demonstrated significant capabilities in modifying the fusidic acid scaffold.
Microbial Biotransformation
Several fungal species have been successfully employed to generate fusidic acid analogs. These microorganisms act as "biocatalysts," introducing functional groups at various positions on the fusidic acid molecule.
Key Microorganisms:
-
Cunninghamella echinulata : This fungus is known to hydroxylate and oxidize the side chain of fusidic acid.[1][3]
-
Cunninghamella elegans : This species has been shown to hydroxylate the B ring of the fusidic acid structure.[3]
-
Acremonium crotocinigenum : This fungus can produce hydroxylated and deacetylated derivatives.[1]
-
Acremonium pilosum : An endophytic fungus that has been reported to produce fusidic acid and its analogs.[5]
-
Microbacterium oxydans : A Gram-negative bacterium used for the biotransformation of cephalosporin (B10832234) P1, a related fusidic acid family member.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data from various biotransformation experiments on fusidic acid and its related compounds.
| Microorganism/Enzyme | Substrate | Product(s) | Yield/Conversion | Reference |
| Cunninghamella echinulata NRRL 1382 | Fusidic Acid | 27-hydroxyfusidic acid, 26-hydroxyfusidic acid, 26-formylfusidic acid, 26-carboxyfusidic acid | Not specified | [1][3] |
| Cunninghamella elegans NRRL 1392 | Fusidic Acid | Two hydroxylated derivatives on ring B | Not specified | [3] |
| Acremonium crotocinigenum | Fusidic Acid | 16-De-O-acetyl-7β-hydroxyfusidic acid | Not specified | [1] |
| Microbacterium oxydans CGMCC 1788 | Cephalosporin P1 | 3-Keto-cephalosporin P1 and two other derivatives | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in fusidic acid biotransformation.
Protocol 1: General Microbial Biotransformation of Fusidic Acid
This protocol outlines a general procedure for the biotransformation of fusidic acid using a fungal culture.
1. Microorganism and Culture Preparation:
-
Strain: Cunninghamella echinulata NRRL 1382
-
Culture Medium: Potato Dextrose Agar (PDA) for initial growth and maintenance. For fermentation, a suitable liquid medium such as rice medium (80g rice, 120ml distilled water, 0.3% peptone in a 500ml Erlenmeyer flask) can be used.[7]
-
Inoculation: Inoculate the liquid fermentation medium with a spore suspension or a mycelial plug from a fresh PDA plate.
-
Incubation: Incubate the culture at 28°C on a rotary shaker (200 rpm) for 48-72 hours to obtain a vegetative seed culture.[8]
2. Biotransformation Reaction:
-
Substrate Addition: Prepare a stock solution of fusidic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Add the fusidic acid solution to the seed culture to a final concentration of 0.1-0.5 mg/mL.
-
Incubation: Continue the incubation under the same conditions for an additional 4-10 days.[6] Monitor the transformation process periodically by TLC or HPLC analysis of small aliquots of the culture broth.
3. Extraction and Isolation of Metabolites:
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with an organic solvent such as ethyl acetate.[7]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Purify the crude extract using column chromatography on silica (B1680970) gel with a gradient elution system (e.g., petroleum ether and ethyl acetate).[7] Further purification can be achieved by preparative HPLC.[7]
4. Characterization:
-
Identify the structure of the purified analogs using spectroscopic techniques such as 1D and 2D NMR (Nuclear Magnetic Resonance) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry).[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for microbial biotransformation of fusidic acid.
Signaling Pathway Example: Side Chain Oxidation
Caption: Biotransformation pathway of fusidic acid side chain.
References
- 1. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Biotransformation of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of fusidic acid to generate novel analogs. This approach offers a valuable alternative to traditional chemical synthesis for creating derivatives with potentially improved pharmacological properties.
Introduction to Fusidic Acid Biotransformation
Fusidic acid is a steroidal antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of protein synthesis by targeting elongation factor G (EF-G).[1][2] Biotransformation utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate, in this case, fusidic acid. This technique can lead to the production of new analogs through reactions such as hydroxylation, oxidation, and deacetylation, which can be challenging to achieve through conventional synthetic chemistry.[1][3][4]
Biotransformation Approaches
The primary approach for fusidic acid biotransformation involves whole-cell catalysis using various fungal and bacterial strains. Fungi, in particular, have demonstrated significant capabilities in modifying the fusidic acid scaffold.
Microbial Biotransformation
Several fungal species have been successfully employed to generate fusidic acid analogs. These microorganisms act as "biocatalysts," introducing functional groups at various positions on the fusidic acid molecule.
Key Microorganisms:
-
Cunninghamella echinulata : This fungus is known to hydroxylate and oxidize the side chain of fusidic acid.[1][3]
-
Cunninghamella elegans : This species has been shown to hydroxylate the B ring of the fusidic acid structure.[3]
-
Acremonium crotocinigenum : This fungus can produce hydroxylated and deacetylated derivatives.[1]
-
Acremonium pilosum : An endophytic fungus that has been reported to produce fusidic acid and its analogs.[5]
-
Microbacterium oxydans : A Gram-negative bacterium used for the biotransformation of cephalosporin P1, a related fusidic acid family member.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data from various biotransformation experiments on fusidic acid and its related compounds.
| Microorganism/Enzyme | Substrate | Product(s) | Yield/Conversion | Reference |
| Cunninghamella echinulata NRRL 1382 | Fusidic Acid | 27-hydroxyfusidic acid, 26-hydroxyfusidic acid, 26-formylfusidic acid, 26-carboxyfusidic acid | Not specified | [1][3] |
| Cunninghamella elegans NRRL 1392 | Fusidic Acid | Two hydroxylated derivatives on ring B | Not specified | [3] |
| Acremonium crotocinigenum | Fusidic Acid | 16-De-O-acetyl-7β-hydroxyfusidic acid | Not specified | [1] |
| Microbacterium oxydans CGMCC 1788 | Cephalosporin P1 | 3-Keto-cephalosporin P1 and two other derivatives | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in fusidic acid biotransformation.
Protocol 1: General Microbial Biotransformation of Fusidic Acid
This protocol outlines a general procedure for the biotransformation of fusidic acid using a fungal culture.
1. Microorganism and Culture Preparation:
-
Strain: Cunninghamella echinulata NRRL 1382
-
Culture Medium: Potato Dextrose Agar (PDA) for initial growth and maintenance. For fermentation, a suitable liquid medium such as rice medium (80g rice, 120ml distilled water, 0.3% peptone in a 500ml Erlenmeyer flask) can be used.[7]
-
Inoculation: Inoculate the liquid fermentation medium with a spore suspension or a mycelial plug from a fresh PDA plate.
-
Incubation: Incubate the culture at 28°C on a rotary shaker (200 rpm) for 48-72 hours to obtain a vegetative seed culture.[8]
2. Biotransformation Reaction:
-
Substrate Addition: Prepare a stock solution of fusidic acid in a suitable solvent (e.g., ethanol or DMSO). Add the fusidic acid solution to the seed culture to a final concentration of 0.1-0.5 mg/mL.
-
Incubation: Continue the incubation under the same conditions for an additional 4-10 days.[6] Monitor the transformation process periodically by TLC or HPLC analysis of small aliquots of the culture broth.
3. Extraction and Isolation of Metabolites:
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with an organic solvent such as ethyl acetate.[7]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: Purify the crude extract using column chromatography on silica gel with a gradient elution system (e.g., petroleum ether and ethyl acetate).[7] Further purification can be achieved by preparative HPLC.[7]
4. Characterization:
-
Identify the structure of the purified analogs using spectroscopic techniques such as 1D and 2D NMR (Nuclear Magnetic Resonance) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry).[1][3]
Visualizations
Experimental Workflow
Caption: Workflow for microbial biotransformation of fusidic acid.
Signaling Pathway Example: Side Chain Oxidation
Caption: Biotransformation pathway of fusidic acid side chain.
References
- 1. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition by 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria by targeting elongation factor G (EF-G).[1][2][3] Its derivative, 11-Keto Fusidic Acid, has also demonstrated potent antibacterial activity.[1][4] These application notes provide detailed protocols for researchers to investigate the inhibitory effects of this compound on bacterial protein synthesis. The provided methodologies cover the determination of minimum inhibitory concentration (MIC) and in vitro protein synthesis inhibition assays, which are fundamental for characterizing the antibacterial properties of this compound.
Mechanism of Action
Fusidic acid and its derivatives function by binding to the EF-G-ribosome complex after GTP hydrolysis.[2][3] This interaction stalls the ribosome on the mRNA, preventing the release of EF-G and subsequently blocking the translocation step of protein elongation.[2] This leads to the cessation of protein synthesis and inhibition of bacterial growth.
Mechanism of this compound Action
Quantitative Data
The following tables summarize the antibacterial activity of this compound and related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.078[1][4] |
Table 2: Comparative MIC Values of Fusidic Acid and Other Antibiotics against Staphylococcus aureus
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fusidic Acid | 0.12[5] | 0.12[5] |
| 3-Keto-cephalosporin P1 | - | 4[6][7] |
| Vancomycin | - | - |
| Daptomycin | - | - |
| Linezolid | - | - |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively. Data for some compounds against specific strains may not be available.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition by 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria by targeting elongation factor G (EF-G).[1][2][3] Its derivative, 11-Keto Fusidic Acid, has also demonstrated potent antibacterial activity.[1][4] These application notes provide detailed protocols for researchers to investigate the inhibitory effects of this compound on bacterial protein synthesis. The provided methodologies cover the determination of minimum inhibitory concentration (MIC) and in vitro protein synthesis inhibition assays, which are fundamental for characterizing the antibacterial properties of this compound.
Mechanism of Action
Fusidic acid and its derivatives function by binding to the EF-G-ribosome complex after GTP hydrolysis.[2][3] This interaction stalls the ribosome on the mRNA, preventing the release of EF-G and subsequently blocking the translocation step of protein elongation.[2] This leads to the cessation of protein synthesis and inhibition of bacterial growth.
Mechanism of this compound Action
Quantitative Data
The following tables summarize the antibacterial activity of this compound and related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.078[1][4] |
Table 2: Comparative MIC Values of Fusidic Acid and Other Antibiotics against Staphylococcus aureus
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fusidic Acid | 0.12[5] | 0.12[5] |
| 3-Keto-cephalosporin P1 | - | 4[6][7] |
| Vancomycin | - | - |
| Daptomycin | - | - |
| Linezolid | - | - |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively. Data for some compounds against specific strains may not be available.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition by 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria by targeting elongation factor G (EF-G).[1][2][3] Its derivative, 11-Keto Fusidic Acid, has also demonstrated potent antibacterial activity.[1][4] These application notes provide detailed protocols for researchers to investigate the inhibitory effects of this compound on bacterial protein synthesis. The provided methodologies cover the determination of minimum inhibitory concentration (MIC) and in vitro protein synthesis inhibition assays, which are fundamental for characterizing the antibacterial properties of this compound.
Mechanism of Action
Fusidic acid and its derivatives function by binding to the EF-G-ribosome complex after GTP hydrolysis.[2][3] This interaction stalls the ribosome on the mRNA, preventing the release of EF-G and subsequently blocking the translocation step of protein elongation.[2] This leads to the cessation of protein synthesis and inhibition of bacterial growth.
Mechanism of this compound Action
Quantitative Data
The following tables summarize the antibacterial activity of this compound and related compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.078[1][4] |
Table 2: Comparative MIC Values of Fusidic Acid and Other Antibiotics against Staphylococcus aureus
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fusidic Acid | 0.12[5] | 0.12[5] |
| 3-Keto-cephalosporin P1 | - | 4[6][7] |
| Vancomycin | - | - |
| Daptomycin | - | - |
| Linezolid | - | - |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively. Data for some compounds against specific strains may not be available.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Gram-Positive Bacteria Research with 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 11-Keto Fusidic Acid, a derivative of the steroidal antibiotic Fusidic Acid, in research targeting gram-positive bacteria. This document outlines the compound's mechanism of action, summarizes its antimicrobial activity, and provides detailed protocols for key experimental procedures.
Mechanism of Action
This compound, similar to its parent compound, inhibits bacterial protein synthesis by targeting and stalling the elongation factor G (EF-G) on the ribosome.[1][2] EF-G is a crucial GTPase that facilitates the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome during protein synthesis.[3] By binding to the EF-G-ribosome complex, this compound prevents the release of EF-G after GTP hydrolysis, effectively halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[1][2]
Data Presentation
The antibacterial activity of a hydrogenated derivative of Fusidic Acid (WU-FA-01), which serves as a proxy for this compound, against various gram-positive bacteria is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Fusidic Acid Derivative (WU-FA-01)[4]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 6538 | 0.1 | 0.2 |
| Staphylococcus aureus subsp. aureus | 29213 | 0.625 | 1.25 |
| Staphylococcus epidermidis | 12228 | 0.625 | 1.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a growth control well (containing only CAMHB and inoculum).
-
A sterility control well (containing only CAMHB) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Time-Kill Kinetic Assay
This protocol is designed to evaluate the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile pipettes and dilution tubes
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare a series of culture tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube containing only CAMHB and the bacterial inoculum.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Table 2: Representative Time-Kill Kinetic Data for a Fusidic Acid Derivative (WU-FA-01) against Staphylococcus aureus (ATCC 6538) (Hypothetical Data based on graphical representation in[4])
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.8 | 4.2 | 3.8 |
| 4 | 7.8 | 5.3 | 3.9 | 3.1 | 2.5 |
| 8 | 8.9 | 5.1 | 3.0 | <2.0 | <2.0 |
| 24 | 9.2 | 6.8 | 4.5 | <2.0 | <2.0 |
Note: The data presented for the fusidic acid derivative WU-FA-01 is sourced from a study on fusidic acid and its hydrogenated derivative and is used here as a representative example for this compound.[5] Researchers should generate their own data for the specific strains and conditions under investigation.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 3. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gram-Positive Bacteria Research with 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 11-Keto Fusidic Acid, a derivative of the steroidal antibiotic Fusidic Acid, in research targeting gram-positive bacteria. This document outlines the compound's mechanism of action, summarizes its antimicrobial activity, and provides detailed protocols for key experimental procedures.
Mechanism of Action
This compound, similar to its parent compound, inhibits bacterial protein synthesis by targeting and stalling the elongation factor G (EF-G) on the ribosome.[1][2] EF-G is a crucial GTPase that facilitates the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome during protein synthesis.[3] By binding to the EF-G-ribosome complex, this compound prevents the release of EF-G after GTP hydrolysis, effectively halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[1][2]
Data Presentation
The antibacterial activity of a hydrogenated derivative of Fusidic Acid (WU-FA-01), which serves as a proxy for this compound, against various gram-positive bacteria is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Fusidic Acid Derivative (WU-FA-01)[4]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 6538 | 0.1 | 0.2 |
| Staphylococcus aureus subsp. aureus | 29213 | 0.625 | 1.25 |
| Staphylococcus epidermidis | 12228 | 0.625 | 1.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a growth control well (containing only CAMHB and inoculum).
-
A sterility control well (containing only CAMHB) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Time-Kill Kinetic Assay
This protocol is designed to evaluate the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile pipettes and dilution tubes
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare a series of culture tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube containing only CAMHB and the bacterial inoculum.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Table 2: Representative Time-Kill Kinetic Data for a Fusidic Acid Derivative (WU-FA-01) against Staphylococcus aureus (ATCC 6538) (Hypothetical Data based on graphical representation in[4])
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.8 | 4.2 | 3.8 |
| 4 | 7.8 | 5.3 | 3.9 | 3.1 | 2.5 |
| 8 | 8.9 | 5.1 | 3.0 | <2.0 | <2.0 |
| 24 | 9.2 | 6.8 | 4.5 | <2.0 | <2.0 |
Note: The data presented for the fusidic acid derivative WU-FA-01 is sourced from a study on fusidic acid and its hydrogenated derivative and is used here as a representative example for this compound.[5] Researchers should generate their own data for the specific strains and conditions under investigation.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 3. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gram-Positive Bacteria Research with 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 11-Keto Fusidic Acid, a derivative of the steroidal antibiotic Fusidic Acid, in research targeting gram-positive bacteria. This document outlines the compound's mechanism of action, summarizes its antimicrobial activity, and provides detailed protocols for key experimental procedures.
Mechanism of Action
This compound, similar to its parent compound, inhibits bacterial protein synthesis by targeting and stalling the elongation factor G (EF-G) on the ribosome.[1][2] EF-G is a crucial GTPase that facilitates the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome during protein synthesis.[3] By binding to the EF-G-ribosome complex, this compound prevents the release of EF-G after GTP hydrolysis, effectively halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.[1][2]
Data Presentation
The antibacterial activity of a hydrogenated derivative of Fusidic Acid (WU-FA-01), which serves as a proxy for this compound, against various gram-positive bacteria is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a Fusidic Acid Derivative (WU-FA-01)[4]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 6538 | 0.1 | 0.2 |
| Staphylococcus aureus subsp. aureus | 29213 | 0.625 | 1.25 |
| Staphylococcus epidermidis | 12228 | 0.625 | 1.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and to a growth control well (containing only CAMHB and inoculum).
-
A sterility control well (containing only CAMHB) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Time-Kill Kinetic Assay
This protocol is designed to evaluate the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile pipettes and dilution tubes
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare a series of culture tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube containing only CAMHB and the bacterial inoculum.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Table 2: Representative Time-Kill Kinetic Data for a Fusidic Acid Derivative (WU-FA-01) against Staphylococcus aureus (ATCC 6538) (Hypothetical Data based on graphical representation in[4])
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 4.8 | 4.2 | 3.8 |
| 4 | 7.8 | 5.3 | 3.9 | 3.1 | 2.5 |
| 8 | 8.9 | 5.1 | 3.0 | <2.0 | <2.0 |
| 24 | 9.2 | 6.8 | 4.5 | <2.0 | <2.0 |
Note: The data presented for the fusidic acid derivative WU-FA-01 is sourced from a study on fusidic acid and its hydrogenated derivative and is used here as a representative example for this compound.[5] Researchers should generate their own data for the specific strains and conditions under investigation.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 3. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
11-Keto Fusidic Acid stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 11-Keto Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Fusidic Acid?
A1: this compound is a derivative of Fusidic Acid, a well-known steroid antibiotic.[1][2] It is often found as an impurity in Fusidic Acid preparations. Structurally, it differs from Fusidic Acid by the presence of a ketone group at the 11th position of the steroid nucleus. Like Fusidic Acid, it exhibits antibacterial activity.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on studies of Fusidic Acid and related compounds, the primary factors leading to the degradation of this compound are expected to be:
-
pH: Both acidic and especially alkaline conditions can promote hydrolysis.[4]
-
Oxidation: The steroid structure can be susceptible to oxidative degradation.[5]
-
Light: Exposure to UV and visible light can cause photodegradation.[6]
-
Temperature: Elevated temperatures can accelerate degradation processes.[7]
Q3: I am observing poor solubility of this compound in my aqueous formulation. What can I do?
A3: Poor water solubility is a known challenge for Fusidic Acid and its derivatives.[8][9] Consider the following approaches:
-
Co-solvents: Employing pharmaceutically acceptable co-solvents can enhance solubility.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the medium might improve solubility.
-
Surfactants: The use of surfactants to form micelles can encapsulate the molecule and increase its apparent solubility.
-
Complexation: Cyclodextrins have been used to improve the solubility of Fusidic Acid and could be a viable strategy for the 11-keto derivative.
-
Advanced Formulations: For drug development, exploring nano-formulations like nanoemulsions or nanocrystals could be beneficial.[10][11]
Q4: Can I expect this compound to be stable in a cream formulation?
A4: The stability in a cream formulation will depend on the excipients used, the pH of the formulation, and the packaging. For Fusidic Acid creams, oxidation is a major cause of instability.[5] It is crucial to protect the formulation from oxygen and light. The inclusion of antioxidants and the use of air-tight, opaque packaging are recommended. Stability studies of the final formulation are essential.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected peaks in the HPLC chromatogram of my stability sample.
-
Possible Cause 1: Degradation.
-
Troubleshooting Step: Compare the chromatogram of your stressed sample with that of a control sample stored under normal conditions. The new peaks are likely degradation products. Characterize these peaks using techniques like LC-MS to identify their mass.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all solvents, reagents, and vials are clean. Run a blank (injecting only the mobile phase) to check for contamination from the HPLC system itself.
-
-
Possible Cause 3: Interaction with Excipients.
-
Troubleshooting Step: If working with a formulation, run a placebo (the formulation without this compound) under the same stress conditions to see if the excipients themselves are degrading or interacting to form new compounds.
-
Issue 2: The peak for this compound is tailing in my HPLC analysis.
-
Possible Cause 1: Secondary Interactions with the Column.
-
Troubleshooting Step: The steroid structure might have secondary interactions with residual silanols on the C18 column. Try lowering the pH of the mobile phase (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanols.[12]
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting Step: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Column Degradation.
Issue 3: The retention time of my this compound peak is shifting between runs.
-
Possible Cause 1: Inconsistent Mobile Phase Composition.
-
Troubleshooting Step: Ensure your mobile phase is prepared accurately and consistently. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase manually can help diagnose this issue.[15]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting Step: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[15]
-
-
Possible Cause 3: Column Equilibration.
-
Troubleshooting Step: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Data Presentation: Stability Profile
The following table summarizes the expected stability of this compound under forced degradation conditions, based on data from related compounds like Fusidic Acid. Specific quantitative data for this compound is not widely available in the literature.
| Stress Condition | Reagents and Conditions | Expected Outcome | Likely Degradation Pathway(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate Degradation | Hydrolysis of the 16-acetate group. |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | Significant Degradation | Rapid hydrolysis of the 16-acetate group.[4] |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate to Significant Degradation | Oxidation of the steroid backbone. |
| Thermal Degradation | 80°C, 48h (Solid State) | Minor to Moderate Degradation | General decomposition. |
| Photodegradation | UV/Vis light exposure (ICH Q1B) | Significant Degradation | Photochemical reactions on the steroid nucleus and side chain.[6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Application of Stress Conditions:
-
For each condition, use a portion of the stock solution and dilute it with the stressor to a final concentration of approximately 100 µg/mL.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. After exposure, dissolve in methanol to the target concentration.
-
Photostability: Expose the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 20 µg/mL) using the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method. An example method could be:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
-
Visualizations
Caption: A diagram showing the putative degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. scbt.com [scbt.com]
- 2. This compound | TRC-K188990-10MG | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 10. Novel Formulation of Fusidic Acid Incorporated into a Myrrh-Oil-Based Nanoemulgel for the Enhancement of Skin Bacterial Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. labtech.tn [labtech.tn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
11-Keto Fusidic Acid stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 11-Keto Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Fusidic Acid?
A1: this compound is a derivative of Fusidic Acid, a well-known steroid antibiotic.[1][2] It is often found as an impurity in Fusidic Acid preparations. Structurally, it differs from Fusidic Acid by the presence of a ketone group at the 11th position of the steroid nucleus. Like Fusidic Acid, it exhibits antibacterial activity.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on studies of Fusidic Acid and related compounds, the primary factors leading to the degradation of this compound are expected to be:
-
pH: Both acidic and especially alkaline conditions can promote hydrolysis.[4]
-
Oxidation: The steroid structure can be susceptible to oxidative degradation.[5]
-
Light: Exposure to UV and visible light can cause photodegradation.[6]
-
Temperature: Elevated temperatures can accelerate degradation processes.[7]
Q3: I am observing poor solubility of this compound in my aqueous formulation. What can I do?
A3: Poor water solubility is a known challenge for Fusidic Acid and its derivatives.[8][9] Consider the following approaches:
-
Co-solvents: Employing pharmaceutically acceptable co-solvents can enhance solubility.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the medium might improve solubility.
-
Surfactants: The use of surfactants to form micelles can encapsulate the molecule and increase its apparent solubility.
-
Complexation: Cyclodextrins have been used to improve the solubility of Fusidic Acid and could be a viable strategy for the 11-keto derivative.
-
Advanced Formulations: For drug development, exploring nano-formulations like nanoemulsions or nanocrystals could be beneficial.[10][11]
Q4: Can I expect this compound to be stable in a cream formulation?
A4: The stability in a cream formulation will depend on the excipients used, the pH of the formulation, and the packaging. For Fusidic Acid creams, oxidation is a major cause of instability.[5] It is crucial to protect the formulation from oxygen and light. The inclusion of antioxidants and the use of air-tight, opaque packaging are recommended. Stability studies of the final formulation are essential.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected peaks in the HPLC chromatogram of my stability sample.
-
Possible Cause 1: Degradation.
-
Troubleshooting Step: Compare the chromatogram of your stressed sample with that of a control sample stored under normal conditions. The new peaks are likely degradation products. Characterize these peaks using techniques like LC-MS to identify their mass.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all solvents, reagents, and vials are clean. Run a blank (injecting only the mobile phase) to check for contamination from the HPLC system itself.
-
-
Possible Cause 3: Interaction with Excipients.
-
Troubleshooting Step: If working with a formulation, run a placebo (the formulation without this compound) under the same stress conditions to see if the excipients themselves are degrading or interacting to form new compounds.
-
Issue 2: The peak for this compound is tailing in my HPLC analysis.
-
Possible Cause 1: Secondary Interactions with the Column.
-
Troubleshooting Step: The steroid structure might have secondary interactions with residual silanols on the C18 column. Try lowering the pH of the mobile phase (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanols.[12]
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting Step: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Column Degradation.
Issue 3: The retention time of my this compound peak is shifting between runs.
-
Possible Cause 1: Inconsistent Mobile Phase Composition.
-
Troubleshooting Step: Ensure your mobile phase is prepared accurately and consistently. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase manually can help diagnose this issue.[15]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting Step: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[15]
-
-
Possible Cause 3: Column Equilibration.
-
Troubleshooting Step: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Data Presentation: Stability Profile
The following table summarizes the expected stability of this compound under forced degradation conditions, based on data from related compounds like Fusidic Acid. Specific quantitative data for this compound is not widely available in the literature.
| Stress Condition | Reagents and Conditions | Expected Outcome | Likely Degradation Pathway(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate Degradation | Hydrolysis of the 16-acetate group. |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | Significant Degradation | Rapid hydrolysis of the 16-acetate group.[4] |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate to Significant Degradation | Oxidation of the steroid backbone. |
| Thermal Degradation | 80°C, 48h (Solid State) | Minor to Moderate Degradation | General decomposition. |
| Photodegradation | UV/Vis light exposure (ICH Q1B) | Significant Degradation | Photochemical reactions on the steroid nucleus and side chain.[6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Application of Stress Conditions:
-
For each condition, use a portion of the stock solution and dilute it with the stressor to a final concentration of approximately 100 µg/mL.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. After exposure, dissolve in methanol to the target concentration.
-
Photostability: Expose the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 20 µg/mL) using the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method. An example method could be:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
-
Visualizations
Caption: A diagram showing the putative degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. scbt.com [scbt.com]
- 2. This compound | TRC-K188990-10MG | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 10. Novel Formulation of Fusidic Acid Incorporated into a Myrrh-Oil-Based Nanoemulgel for the Enhancement of Skin Bacterial Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. labtech.tn [labtech.tn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
11-Keto Fusidic Acid stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 11-Keto Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Fusidic Acid?
A1: this compound is a derivative of Fusidic Acid, a well-known steroid antibiotic.[1][2] It is often found as an impurity in Fusidic Acid preparations. Structurally, it differs from Fusidic Acid by the presence of a ketone group at the 11th position of the steroid nucleus. Like Fusidic Acid, it exhibits antibacterial activity.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on studies of Fusidic Acid and related compounds, the primary factors leading to the degradation of this compound are expected to be:
-
pH: Both acidic and especially alkaline conditions can promote hydrolysis.[4]
-
Oxidation: The steroid structure can be susceptible to oxidative degradation.[5]
-
Light: Exposure to UV and visible light can cause photodegradation.[6]
-
Temperature: Elevated temperatures can accelerate degradation processes.[7]
Q3: I am observing poor solubility of this compound in my aqueous formulation. What can I do?
A3: Poor water solubility is a known challenge for Fusidic Acid and its derivatives.[8][9] Consider the following approaches:
-
Co-solvents: Employing pharmaceutically acceptable co-solvents can enhance solubility.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the medium might improve solubility.
-
Surfactants: The use of surfactants to form micelles can encapsulate the molecule and increase its apparent solubility.
-
Complexation: Cyclodextrins have been used to improve the solubility of Fusidic Acid and could be a viable strategy for the 11-keto derivative.
-
Advanced Formulations: For drug development, exploring nano-formulations like nanoemulsions or nanocrystals could be beneficial.[10][11]
Q4: Can I expect this compound to be stable in a cream formulation?
A4: The stability in a cream formulation will depend on the excipients used, the pH of the formulation, and the packaging. For Fusidic Acid creams, oxidation is a major cause of instability.[5] It is crucial to protect the formulation from oxygen and light. The inclusion of antioxidants and the use of air-tight, opaque packaging are recommended. Stability studies of the final formulation are essential.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected peaks in the HPLC chromatogram of my stability sample.
-
Possible Cause 1: Degradation.
-
Troubleshooting Step: Compare the chromatogram of your stressed sample with that of a control sample stored under normal conditions. The new peaks are likely degradation products. Characterize these peaks using techniques like LC-MS to identify their mass.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all solvents, reagents, and vials are clean. Run a blank (injecting only the mobile phase) to check for contamination from the HPLC system itself.
-
-
Possible Cause 3: Interaction with Excipients.
-
Troubleshooting Step: If working with a formulation, run a placebo (the formulation without this compound) under the same stress conditions to see if the excipients themselves are degrading or interacting to form new compounds.
-
Issue 2: The peak for this compound is tailing in my HPLC analysis.
-
Possible Cause 1: Secondary Interactions with the Column.
-
Troubleshooting Step: The steroid structure might have secondary interactions with residual silanols on the C18 column. Try lowering the pH of the mobile phase (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanols.[12]
-
-
Possible Cause 2: Column Overload.
-
Troubleshooting Step: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Column Degradation.
Issue 3: The retention time of my this compound peak is shifting between runs.
-
Possible Cause 1: Inconsistent Mobile Phase Composition.
-
Troubleshooting Step: Ensure your mobile phase is prepared accurately and consistently. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase manually can help diagnose this issue.[15]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting Step: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[15]
-
-
Possible Cause 3: Column Equilibration.
-
Troubleshooting Step: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Data Presentation: Stability Profile
The following table summarizes the expected stability of this compound under forced degradation conditions, based on data from related compounds like Fusidic Acid. Specific quantitative data for this compound is not widely available in the literature.
| Stress Condition | Reagents and Conditions | Expected Outcome | Likely Degradation Pathway(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate Degradation | Hydrolysis of the 16-acetate group. |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | Significant Degradation | Rapid hydrolysis of the 16-acetate group.[4] |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate to Significant Degradation | Oxidation of the steroid backbone. |
| Thermal Degradation | 80°C, 48h (Solid State) | Minor to Moderate Degradation | General decomposition. |
| Photodegradation | UV/Vis light exposure (ICH Q1B) | Significant Degradation | Photochemical reactions on the steroid nucleus and side chain.[6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to assess its stability under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Application of Stress Conditions:
-
For each condition, use a portion of the stock solution and dilute it with the stressor to a final concentration of approximately 100 µg/mL.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water. Store protected from light at 2-8°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. After exposure, dissolve in methanol to the target concentration.
-
Photostability: Expose the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 20 µg/mL) using the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method. An example method could be:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
-
Visualizations
Caption: A diagram showing the putative degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. scbt.com [scbt.com]
- 2. This compound | TRC-K188990-10MG | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 10. Novel Formulation of Fusidic Acid Incorporated into a Myrrh-Oil-Based Nanoemulgel for the Enhancement of Skin Bacterial Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. labtech.tn [labtech.tn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 11-Keto Fusidic Acid Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding methods to improve the aqueous solubility of 11-Keto Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the solubility of this compound?
This compound, a derivative of Fusidic Acid, is a lipophilic molecule with poor water solubility, which can present significant challenges for its formulation and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. This low aqueous solubility can limit its dissolution rate and subsequent absorption in the gastrointestinal tract, potentially leading to suboptimal therapeutic efficacy.
Q2: What are the most effective methods to improve the solubility of this compound?
Several methods have been successfully employed to enhance the solubility of the parent compound, Fusidic Acid, and can be adapted for this compound. These include:
-
Salt Formation: Converting the acidic fusidic acid molecule into a salt, such as sodium fusidate or diethylamine (B46881) fusidate, can dramatically increase its aqueous solubility.
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycols (PEGs) can improve the dissolution rate of fusidic acid.
-
Inclusion Complexes: Encapsulating the drug molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its solubility and dissolution.
-
pH Adjustment: As a weak acid, the solubility of fusidic acid and its derivatives is pH-dependent. Increasing the pH of the medium will lead to higher solubility.
-
Co-solvency: The use of co-solvents in a formulation can also increase the solubility of fusidic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Solubility Despite Salt Formation | Incomplete salt formation or precipitation of the salt. | Ensure stoichiometric amounts of the base are used. Control the pH and temperature during the process. Lyophilization of the salt solution can sometimes yield a more stable and soluble amorphous form. |
| Drug Recrystallization from Solid Dispersion | The drug loading is too high, or the chosen polymer is not a suitable stabilizer. | Screen different polymers and drug-to-polymer ratios to find a stable amorphous solid dispersion. Techniques like differential scanning calorimetry (DSC) can be used to assess the physical state of the drug in the dispersion. |
| Poor Inclusion Complexation Efficiency | Steric hindrance or inappropriate size of the cyclodextrin (B1172386) cavity for the this compound molecule. | Experiment with different types of cyclodextrins (e.g., β-CD, γ-CD, and their derivatives) to find the best fit. The stoichiometry of the complex should also be optimized. |
| Precipitation upon pH Adjustment | The pH of the solution is not sufficiently high to maintain the ionized, more soluble form of the drug. | Carefully determine the pKa of this compound. The pH of the solution should be maintained at least 2 units above the pKa to ensure complete ionization and prevent precipitation. |
Experimental Protocols & Data
Solubility Enhancement Data Summary
| Method | Key Reagents/Excipients | Solubility Enhancement Factor (Approximate) | Reference |
| Salt Formation | Sodium Hydroxide (B78521), Diethylamine | >1000-fold for Sodium Fusidate in water | |
| Solid Dispersion | PVP K-30, PEG 4000 | Significant increase in dissolution rate | |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~5-fold increase in solubility | |
| pH Adjustment | pH 7.4 Buffer | >100-fold increase compared to acidic pH |
Detailed Experimental Protocols
1. Protocol for Preparation of Sodium Salt of this compound
-
Dissolve 1 gram of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the this compound solution with constant stirring.
-
Continue stirring until a clear solution is obtained, indicating the formation of the sodium salt.
-
The solvent can be removed by evaporation under reduced pressure or by lyophilization to obtain the solid salt.
2. Protocol for Preparation of Solid Dispersion using Solvent Evaporation Method
-
Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K-30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be further pulverized and sieved.
3. Protocol for Preparation of Inclusion Complex with HP-β-CD using Kneading Method
-
Create a paste of HP-β-CD with a small amount of a hydroalcoholic solution.
-
Add the this compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, a suitable hydroalcoholic solution can be added if the mixture becomes too thick.
-
The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 50-60 °C).
-
The dried complex is pulverized and sieved.
Visualized Workflows
Caption: Workflow for enhancing the solubility of this compound.
Technical Support Center: 11-Keto Fusidic Acid Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding methods to improve the aqueous solubility of 11-Keto Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the solubility of this compound?
This compound, a derivative of Fusidic Acid, is a lipophilic molecule with poor water solubility, which can present significant challenges for its formulation and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. This low aqueous solubility can limit its dissolution rate and subsequent absorption in the gastrointestinal tract, potentially leading to suboptimal therapeutic efficacy.
Q2: What are the most effective methods to improve the solubility of this compound?
Several methods have been successfully employed to enhance the solubility of the parent compound, Fusidic Acid, and can be adapted for this compound. These include:
-
Salt Formation: Converting the acidic fusidic acid molecule into a salt, such as sodium fusidate or diethylamine (B46881) fusidate, can dramatically increase its aqueous solubility.
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycols (PEGs) can improve the dissolution rate of fusidic acid.
-
Inclusion Complexes: Encapsulating the drug molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its solubility and dissolution.
-
pH Adjustment: As a weak acid, the solubility of fusidic acid and its derivatives is pH-dependent. Increasing the pH of the medium will lead to higher solubility.
-
Co-solvency: The use of co-solvents in a formulation can also increase the solubility of fusidic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Solubility Despite Salt Formation | Incomplete salt formation or precipitation of the salt. | Ensure stoichiometric amounts of the base are used. Control the pH and temperature during the process. Lyophilization of the salt solution can sometimes yield a more stable and soluble amorphous form. |
| Drug Recrystallization from Solid Dispersion | The drug loading is too high, or the chosen polymer is not a suitable stabilizer. | Screen different polymers and drug-to-polymer ratios to find a stable amorphous solid dispersion. Techniques like differential scanning calorimetry (DSC) can be used to assess the physical state of the drug in the dispersion. |
| Poor Inclusion Complexation Efficiency | Steric hindrance or inappropriate size of the cyclodextrin (B1172386) cavity for the this compound molecule. | Experiment with different types of cyclodextrins (e.g., β-CD, γ-CD, and their derivatives) to find the best fit. The stoichiometry of the complex should also be optimized. |
| Precipitation upon pH Adjustment | The pH of the solution is not sufficiently high to maintain the ionized, more soluble form of the drug. | Carefully determine the pKa of this compound. The pH of the solution should be maintained at least 2 units above the pKa to ensure complete ionization and prevent precipitation. |
Experimental Protocols & Data
Solubility Enhancement Data Summary
| Method | Key Reagents/Excipients | Solubility Enhancement Factor (Approximate) | Reference |
| Salt Formation | Sodium Hydroxide (B78521), Diethylamine | >1000-fold for Sodium Fusidate in water | |
| Solid Dispersion | PVP K-30, PEG 4000 | Significant increase in dissolution rate | |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~5-fold increase in solubility | |
| pH Adjustment | pH 7.4 Buffer | >100-fold increase compared to acidic pH |
Detailed Experimental Protocols
1. Protocol for Preparation of Sodium Salt of this compound
-
Dissolve 1 gram of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the this compound solution with constant stirring.
-
Continue stirring until a clear solution is obtained, indicating the formation of the sodium salt.
-
The solvent can be removed by evaporation under reduced pressure or by lyophilization to obtain the solid salt.
2. Protocol for Preparation of Solid Dispersion using Solvent Evaporation Method
-
Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K-30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be further pulverized and sieved.
3. Protocol for Preparation of Inclusion Complex with HP-β-CD using Kneading Method
-
Create a paste of HP-β-CD with a small amount of a hydroalcoholic solution.
-
Add the this compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, a suitable hydroalcoholic solution can be added if the mixture becomes too thick.
-
The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 50-60 °C).
-
The dried complex is pulverized and sieved.
Visualized Workflows
Caption: Workflow for enhancing the solubility of this compound.
Technical Support Center: 11-Keto Fusidic Acid Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding methods to improve the aqueous solubility of 11-Keto Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the solubility of this compound?
This compound, a derivative of Fusidic Acid, is a lipophilic molecule with poor water solubility, which can present significant challenges for its formulation and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. This low aqueous solubility can limit its dissolution rate and subsequent absorption in the gastrointestinal tract, potentially leading to suboptimal therapeutic efficacy.
Q2: What are the most effective methods to improve the solubility of this compound?
Several methods have been successfully employed to enhance the solubility of the parent compound, Fusidic Acid, and can be adapted for this compound. These include:
-
Salt Formation: Converting the acidic fusidic acid molecule into a salt, such as sodium fusidate or diethylamine fusidate, can dramatically increase its aqueous solubility.
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) can improve the dissolution rate of fusidic acid.
-
Inclusion Complexes: Encapsulating the drug molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its solubility and dissolution.
-
pH Adjustment: As a weak acid, the solubility of fusidic acid and its derivatives is pH-dependent. Increasing the pH of the medium will lead to higher solubility.
-
Co-solvency: The use of co-solvents in a formulation can also increase the solubility of fusidic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Solubility Despite Salt Formation | Incomplete salt formation or precipitation of the salt. | Ensure stoichiometric amounts of the base are used. Control the pH and temperature during the process. Lyophilization of the salt solution can sometimes yield a more stable and soluble amorphous form. |
| Drug Recrystallization from Solid Dispersion | The drug loading is too high, or the chosen polymer is not a suitable stabilizer. | Screen different polymers and drug-to-polymer ratios to find a stable amorphous solid dispersion. Techniques like differential scanning calorimetry (DSC) can be used to assess the physical state of the drug in the dispersion. |
| Poor Inclusion Complexation Efficiency | Steric hindrance or inappropriate size of the cyclodextrin cavity for the this compound molecule. | Experiment with different types of cyclodextrins (e.g., β-CD, γ-CD, and their derivatives) to find the best fit. The stoichiometry of the complex should also be optimized. |
| Precipitation upon pH Adjustment | The pH of the solution is not sufficiently high to maintain the ionized, more soluble form of the drug. | Carefully determine the pKa of this compound. The pH of the solution should be maintained at least 2 units above the pKa to ensure complete ionization and prevent precipitation. |
Experimental Protocols & Data
Solubility Enhancement Data Summary
| Method | Key Reagents/Excipients | Solubility Enhancement Factor (Approximate) | Reference |
| Salt Formation | Sodium Hydroxide, Diethylamine | >1000-fold for Sodium Fusidate in water | |
| Solid Dispersion | PVP K-30, PEG 4000 | Significant increase in dissolution rate | |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~5-fold increase in solubility | |
| pH Adjustment | pH 7.4 Buffer | >100-fold increase compared to acidic pH |
Detailed Experimental Protocols
1. Protocol for Preparation of Sodium Salt of this compound
-
Dissolve 1 gram of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the this compound solution with constant stirring.
-
Continue stirring until a clear solution is obtained, indicating the formation of the sodium salt.
-
The solvent can be removed by evaporation under reduced pressure or by lyophilization to obtain the solid salt.
2. Protocol for Preparation of Solid Dispersion using Solvent Evaporation Method
-
Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K-30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be further pulverized and sieved.
3. Protocol for Preparation of Inclusion Complex with HP-β-CD using Kneading Method
-
Create a paste of HP-β-CD with a small amount of a hydroalcoholic solution.
-
Add the this compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).
-
During kneading, a suitable hydroalcoholic solution can be added if the mixture becomes too thick.
-
The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 50-60 °C).
-
The dried complex is pulverized and sieved.
Visualized Workflows
Caption: Workflow for enhancing the solubility of this compound.
Technical Support Center: Optimizing HPLC Methods for 11-Keto Fusidic Acid Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11-Keto Fusidic Acid and other impurities in Fusidic Acid samples using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Fusidic Acid and this compound Peaks | Inadequate mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. - Modify the pH of the aqueous phase; since fusidic acid has a pKa of ~5.3, maintaining a pH at least 2 units below this (e.g., pH < 3.3) will ensure it is in a single protonated state, which can improve peak shape and resolution.[1] - Consider using a different organic modifier or a ternary mobile phase (e.g., water/acetonitrile (B52724)/methanol). |
| Inappropriate column chemistry. | - Ensure the use of a high-purity, end-capped C18 column. - Experiment with different C18 column brands or pore sizes (e.g., 3 µm particles for higher efficiency).[1][2] - For compounds with similar polarity, a phenyl-hexyl or cyano column might offer alternative selectivity. | |
| Suboptimal gradient slope. | - If using a gradient method, decrease the slope of the gradient in the region where the main peak and the impurity elute to increase their separation. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | - Ensure the mobile phase pH is appropriate to suppress the ionization of fusidic acid (pH < 3.3).[1] - Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups on the column. | |
| Column degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Low Sensitivity for this compound | Suboptimal detection wavelength. | - The typical detection wavelength for fusidic acid and its impurities is around 235 nm.[2][3] Confirm this is optimal for this compound by running a UV scan. |
| High background noise. | - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase to prevent air bubbles. | |
| Low concentration of the impurity. | - Increase the injection volume if the peak shape of the main component allows.[1] - Concentrate the sample if possible. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature (e.g., 40°C).[1][2] |
| Inconsistent mobile phase composition. | - Prepare the mobile phase accurately and ensure proper mixing if using an online mixing system. - Use a gradient proportioning valve test to check for accuracy. | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[1][2] A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic component like acetonitrile is often effective. Detection is typically performed at 235 nm.[2][3]
Q2: How should I prepare my sample for analysis?
A2: For cream-based formulations, an extraction into an organic solvent is necessary. A common procedure involves suspending the cream in acetonitrile, potentially with gentle heating (e.g., 65°C) and sonication to ensure complete dissolution and extraction of the active ingredient and its impurities.[1][4] The resulting solution should be filtered through a 0.45 µm filter before injection.[5]
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable method is to inject a certified reference standard of this compound and compare its retention time with the peak of interest in your sample chromatogram. If a standard is not available, techniques like LC-MS can be used to identify the peak based on its mass-to-charge ratio.
Q4: What are the critical parameters to consider for method validation?
A4: According to ICH guidelines, method validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]
Quantitative Data Summary
The following table summarizes typical parameters from validated HPLC methods for fusidic acid and its impurities.
| Parameter | Value | Reference |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | [1][2] |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile | [2] |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile | [2] |
| Flow Rate | 0.7 - 1.0 mL/min | [2][4] |
| Column Temperature | 40°C | [1][2] |
| Detection Wavelength | 235 nm | [2][3] |
| Injection Volume | 20 - 50 µL | [1][4] |
| LOD | 0.43 µg/mL (for Fusidic Acid) | [4] |
| LOQ | 1.31 µg/mL (for Fusidic Acid) | [4] |
Experimental Protocol
This section provides a detailed methodology for a stability-indicating RP-HPLC method adapted for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC-Pack Pro C18, 150 mm x 4.6 mm, 3 µm particle size.[1][2]
-
Mobile Phase A: A 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid in water, HPLC grade water, and acetonitrile.[2]
-
Mobile Phase B: A 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid in water, HPLC grade water, and acetonitrile.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 50 µL.[1]
-
Gradient Program: A suitable gradient should be developed to ensure separation of all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a sufficient run time.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Fusidic Acid and this compound reference standards in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation (for a cream formulation):
-
Accurately weigh an amount of cream equivalent to a target concentration of Fusidic Acid into a volumetric flask.
-
Add a portion of the extraction solvent (e.g., acetonitrile) and heat in a water bath at 65°C to melt the fatty components.[1]
-
Use a vortex mixer and/or a flat-bed shaker to ensure thorough mixing and extraction of the analytes.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
Technical Support Center: Optimizing HPLC Methods for 11-Keto Fusidic Acid Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11-Keto Fusidic Acid and other impurities in Fusidic Acid samples using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Fusidic Acid and this compound Peaks | Inadequate mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. - Modify the pH of the aqueous phase; since fusidic acid has a pKa of ~5.3, maintaining a pH at least 2 units below this (e.g., pH < 3.3) will ensure it is in a single protonated state, which can improve peak shape and resolution.[1] - Consider using a different organic modifier or a ternary mobile phase (e.g., water/acetonitrile (B52724)/methanol). |
| Inappropriate column chemistry. | - Ensure the use of a high-purity, end-capped C18 column. - Experiment with different C18 column brands or pore sizes (e.g., 3 µm particles for higher efficiency).[1][2] - For compounds with similar polarity, a phenyl-hexyl or cyano column might offer alternative selectivity. | |
| Suboptimal gradient slope. | - If using a gradient method, decrease the slope of the gradient in the region where the main peak and the impurity elute to increase their separation. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | - Ensure the mobile phase pH is appropriate to suppress the ionization of fusidic acid (pH < 3.3).[1] - Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups on the column. | |
| Column degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Low Sensitivity for this compound | Suboptimal detection wavelength. | - The typical detection wavelength for fusidic acid and its impurities is around 235 nm.[2][3] Confirm this is optimal for this compound by running a UV scan. |
| High background noise. | - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase to prevent air bubbles. | |
| Low concentration of the impurity. | - Increase the injection volume if the peak shape of the main component allows.[1] - Concentrate the sample if possible. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature (e.g., 40°C).[1][2] |
| Inconsistent mobile phase composition. | - Prepare the mobile phase accurately and ensure proper mixing if using an online mixing system. - Use a gradient proportioning valve test to check for accuracy. | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[1][2] A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic component like acetonitrile is often effective. Detection is typically performed at 235 nm.[2][3]
Q2: How should I prepare my sample for analysis?
A2: For cream-based formulations, an extraction into an organic solvent is necessary. A common procedure involves suspending the cream in acetonitrile, potentially with gentle heating (e.g., 65°C) and sonication to ensure complete dissolution and extraction of the active ingredient and its impurities.[1][4] The resulting solution should be filtered through a 0.45 µm filter before injection.[5]
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable method is to inject a certified reference standard of this compound and compare its retention time with the peak of interest in your sample chromatogram. If a standard is not available, techniques like LC-MS can be used to identify the peak based on its mass-to-charge ratio.
Q4: What are the critical parameters to consider for method validation?
A4: According to ICH guidelines, method validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]
Quantitative Data Summary
The following table summarizes typical parameters from validated HPLC methods for fusidic acid and its impurities.
| Parameter | Value | Reference |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | [1][2] |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile | [2] |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile | [2] |
| Flow Rate | 0.7 - 1.0 mL/min | [2][4] |
| Column Temperature | 40°C | [1][2] |
| Detection Wavelength | 235 nm | [2][3] |
| Injection Volume | 20 - 50 µL | [1][4] |
| LOD | 0.43 µg/mL (for Fusidic Acid) | [4] |
| LOQ | 1.31 µg/mL (for Fusidic Acid) | [4] |
Experimental Protocol
This section provides a detailed methodology for a stability-indicating RP-HPLC method adapted for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC-Pack Pro C18, 150 mm x 4.6 mm, 3 µm particle size.[1][2]
-
Mobile Phase A: A 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid in water, HPLC grade water, and acetonitrile.[2]
-
Mobile Phase B: A 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid in water, HPLC grade water, and acetonitrile.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 50 µL.[1]
-
Gradient Program: A suitable gradient should be developed to ensure separation of all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a sufficient run time.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Fusidic Acid and this compound reference standards in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation (for a cream formulation):
-
Accurately weigh an amount of cream equivalent to a target concentration of Fusidic Acid into a volumetric flask.
-
Add a portion of the extraction solvent (e.g., acetonitrile) and heat in a water bath at 65°C to melt the fatty components.[1]
-
Use a vortex mixer and/or a flat-bed shaker to ensure thorough mixing and extraction of the analytes.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
Technical Support Center: Optimizing HPLC Methods for 11-Keto Fusidic Acid Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11-Keto Fusidic Acid and other impurities in Fusidic Acid samples using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Fusidic Acid and this compound Peaks | Inadequate mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. - Modify the pH of the aqueous phase; since fusidic acid has a pKa of ~5.3, maintaining a pH at least 2 units below this (e.g., pH < 3.3) will ensure it is in a single protonated state, which can improve peak shape and resolution.[1] - Consider using a different organic modifier or a ternary mobile phase (e.g., water/acetonitrile/methanol). |
| Inappropriate column chemistry. | - Ensure the use of a high-purity, end-capped C18 column. - Experiment with different C18 column brands or pore sizes (e.g., 3 µm particles for higher efficiency).[1][2] - For compounds with similar polarity, a phenyl-hexyl or cyano column might offer alternative selectivity. | |
| Suboptimal gradient slope. | - If using a gradient method, decrease the slope of the gradient in the region where the main peak and the impurity elute to increase their separation. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | - Ensure the mobile phase pH is appropriate to suppress the ionization of fusidic acid (pH < 3.3).[1] - Add a small amount of a competing agent, like triethylamine (TEA), to the mobile phase to block active silanol groups on the column. | |
| Column degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Low Sensitivity for this compound | Suboptimal detection wavelength. | - The typical detection wavelength for fusidic acid and its impurities is around 235 nm.[2][3] Confirm this is optimal for this compound by running a UV scan. |
| High background noise. | - Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase to prevent air bubbles. | |
| Low concentration of the impurity. | - Increase the injection volume if the peak shape of the main component allows.[1] - Concentrate the sample if possible. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature (e.g., 40°C).[1][2] |
| Inconsistent mobile phase composition. | - Prepare the mobile phase accurately and ensure proper mixing if using an online mixing system. - Use a gradient proportioning valve test to check for accuracy. | |
| Column equilibration issues. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[1][2] A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic component like acetonitrile is often effective. Detection is typically performed at 235 nm.[2][3]
Q2: How should I prepare my sample for analysis?
A2: For cream-based formulations, an extraction into an organic solvent is necessary. A common procedure involves suspending the cream in acetonitrile, potentially with gentle heating (e.g., 65°C) and sonication to ensure complete dissolution and extraction of the active ingredient and its impurities.[1][4] The resulting solution should be filtered through a 0.45 µm filter before injection.[5]
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable method is to inject a certified reference standard of this compound and compare its retention time with the peak of interest in your sample chromatogram. If a standard is not available, techniques like LC-MS can be used to identify the peak based on its mass-to-charge ratio.
Q4: What are the critical parameters to consider for method validation?
A4: According to ICH guidelines, method validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]
Quantitative Data Summary
The following table summarizes typical parameters from validated HPLC methods for fusidic acid and its impurities.
| Parameter | Value | Reference |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | [1][2] |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile | [2] |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile | [2] |
| Flow Rate | 0.7 - 1.0 mL/min | [2][4] |
| Column Temperature | 40°C | [1][2] |
| Detection Wavelength | 235 nm | [2][3] |
| Injection Volume | 20 - 50 µL | [1][4] |
| LOD | 0.43 µg/mL (for Fusidic Acid) | [4] |
| LOQ | 1.31 µg/mL (for Fusidic Acid) | [4] |
Experimental Protocol
This section provides a detailed methodology for a stability-indicating RP-HPLC method adapted for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: YMC-Pack Pro C18, 150 mm x 4.6 mm, 3 µm particle size.[1][2]
-
Mobile Phase A: A 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid in water, HPLC grade water, and acetonitrile.[2]
-
Mobile Phase B: A 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid in water, HPLC grade water, and acetonitrile.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 50 µL.[1]
-
Gradient Program: A suitable gradient should be developed to ensure separation of all impurities. An example would be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a sufficient run time.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Fusidic Acid and this compound reference standards in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation (for a cream formulation):
-
Accurately weigh an amount of cream equivalent to a target concentration of Fusidic Acid into a volumetric flask.
-
Add a portion of the extraction solvent (e.g., acetonitrile) and heat in a water bath at 65°C to melt the fatty components.[1]
-
Use a vortex mixer and/or a flat-bed shaker to ensure thorough mixing and extraction of the analytes.[1]
-
Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
Visualizations
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
addressing common issues with 11-Keto Fusidic Acid in cell culture experiments
Welcome to the technical support center for 11-Keto Fusidic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fusidic Acid?
This compound, also known as 11-Oxofusidic Acid, is a derivative of the antibiotic Fusidic Acid.[1] Structurally, it differs from fusidic acid by the presence of a ketone group at the 11th position of the steroid core, in place of a hydroxyl group. This modification has been shown to significantly reduce its antibacterial activity against strains like Staphylococcus aureus when compared to the parent compound.[2]
Q2: What is the mechanism of action of this compound?
While specific studies on this compound are limited, its mechanism of action is presumed to be similar to that of Fusidic Acid, which is a well-established inhibitor of protein synthesis. Fusidic acid targets and inhibits elongation factor G (EF-G) in bacteria and its eukaryotic homolog, elongation factor 2 (eEF2), in mammalian cells.[3][4] This inhibition stalls the translocation step of protein synthesis on the ribosome, leading to a cessation of peptide chain elongation.[4][5]
Q3: Is this compound expected to be cytotoxic to mammalian cells?
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent and procedure?
Answer:
While specific solubility data for this compound in cell culture media is not widely published, information on the parent compound, Fusidic Acid, can provide guidance.
-
Recommended Solvents: For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended.[10][11] DMSO is a powerful solvent for many organic compounds and is miscible with water and cell culture media.[12][13]
-
Procedure for Preparing Stock Solutions:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.
-
-
Preparing Working Solutions:
-
Aseptically dilute the high-concentration stock solution in your complete cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v), and a vehicle control (medium with the same concentration of solvent) should always be included in your experiments.[14]
-
Issue 2: Unexpected or Inconsistent Experimental Results
Question: My experimental results with this compound are inconsistent or not what I expected based on the literature for Fusidic Acid. What could be the cause?
Answer:
Several factors could contribute to unexpected results:
-
Reduced Potency: As mentioned, this compound has significantly lower antibacterial activity compared to Fusidic Acid.[2] It is plausible that its inhibitory effect on eukaryotic eEF2 is also less potent. You may need to use higher concentrations of this compound to observe effects comparable to those of Fusidic Acid.
-
Compound Stability: The stability of this compound in aqueous cell culture media at 37°C over the duration of your experiment is not well-documented. The compound may degrade, leading to a decrease in its effective concentration over time.
-
Troubleshooting Tip: Prepare fresh working solutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells. Consider performing a time-course experiment to assess the stability of its effect.
-
-
Cell Line Specificity: The cytotoxic and biological effects of compounds can vary significantly between different cell lines.[9] Your specific cell line may be more or less sensitive to this compound.
-
Troubleshooting Tip: Always perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your particular cell line before proceeding with functional assays.
-
Issue 3: Observing High Levels of Cell Death
Question: I am observing a high level of cell death even at low concentrations of this compound. How can I mitigate this?
Answer:
-
Confirm Cytotoxicity Profile: The first step is to perform a detailed cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to accurately determine the dose-response relationship in your cell line. This will help you identify a sub-lethal concentration range for your experiments if you are interested in non-cytotoxic effects.
-
Reduce Incubation Time: The duration of exposure to the compound can significantly impact cell viability. Consider reducing the incubation time in your experiments.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cell death. Run a vehicle control with the highest concentration of the solvent used in your experiment.
Data Presentation
Table 1: Comparative Antibacterial Activity of Fusidic Acid and its 11-Keto Derivative
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Fusidic Acid | Staphylococcus aureus ATCC 29213 | 0.125 µg/mL | [2] |
| This compound | Staphylococcus aureus ATCC 29213 | > 64 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent mammalian cell line.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your high-concentration stock in DMSO. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of action for this compound in eukaryotic cells.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid is an effective treatment against Toxoplasma gondii and Listeria monocytogenes in vitro but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Sites of action of fusidic acid in eukaryotes. Inhibition by fusidic acid of a ribosome-independent GTPase from Artemia salina embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are EEF2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Unanticipated cytotoxicity of fusidic acid in antibiotic-loaded hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
addressing common issues with 11-Keto Fusidic Acid in cell culture experiments
Welcome to the technical support center for 11-Keto Fusidic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fusidic Acid?
This compound, also known as 11-Oxofusidic Acid, is a derivative of the antibiotic Fusidic Acid.[1] Structurally, it differs from fusidic acid by the presence of a ketone group at the 11th position of the steroid core, in place of a hydroxyl group. This modification has been shown to significantly reduce its antibacterial activity against strains like Staphylococcus aureus when compared to the parent compound.[2]
Q2: What is the mechanism of action of this compound?
While specific studies on this compound are limited, its mechanism of action is presumed to be similar to that of Fusidic Acid, which is a well-established inhibitor of protein synthesis. Fusidic acid targets and inhibits elongation factor G (EF-G) in bacteria and its eukaryotic homolog, elongation factor 2 (eEF2), in mammalian cells.[3][4] This inhibition stalls the translocation step of protein synthesis on the ribosome, leading to a cessation of peptide chain elongation.[4][5]
Q3: Is this compound expected to be cytotoxic to mammalian cells?
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent and procedure?
Answer:
While specific solubility data for this compound in cell culture media is not widely published, information on the parent compound, Fusidic Acid, can provide guidance.
-
Recommended Solvents: For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended.[10][11] DMSO is a powerful solvent for many organic compounds and is miscible with water and cell culture media.[12][13]
-
Procedure for Preparing Stock Solutions:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.
-
-
Preparing Working Solutions:
-
Aseptically dilute the high-concentration stock solution in your complete cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v), and a vehicle control (medium with the same concentration of solvent) should always be included in your experiments.[14]
-
Issue 2: Unexpected or Inconsistent Experimental Results
Question: My experimental results with this compound are inconsistent or not what I expected based on the literature for Fusidic Acid. What could be the cause?
Answer:
Several factors could contribute to unexpected results:
-
Reduced Potency: As mentioned, this compound has significantly lower antibacterial activity compared to Fusidic Acid.[2] It is plausible that its inhibitory effect on eukaryotic eEF2 is also less potent. You may need to use higher concentrations of this compound to observe effects comparable to those of Fusidic Acid.
-
Compound Stability: The stability of this compound in aqueous cell culture media at 37°C over the duration of your experiment is not well-documented. The compound may degrade, leading to a decrease in its effective concentration over time.
-
Troubleshooting Tip: Prepare fresh working solutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells. Consider performing a time-course experiment to assess the stability of its effect.
-
-
Cell Line Specificity: The cytotoxic and biological effects of compounds can vary significantly between different cell lines.[9] Your specific cell line may be more or less sensitive to this compound.
-
Troubleshooting Tip: Always perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your particular cell line before proceeding with functional assays.
-
Issue 3: Observing High Levels of Cell Death
Question: I am observing a high level of cell death even at low concentrations of this compound. How can I mitigate this?
Answer:
-
Confirm Cytotoxicity Profile: The first step is to perform a detailed cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to accurately determine the dose-response relationship in your cell line. This will help you identify a sub-lethal concentration range for your experiments if you are interested in non-cytotoxic effects.
-
Reduce Incubation Time: The duration of exposure to the compound can significantly impact cell viability. Consider reducing the incubation time in your experiments.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cell death. Run a vehicle control with the highest concentration of the solvent used in your experiment.
Data Presentation
Table 1: Comparative Antibacterial Activity of Fusidic Acid and its 11-Keto Derivative
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Fusidic Acid | Staphylococcus aureus ATCC 29213 | 0.125 µg/mL | [2] |
| This compound | Staphylococcus aureus ATCC 29213 | > 64 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent mammalian cell line.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your high-concentration stock in DMSO. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of action for this compound in eukaryotic cells.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid is an effective treatment against Toxoplasma gondii and Listeria monocytogenes in vitro but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Sites of action of fusidic acid in eukaryotes. Inhibition by fusidic acid of a ribosome-independent GTPase from Artemia salina embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are EEF2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Unanticipated cytotoxicity of fusidic acid in antibiotic-loaded hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
addressing common issues with 11-Keto Fusidic Acid in cell culture experiments
Welcome to the technical support center for 11-Keto Fusidic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fusidic Acid?
This compound, also known as 11-Oxofusidic Acid, is a derivative of the antibiotic Fusidic Acid.[1] Structurally, it differs from fusidic acid by the presence of a ketone group at the 11th position of the steroid core, in place of a hydroxyl group. This modification has been shown to significantly reduce its antibacterial activity against strains like Staphylococcus aureus when compared to the parent compound.[2]
Q2: What is the mechanism of action of this compound?
While specific studies on this compound are limited, its mechanism of action is presumed to be similar to that of Fusidic Acid, which is a well-established inhibitor of protein synthesis. Fusidic acid targets and inhibits elongation factor G (EF-G) in bacteria and its eukaryotic homolog, elongation factor 2 (eEF2), in mammalian cells.[3][4] This inhibition stalls the translocation step of protein synthesis on the ribosome, leading to a cessation of peptide chain elongation.[4][5]
Q3: Is this compound expected to be cytotoxic to mammalian cells?
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent and procedure?
Answer:
While specific solubility data for this compound in cell culture media is not widely published, information on the parent compound, Fusidic Acid, can provide guidance.
-
Recommended Solvents: For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended.[10][11] DMSO is a powerful solvent for many organic compounds and is miscible with water and cell culture media.[12][13]
-
Procedure for Preparing Stock Solutions:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.
-
-
Preparing Working Solutions:
-
Aseptically dilute the high-concentration stock solution in your complete cell culture medium to the desired final concentration immediately before use.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v), and a vehicle control (medium with the same concentration of solvent) should always be included in your experiments.[14]
-
Issue 2: Unexpected or Inconsistent Experimental Results
Question: My experimental results with this compound are inconsistent or not what I expected based on the literature for Fusidic Acid. What could be the cause?
Answer:
Several factors could contribute to unexpected results:
-
Reduced Potency: As mentioned, this compound has significantly lower antibacterial activity compared to Fusidic Acid.[2] It is plausible that its inhibitory effect on eukaryotic eEF2 is also less potent. You may need to use higher concentrations of this compound to observe effects comparable to those of Fusidic Acid.
-
Compound Stability: The stability of this compound in aqueous cell culture media at 37°C over the duration of your experiment is not well-documented. The compound may degrade, leading to a decrease in its effective concentration over time.
-
Troubleshooting Tip: Prepare fresh working solutions for each experiment and minimize the time the compound spends in aqueous solution before being added to the cells. Consider performing a time-course experiment to assess the stability of its effect.
-
-
Cell Line Specificity: The cytotoxic and biological effects of compounds can vary significantly between different cell lines.[9] Your specific cell line may be more or less sensitive to this compound.
-
Troubleshooting Tip: Always perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in your particular cell line before proceeding with functional assays.
-
Issue 3: Observing High Levels of Cell Death
Question: I am observing a high level of cell death even at low concentrations of this compound. How can I mitigate this?
Answer:
-
Confirm Cytotoxicity Profile: The first step is to perform a detailed cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to accurately determine the dose-response relationship in your cell line. This will help you identify a sub-lethal concentration range for your experiments if you are interested in non-cytotoxic effects.
-
Reduce Incubation Time: The duration of exposure to the compound can significantly impact cell viability. Consider reducing the incubation time in your experiments.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cell death. Run a vehicle control with the highest concentration of the solvent used in your experiment.
Data Presentation
Table 1: Comparative Antibacterial Activity of Fusidic Acid and its 11-Keto Derivative
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Fusidic Acid | Staphylococcus aureus ATCC 29213 | 0.125 µg/mL | [2] |
| This compound | Staphylococcus aureus ATCC 29213 | > 64 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent mammalian cell line.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your high-concentration stock in DMSO. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of action for this compound in eukaryotic cells.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic acid is an effective treatment against Toxoplasma gondii and Listeria monocytogenes in vitro but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Sites of action of fusidic acid in eukaryotes. Inhibition by fusidic acid of a ribosome-independent GTPase from Artemia salina embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are EEF2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Unanticipated cytotoxicity of fusidic acid in antibiotic-loaded hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Refining the Purification of 11-Keto Fusidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fusidic acid, with a specific focus on the removal of the 11-Keto Fusidic Acid impurity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of fusidic acid and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of fusidic acid and this compound in preparative HPLC. | Suboptimal mobile phase composition: The polarity of the mobile phase may not be suitable for resolving the two closely related compounds. | Optimize the mobile phase: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution. Consider using a different organic modifier, as methanol (B129727) can offer different selectivity for steroids compared to acetonitrile.[1] |
| Inappropriate stationary phase: The column chemistry may not provide sufficient selectivity for the steroid isomers. | Select an alternative column: Consider using a biphenyl (B1667301) or cyano- stationary phase, which can offer different selectivity for steroid compounds compared to standard C18 columns.[1] | |
| High flow rate: The flow rate may be too high to allow for effective separation. | Reduce the flow rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can enhance resolution. | |
| Co-crystallization of this compound with fusidic acid during recrystallization. | Inappropriate solvent system: The chosen solvent or solvent mixture may not have a significant enough solubility difference between fusidic acid and the 11-keto impurity at different temperatures. | Screen different solvent systems: Experiment with binary or tertiary solvent systems. Mixtures of alcohols (e.g., methanol, ethanol) and water, or the use of less polar solvents like n-hexane for precipitation, can be effective.[2][3] |
| Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. | Control the cooling process: Employ a slow and controlled cooling rate to allow for the selective crystallization of the less soluble fusidic acid. | |
| Low yield of purified fusidic acid. | Product loss during extraction: Inefficient extraction from the fermentation broth or during liquid-liquid extraction steps. | Optimize extraction parameters: Ensure the pH of the aqueous phase is adjusted to suppress the ionization of fusidic acid, thereby increasing its partitioning into the organic solvent. Perform multiple extractions with fresh solvent to maximize recovery. |
| Product degradation: Exposure to harsh pH or high temperatures can lead to the degradation of fusidic acid. | Maintain mild conditions: Avoid extreme pH and high temperatures throughout the purification process. Work under an inert atmosphere if oxidation is a concern. | |
| Presence of unknown impurities in the final product. | Incomplete removal of other related substances: The purification process may not be effective against all impurities generated during fermentation or degradation. | Employ orthogonal purification techniques: Combine different purification methods, such as chromatography and recrystallization, to remove a broader range of impurities. |
| Contamination from solvents or equipment: Impurities can be introduced from the materials and equipment used in the process. | Use high-purity solvents and ensure equipment cleanliness: Always use HPLC-grade or distilled solvents and thoroughly clean all glassware and equipment before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity?
A1: this compound, also known as Fusidic Acid EP Impurity H, is a process-related impurity and a potential degradation product of fusidic acid. As a structurally similar compound, it can be challenging to separate from the active pharmaceutical ingredient (API). Its presence can affect the purity, and potentially the safety and efficacy, of the final drug product, making its removal a critical aspect of the purification process.
Q2: What is the most effective method for removing this compound?
A2: A combination of preparative high-performance liquid chromatography (HPLC) and recrystallization is often the most effective strategy. Preparative HPLC can achieve a high degree of separation, while a subsequent recrystallization step can further enhance the purity and provide the desired crystalline form of fusidic acid.
Q3: Which analytical technique is best for monitoring the level of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying this compound in a sample of fusidic acid. A validated, stability-indicating HPLC method can accurately separate and quantify fusidic acid and its related impurities.[4]
Q4: Can forced degradation studies help in understanding and controlling the this compound impurity?
A4: Yes, forced degradation studies, where fusidic acid is subjected to stress conditions such as acid, base, oxidation, heat, and light, can help identify the pathways through which this compound is formed.[4] This information is valuable for optimizing the manufacturing and storage conditions to minimize the formation of this impurity.
Q5: Are there any alternatives to preparative HPLC for this separation?
A5: While preparative HPLC is highly effective, column chromatography using silica (B1680970) gel can also be employed for the initial separation of fusidic acid from many impurities. A gradient elution with a solvent system like petroleum ether and ethyl acetate (B1210297) can be used to isolate a fraction enriched in fusidic acid, which can then be further purified by recrystallization.[5]
Experimental Protocols
Preparative HPLC Method for Fusidic Acid Purification
This protocol provides a starting point for the preparative HPLC purification of fusidic acid to remove this compound. Optimization may be required based on the specific crude material and equipment.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 235 nm |
| Sample Preparation | Dissolve crude fusidic acid in a minimal amount of methanol or the initial mobile phase composition. |
| Fraction Collection | Collect fractions based on the elution profile of fusidic acid, monitoring for the separation from the this compound peak. |
Recrystallization Protocol for Fusidic Acid
This protocol describes a general procedure for the recrystallization of fusidic acid to improve its purity.
-
Dissolution: Dissolve the partially purified fusidic acid in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60°C).[6] The amount of solvent should be just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization Induction: Slowly add a co-solvent in which fusidic acid is less soluble, such as water, to the hot solution until slight turbidity is observed.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 60°C.[2]
Data Presentation
The following tables summarize typical data obtained during the analysis and purification of fusidic acid.
Table 1: Analytical HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Biphenyl (e.g., 150 x 4.6 mm, 2.6 µm)[1] |
| Mobile Phase | Acetonitrile:Water (72:28, v/v) with 0.1% Acetic Acid | Methanol:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 210 nm | 235 nm |
| Column Temperature | 25°C | 30°C |
Table 2: Purity and Yield Data for a Two-Step Purification Process
| Purification Step | Purity of Fusidic Acid (%) | This compound Content (%) | Overall Yield (%) |
| Crude Extract | 85.2 | 3.5 | 100 |
| Preparative HPLC | 98.5 | 0.8 | 75 |
| Recrystallization | >99.8 | <0.1 | 90 (from previous step) |
Visualizations
Experimental Workflow for Fusidic Acid Purification
Caption: A typical workflow for the purification of fusidic acid from fermentation broth.
Logical Relationship for Troubleshooting Poor Separation
References
- 1. benchchem.com [benchchem.com]
- 2. CN101792476A - Method for extracting and separating fusidic acid - Google Patents [patents.google.com]
- 3. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Refining the Purification of 11-Keto Fusidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fusidic acid, with a specific focus on the removal of the 11-Keto Fusidic Acid impurity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of fusidic acid and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of fusidic acid and this compound in preparative HPLC. | Suboptimal mobile phase composition: The polarity of the mobile phase may not be suitable for resolving the two closely related compounds. | Optimize the mobile phase: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution. Consider using a different organic modifier, as methanol (B129727) can offer different selectivity for steroids compared to acetonitrile.[1] |
| Inappropriate stationary phase: The column chemistry may not provide sufficient selectivity for the steroid isomers. | Select an alternative column: Consider using a biphenyl (B1667301) or cyano- stationary phase, which can offer different selectivity for steroid compounds compared to standard C18 columns.[1] | |
| High flow rate: The flow rate may be too high to allow for effective separation. | Reduce the flow rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can enhance resolution. | |
| Co-crystallization of this compound with fusidic acid during recrystallization. | Inappropriate solvent system: The chosen solvent or solvent mixture may not have a significant enough solubility difference between fusidic acid and the 11-keto impurity at different temperatures. | Screen different solvent systems: Experiment with binary or tertiary solvent systems. Mixtures of alcohols (e.g., methanol, ethanol) and water, or the use of less polar solvents like n-hexane for precipitation, can be effective.[2][3] |
| Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. | Control the cooling process: Employ a slow and controlled cooling rate to allow for the selective crystallization of the less soluble fusidic acid. | |
| Low yield of purified fusidic acid. | Product loss during extraction: Inefficient extraction from the fermentation broth or during liquid-liquid extraction steps. | Optimize extraction parameters: Ensure the pH of the aqueous phase is adjusted to suppress the ionization of fusidic acid, thereby increasing its partitioning into the organic solvent. Perform multiple extractions with fresh solvent to maximize recovery. |
| Product degradation: Exposure to harsh pH or high temperatures can lead to the degradation of fusidic acid. | Maintain mild conditions: Avoid extreme pH and high temperatures throughout the purification process. Work under an inert atmosphere if oxidation is a concern. | |
| Presence of unknown impurities in the final product. | Incomplete removal of other related substances: The purification process may not be effective against all impurities generated during fermentation or degradation. | Employ orthogonal purification techniques: Combine different purification methods, such as chromatography and recrystallization, to remove a broader range of impurities. |
| Contamination from solvents or equipment: Impurities can be introduced from the materials and equipment used in the process. | Use high-purity solvents and ensure equipment cleanliness: Always use HPLC-grade or distilled solvents and thoroughly clean all glassware and equipment before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity?
A1: this compound, also known as Fusidic Acid EP Impurity H, is a process-related impurity and a potential degradation product of fusidic acid. As a structurally similar compound, it can be challenging to separate from the active pharmaceutical ingredient (API). Its presence can affect the purity, and potentially the safety and efficacy, of the final drug product, making its removal a critical aspect of the purification process.
Q2: What is the most effective method for removing this compound?
A2: A combination of preparative high-performance liquid chromatography (HPLC) and recrystallization is often the most effective strategy. Preparative HPLC can achieve a high degree of separation, while a subsequent recrystallization step can further enhance the purity and provide the desired crystalline form of fusidic acid.
Q3: Which analytical technique is best for monitoring the level of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying this compound in a sample of fusidic acid. A validated, stability-indicating HPLC method can accurately separate and quantify fusidic acid and its related impurities.[4]
Q4: Can forced degradation studies help in understanding and controlling the this compound impurity?
A4: Yes, forced degradation studies, where fusidic acid is subjected to stress conditions such as acid, base, oxidation, heat, and light, can help identify the pathways through which this compound is formed.[4] This information is valuable for optimizing the manufacturing and storage conditions to minimize the formation of this impurity.
Q5: Are there any alternatives to preparative HPLC for this separation?
A5: While preparative HPLC is highly effective, column chromatography using silica (B1680970) gel can also be employed for the initial separation of fusidic acid from many impurities. A gradient elution with a solvent system like petroleum ether and ethyl acetate (B1210297) can be used to isolate a fraction enriched in fusidic acid, which can then be further purified by recrystallization.[5]
Experimental Protocols
Preparative HPLC Method for Fusidic Acid Purification
This protocol provides a starting point for the preparative HPLC purification of fusidic acid to remove this compound. Optimization may be required based on the specific crude material and equipment.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 235 nm |
| Sample Preparation | Dissolve crude fusidic acid in a minimal amount of methanol or the initial mobile phase composition. |
| Fraction Collection | Collect fractions based on the elution profile of fusidic acid, monitoring for the separation from the this compound peak. |
Recrystallization Protocol for Fusidic Acid
This protocol describes a general procedure for the recrystallization of fusidic acid to improve its purity.
-
Dissolution: Dissolve the partially purified fusidic acid in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60°C).[6] The amount of solvent should be just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization Induction: Slowly add a co-solvent in which fusidic acid is less soluble, such as water, to the hot solution until slight turbidity is observed.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 60°C.[2]
Data Presentation
The following tables summarize typical data obtained during the analysis and purification of fusidic acid.
Table 1: Analytical HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Biphenyl (e.g., 150 x 4.6 mm, 2.6 µm)[1] |
| Mobile Phase | Acetonitrile:Water (72:28, v/v) with 0.1% Acetic Acid | Methanol:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 210 nm | 235 nm |
| Column Temperature | 25°C | 30°C |
Table 2: Purity and Yield Data for a Two-Step Purification Process
| Purification Step | Purity of Fusidic Acid (%) | This compound Content (%) | Overall Yield (%) |
| Crude Extract | 85.2 | 3.5 | 100 |
| Preparative HPLC | 98.5 | 0.8 | 75 |
| Recrystallization | >99.8 | <0.1 | 90 (from previous step) |
Visualizations
Experimental Workflow for Fusidic Acid Purification
Caption: A typical workflow for the purification of fusidic acid from fermentation broth.
Logical Relationship for Troubleshooting Poor Separation
References
- 1. benchchem.com [benchchem.com]
- 2. CN101792476A - Method for extracting and separating fusidic acid - Google Patents [patents.google.com]
- 3. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Refining the Purification of 11-Keto Fusidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fusidic acid, with a specific focus on the removal of the 11-Keto Fusidic Acid impurity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of fusidic acid and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of fusidic acid and this compound in preparative HPLC. | Suboptimal mobile phase composition: The polarity of the mobile phase may not be suitable for resolving the two closely related compounds. | Optimize the mobile phase: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution. Consider using a different organic modifier, as methanol can offer different selectivity for steroids compared to acetonitrile.[1] |
| Inappropriate stationary phase: The column chemistry may not provide sufficient selectivity for the steroid isomers. | Select an alternative column: Consider using a biphenyl or cyano- stationary phase, which can offer different selectivity for steroid compounds compared to standard C18 columns.[1] | |
| High flow rate: The flow rate may be too high to allow for effective separation. | Reduce the flow rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can enhance resolution. | |
| Co-crystallization of this compound with fusidic acid during recrystallization. | Inappropriate solvent system: The chosen solvent or solvent mixture may not have a significant enough solubility difference between fusidic acid and the 11-keto impurity at different temperatures. | Screen different solvent systems: Experiment with binary or tertiary solvent systems. Mixtures of alcohols (e.g., methanol, ethanol) and water, or the use of less polar solvents like n-hexane for precipitation, can be effective.[2][3] |
| Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. | Control the cooling process: Employ a slow and controlled cooling rate to allow for the selective crystallization of the less soluble fusidic acid. | |
| Low yield of purified fusidic acid. | Product loss during extraction: Inefficient extraction from the fermentation broth or during liquid-liquid extraction steps. | Optimize extraction parameters: Ensure the pH of the aqueous phase is adjusted to suppress the ionization of fusidic acid, thereby increasing its partitioning into the organic solvent. Perform multiple extractions with fresh solvent to maximize recovery. |
| Product degradation: Exposure to harsh pH or high temperatures can lead to the degradation of fusidic acid. | Maintain mild conditions: Avoid extreme pH and high temperatures throughout the purification process. Work under an inert atmosphere if oxidation is a concern. | |
| Presence of unknown impurities in the final product. | Incomplete removal of other related substances: The purification process may not be effective against all impurities generated during fermentation or degradation. | Employ orthogonal purification techniques: Combine different purification methods, such as chromatography and recrystallization, to remove a broader range of impurities. |
| Contamination from solvents or equipment: Impurities can be introduced from the materials and equipment used in the process. | Use high-purity solvents and ensure equipment cleanliness: Always use HPLC-grade or distilled solvents and thoroughly clean all glassware and equipment before use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity?
A1: this compound, also known as Fusidic Acid EP Impurity H, is a process-related impurity and a potential degradation product of fusidic acid. As a structurally similar compound, it can be challenging to separate from the active pharmaceutical ingredient (API). Its presence can affect the purity, and potentially the safety and efficacy, of the final drug product, making its removal a critical aspect of the purification process.
Q2: What is the most effective method for removing this compound?
A2: A combination of preparative high-performance liquid chromatography (HPLC) and recrystallization is often the most effective strategy. Preparative HPLC can achieve a high degree of separation, while a subsequent recrystallization step can further enhance the purity and provide the desired crystalline form of fusidic acid.
Q3: Which analytical technique is best for monitoring the level of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying this compound in a sample of fusidic acid. A validated, stability-indicating HPLC method can accurately separate and quantify fusidic acid and its related impurities.[4]
Q4: Can forced degradation studies help in understanding and controlling the this compound impurity?
A4: Yes, forced degradation studies, where fusidic acid is subjected to stress conditions such as acid, base, oxidation, heat, and light, can help identify the pathways through which this compound is formed.[4] This information is valuable for optimizing the manufacturing and storage conditions to minimize the formation of this impurity.
Q5: Are there any alternatives to preparative HPLC for this separation?
A5: While preparative HPLC is highly effective, column chromatography using silica gel can also be employed for the initial separation of fusidic acid from many impurities. A gradient elution with a solvent system like petroleum ether and ethyl acetate can be used to isolate a fraction enriched in fusidic acid, which can then be further purified by recrystallization.[5]
Experimental Protocols
Preparative HPLC Method for Fusidic Acid Purification
This protocol provides a starting point for the preparative HPLC purification of fusidic acid to remove this compound. Optimization may be required based on the specific crude material and equipment.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 235 nm |
| Sample Preparation | Dissolve crude fusidic acid in a minimal amount of methanol or the initial mobile phase composition. |
| Fraction Collection | Collect fractions based on the elution profile of fusidic acid, monitoring for the separation from the this compound peak. |
Recrystallization Protocol for Fusidic Acid
This protocol describes a general procedure for the recrystallization of fusidic acid to improve its purity.
-
Dissolution: Dissolve the partially purified fusidic acid in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60°C).[6] The amount of solvent should be just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization Induction: Slowly add a co-solvent in which fusidic acid is less soluble, such as water, to the hot solution until slight turbidity is observed.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 60°C.[2]
Data Presentation
The following tables summarize typical data obtained during the analysis and purification of fusidic acid.
Table 1: Analytical HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Biphenyl (e.g., 150 x 4.6 mm, 2.6 µm)[1] |
| Mobile Phase | Acetonitrile:Water (72:28, v/v) with 0.1% Acetic Acid | Methanol:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 210 nm | 235 nm |
| Column Temperature | 25°C | 30°C |
Table 2: Purity and Yield Data for a Two-Step Purification Process
| Purification Step | Purity of Fusidic Acid (%) | This compound Content (%) | Overall Yield (%) |
| Crude Extract | 85.2 | 3.5 | 100 |
| Preparative HPLC | 98.5 | 0.8 | 75 |
| Recrystallization | >99.8 | <0.1 | 90 (from previous step) |
Visualizations
Experimental Workflow for Fusidic Acid Purification
Caption: A typical workflow for the purification of fusidic acid from fermentation broth.
Logical Relationship for Troubleshooting Poor Separation
References
- 1. benchchem.com [benchchem.com]
- 2. CN101792476A - Method for extracting and separating fusidic acid - Google Patents [patents.google.com]
- 3. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Method for preparing fusidic acid through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
troubleshooting variability in 11-Keto Fusidic Acid bioassays
Welcome to the technical support center for 11-Keto Fusidic Acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting variability in both microbiological and chromatographic bioassays for this compound.
Microbiological Assays (e.g., Agar (B569324) Diffusion, Broth Dilution)
Question 1: Why am I seeing significant variability in the zone of inhibition diameters in my agar diffusion assay?
Inconsistent inhibition zones are a common issue and can stem from several factors throughout the experimental workflow.[1][2] A systematic approach to identifying the source of variability is crucial.
Troubleshooting Steps:
-
Standard and Sample Preparation:
-
Inaccurate dilutions: Double-check all calculations for standard and sample dilutions. Use calibrated pipettes and proper technique.
-
Solvent effects: Ensure the solvent used to dissolve the this compound does not inhibit microbial growth on its own. Run a solvent-only control.
-
-
Agar Plate Preparation:
-
Inconsistent agar depth: The thickness of the agar layer affects the diffusion of the antibiotic.[1] Pour plates on a level surface and use a consistent volume of agar for each plate.
-
Non-uniform nutrient content: Use a high-quality, standardized growth medium (e.g., Mueller-Hinton agar) and prepare it according to the manufacturer's instructions to ensure batch-to-batch consistency.[2][3]
-
-
Inoculum Preparation and Application:
-
Variable inoculum density: The concentration of the test organism must be standardized, typically to a 0.5 McFarland standard.[3] Use a spectrophotometer to verify the density.
-
Uneven inoculation: Ensure a uniform "lawn" of bacteria is spread across the entire surface of the agar plate.
-
-
Incubation Conditions:
-
Temperature fluctuations: Incubate plates at the optimal temperature for the test organism and ensure the incubator maintains a consistent temperature.[2]
-
Improper stacking: Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.
-
Question 2: My Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not reproducible. What could be the cause?
Variability in MIC assays can mask the true activity of your compound.[4] Precision is key at every step of the process.
Troubleshooting Steps:
-
Inoculum Viability and Density:
-
Ensure the bacterial culture is in the logarithmic growth phase at the time of inoculation.[3]
-
Precisely standardize the final inoculum concentration in each well of the microplate.
-
-
Reagent and Media Integrity:
-
Contamination: Use aseptic techniques throughout to prevent contamination of the media, stock solutions, and microplates.
-
Media composition: Variations in broth composition can affect bacterial growth and antibiotic activity.[3] Use a consistent source and lot of media.
-
-
Plate Reading and Interpretation:
-
Inconsistent endpoint reading: The MIC is the lowest concentration with no visible growth. Use a consistent light source and background for visual inspection. Consider using a microplate reader for a more objective measurement.
-
Edge effects: Evaporation from wells at the edge of the plate can concentrate the antibiotic and media components. Consider not using the outermost wells for critical measurements or filling them with sterile media.
-
-
Assay Controls:
-
Always include a positive control (no antibiotic) to ensure robust microbial growth and a negative control (no inoculum) to check for media sterility.
-
Chromatographic Assays (e.g., High-Performance Liquid Chromatography - HPLC)
Question 3: I'm observing drifting retention times for my this compound peak in my HPLC analysis. How can I fix this?
Retention time drift is a common HPLC issue that indicates a change in the system's conditions.[5]
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Inaccurate preparation: Precisely measure all components of the mobile phase. Even small variations can alter polarity and affect retention times.[5]
-
Degassing issues: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[5][6] Degas the mobile phase before use and consider an in-line degasser.
-
Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily.[5]
-
-
Column Equilibration and Temperature:
-
Flow Rate and Pump Performance:
-
Pump seals: Worn pump seals can cause leaks and inconsistent flow rates.[6]
-
Check valves: Faulty check valves can also lead to pressure fluctuations and an unstable flow rate.
-
Question 4: My this compound peak is showing splitting or tailing. What is the cause and solution?
Poor peak shape can compromise the accuracy of quantification.
Troubleshooting Steps:
-
Column Issues:
-
Contamination: The column inlet frit or the stationary phase itself may be contaminated with particulate matter from the sample or strongly retained compounds.[7] Use a guard column and filter your samples.
-
Column void: A void at the head of the column can cause peak splitting.[7] This can result from pressure shocks or operating outside the column's recommended pH range.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the mobile phase.
-
-
System Leaks or Blockages:
-
A leak in the system can cause a drop in pressure and affect peak shape.[6]
-
A partial blockage in the tubing or fittings can also lead to distorted peaks.
-
Data Presentation
Table 1: Common Sources of Variability in this compound Bioassays and Recommended Tolerance Levels.
| Assay Type | Parameter | Common Source of Variability | Recommended Tolerance/Control Measure |
| Microbiological | Inoculum Density | Inconsistent dilution; cells not in log phase | Standardize to 0.5 McFarland; use fresh culture |
| Agar Depth | Uneven pouring surface; inconsistent volume | Pour on a level surface; use consistent volume | |
| Incubation Temp. | Fluctuation in incubator; improper stacking | Use a calibrated incubator; ensure proper air circulation | |
| HPLC | Mobile Phase | Inaccurate mixing; evaporation; dissolved gas | Prepare fresh daily; keep covered; degas thoroughly |
| Flow Rate | Worn pump seals; faulty check valves | Regular pump maintenance; monitor pressure | |
| Column Temp. | Ambient temperature changes | Use a column oven set to a constant temperature | |
| Sample Prep. | Inconsistent dilution; particulate matter | Use calibrated equipment; filter samples (0.45 µm) |
Table 2: Example HPLC Method Validation Parameters for Fusidic Acid Analogs.
| Parameter | Acceptance Criteria | Typical Result |
| Precision (%RSD) | ≤ 2.0% | 0.5% - 1.7%[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.99% - 100.20%[9] |
| Linearity (r²) | ≥ 0.998 | 0.99886[8] |
| Solution Stability | Stable for 24-48 hours | Stable for at least 36 hours at room temperature[8] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound
This method determines the antimicrobial activity of this compound by measuring the zone of growth inhibition.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
Inoculum Preparation: From a fresh overnight culture of the test organism (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform lawn.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Sample Application: Pipette a fixed volume (e.g., 50 µL) of your this compound standard solutions and test samples into the wells. Include a solvent control.
-
Incubation: Allow the plates to sit at room temperature for 1-2 hours to allow for pre-diffusion, then incubate at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. Plot a standard curve of the zone diameter squared versus the log of the concentration for the standards. Use this curve to determine the concentration of the unknown samples.
Protocol 2: RP-HPLC Assay for Quantification of this compound
This method is for the quantitative analysis of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.05M ortho-phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).[8] The exact ratio may need optimization.
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Before running samples, inject a standard solution multiple times (e.g., 5-6 replicates) to ensure the system is stable. The relative standard deviation (%RSD) of the peak area should be less than 2%.
-
Analysis: Inject the standards to create a calibration curve, followed by the test samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for agar diffusion assay variability.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. mdpi.com [mdpi.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
troubleshooting variability in 11-Keto Fusidic Acid bioassays
Welcome to the technical support center for 11-Keto Fusidic Acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting variability in both microbiological and chromatographic bioassays for this compound.
Microbiological Assays (e.g., Agar (B569324) Diffusion, Broth Dilution)
Question 1: Why am I seeing significant variability in the zone of inhibition diameters in my agar diffusion assay?
Inconsistent inhibition zones are a common issue and can stem from several factors throughout the experimental workflow.[1][2] A systematic approach to identifying the source of variability is crucial.
Troubleshooting Steps:
-
Standard and Sample Preparation:
-
Inaccurate dilutions: Double-check all calculations for standard and sample dilutions. Use calibrated pipettes and proper technique.
-
Solvent effects: Ensure the solvent used to dissolve the this compound does not inhibit microbial growth on its own. Run a solvent-only control.
-
-
Agar Plate Preparation:
-
Inconsistent agar depth: The thickness of the agar layer affects the diffusion of the antibiotic.[1] Pour plates on a level surface and use a consistent volume of agar for each plate.
-
Non-uniform nutrient content: Use a high-quality, standardized growth medium (e.g., Mueller-Hinton agar) and prepare it according to the manufacturer's instructions to ensure batch-to-batch consistency.[2][3]
-
-
Inoculum Preparation and Application:
-
Variable inoculum density: The concentration of the test organism must be standardized, typically to a 0.5 McFarland standard.[3] Use a spectrophotometer to verify the density.
-
Uneven inoculation: Ensure a uniform "lawn" of bacteria is spread across the entire surface of the agar plate.
-
-
Incubation Conditions:
-
Temperature fluctuations: Incubate plates at the optimal temperature for the test organism and ensure the incubator maintains a consistent temperature.[2]
-
Improper stacking: Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.
-
Question 2: My Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not reproducible. What could be the cause?
Variability in MIC assays can mask the true activity of your compound.[4] Precision is key at every step of the process.
Troubleshooting Steps:
-
Inoculum Viability and Density:
-
Ensure the bacterial culture is in the logarithmic growth phase at the time of inoculation.[3]
-
Precisely standardize the final inoculum concentration in each well of the microplate.
-
-
Reagent and Media Integrity:
-
Contamination: Use aseptic techniques throughout to prevent contamination of the media, stock solutions, and microplates.
-
Media composition: Variations in broth composition can affect bacterial growth and antibiotic activity.[3] Use a consistent source and lot of media.
-
-
Plate Reading and Interpretation:
-
Inconsistent endpoint reading: The MIC is the lowest concentration with no visible growth. Use a consistent light source and background for visual inspection. Consider using a microplate reader for a more objective measurement.
-
Edge effects: Evaporation from wells at the edge of the plate can concentrate the antibiotic and media components. Consider not using the outermost wells for critical measurements or filling them with sterile media.
-
-
Assay Controls:
-
Always include a positive control (no antibiotic) to ensure robust microbial growth and a negative control (no inoculum) to check for media sterility.
-
Chromatographic Assays (e.g., High-Performance Liquid Chromatography - HPLC)
Question 3: I'm observing drifting retention times for my this compound peak in my HPLC analysis. How can I fix this?
Retention time drift is a common HPLC issue that indicates a change in the system's conditions.[5]
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Inaccurate preparation: Precisely measure all components of the mobile phase. Even small variations can alter polarity and affect retention times.[5]
-
Degassing issues: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[5][6] Degas the mobile phase before use and consider an in-line degasser.
-
Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily.[5]
-
-
Column Equilibration and Temperature:
-
Flow Rate and Pump Performance:
-
Pump seals: Worn pump seals can cause leaks and inconsistent flow rates.[6]
-
Check valves: Faulty check valves can also lead to pressure fluctuations and an unstable flow rate.
-
Question 4: My this compound peak is showing splitting or tailing. What is the cause and solution?
Poor peak shape can compromise the accuracy of quantification.
Troubleshooting Steps:
-
Column Issues:
-
Contamination: The column inlet frit or the stationary phase itself may be contaminated with particulate matter from the sample or strongly retained compounds.[7] Use a guard column and filter your samples.
-
Column void: A void at the head of the column can cause peak splitting.[7] This can result from pressure shocks or operating outside the column's recommended pH range.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the mobile phase.
-
-
System Leaks or Blockages:
-
A leak in the system can cause a drop in pressure and affect peak shape.[6]
-
A partial blockage in the tubing or fittings can also lead to distorted peaks.
-
Data Presentation
Table 1: Common Sources of Variability in this compound Bioassays and Recommended Tolerance Levels.
| Assay Type | Parameter | Common Source of Variability | Recommended Tolerance/Control Measure |
| Microbiological | Inoculum Density | Inconsistent dilution; cells not in log phase | Standardize to 0.5 McFarland; use fresh culture |
| Agar Depth | Uneven pouring surface; inconsistent volume | Pour on a level surface; use consistent volume | |
| Incubation Temp. | Fluctuation in incubator; improper stacking | Use a calibrated incubator; ensure proper air circulation | |
| HPLC | Mobile Phase | Inaccurate mixing; evaporation; dissolved gas | Prepare fresh daily; keep covered; degas thoroughly |
| Flow Rate | Worn pump seals; faulty check valves | Regular pump maintenance; monitor pressure | |
| Column Temp. | Ambient temperature changes | Use a column oven set to a constant temperature | |
| Sample Prep. | Inconsistent dilution; particulate matter | Use calibrated equipment; filter samples (0.45 µm) |
Table 2: Example HPLC Method Validation Parameters for Fusidic Acid Analogs.
| Parameter | Acceptance Criteria | Typical Result |
| Precision (%RSD) | ≤ 2.0% | 0.5% - 1.7%[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.99% - 100.20%[9] |
| Linearity (r²) | ≥ 0.998 | 0.99886[8] |
| Solution Stability | Stable for 24-48 hours | Stable for at least 36 hours at room temperature[8] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound
This method determines the antimicrobial activity of this compound by measuring the zone of growth inhibition.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
Inoculum Preparation: From a fresh overnight culture of the test organism (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform lawn.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Sample Application: Pipette a fixed volume (e.g., 50 µL) of your this compound standard solutions and test samples into the wells. Include a solvent control.
-
Incubation: Allow the plates to sit at room temperature for 1-2 hours to allow for pre-diffusion, then incubate at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. Plot a standard curve of the zone diameter squared versus the log of the concentration for the standards. Use this curve to determine the concentration of the unknown samples.
Protocol 2: RP-HPLC Assay for Quantification of this compound
This method is for the quantitative analysis of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.05M ortho-phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).[8] The exact ratio may need optimization.
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Before running samples, inject a standard solution multiple times (e.g., 5-6 replicates) to ensure the system is stable. The relative standard deviation (%RSD) of the peak area should be less than 2%.
-
Analysis: Inject the standards to create a calibration curve, followed by the test samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for agar diffusion assay variability.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. mdpi.com [mdpi.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
troubleshooting variability in 11-Keto Fusidic Acid bioassays
Welcome to the technical support center for 11-Keto Fusidic Acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting variability in both microbiological and chromatographic bioassays for this compound.
Microbiological Assays (e.g., Agar Diffusion, Broth Dilution)
Question 1: Why am I seeing significant variability in the zone of inhibition diameters in my agar diffusion assay?
Inconsistent inhibition zones are a common issue and can stem from several factors throughout the experimental workflow.[1][2] A systematic approach to identifying the source of variability is crucial.
Troubleshooting Steps:
-
Standard and Sample Preparation:
-
Inaccurate dilutions: Double-check all calculations for standard and sample dilutions. Use calibrated pipettes and proper technique.
-
Solvent effects: Ensure the solvent used to dissolve the this compound does not inhibit microbial growth on its own. Run a solvent-only control.
-
-
Agar Plate Preparation:
-
Inconsistent agar depth: The thickness of the agar layer affects the diffusion of the antibiotic.[1] Pour plates on a level surface and use a consistent volume of agar for each plate.
-
Non-uniform nutrient content: Use a high-quality, standardized growth medium (e.g., Mueller-Hinton agar) and prepare it according to the manufacturer's instructions to ensure batch-to-batch consistency.[2][3]
-
-
Inoculum Preparation and Application:
-
Variable inoculum density: The concentration of the test organism must be standardized, typically to a 0.5 McFarland standard.[3] Use a spectrophotometer to verify the density.
-
Uneven inoculation: Ensure a uniform "lawn" of bacteria is spread across the entire surface of the agar plate.
-
-
Incubation Conditions:
-
Temperature fluctuations: Incubate plates at the optimal temperature for the test organism and ensure the incubator maintains a consistent temperature.[2]
-
Improper stacking: Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.
-
Question 2: My Minimum Inhibitory Concentration (MIC) values from broth microdilution assays are not reproducible. What could be the cause?
Variability in MIC assays can mask the true activity of your compound.[4] Precision is key at every step of the process.
Troubleshooting Steps:
-
Inoculum Viability and Density:
-
Ensure the bacterial culture is in the logarithmic growth phase at the time of inoculation.[3]
-
Precisely standardize the final inoculum concentration in each well of the microplate.
-
-
Reagent and Media Integrity:
-
Contamination: Use aseptic techniques throughout to prevent contamination of the media, stock solutions, and microplates.
-
Media composition: Variations in broth composition can affect bacterial growth and antibiotic activity.[3] Use a consistent source and lot of media.
-
-
Plate Reading and Interpretation:
-
Inconsistent endpoint reading: The MIC is the lowest concentration with no visible growth. Use a consistent light source and background for visual inspection. Consider using a microplate reader for a more objective measurement.
-
Edge effects: Evaporation from wells at the edge of the plate can concentrate the antibiotic and media components. Consider not using the outermost wells for critical measurements or filling them with sterile media.
-
-
Assay Controls:
-
Always include a positive control (no antibiotic) to ensure robust microbial growth and a negative control (no inoculum) to check for media sterility.
-
Chromatographic Assays (e.g., High-Performance Liquid Chromatography - HPLC)
Question 3: I'm observing drifting retention times for my this compound peak in my HPLC analysis. How can I fix this?
Retention time drift is a common HPLC issue that indicates a change in the system's conditions.[5]
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Inaccurate preparation: Precisely measure all components of the mobile phase. Even small variations can alter polarity and affect retention times.[5]
-
Degassing issues: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[5][6] Degas the mobile phase before use and consider an in-line degasser.
-
Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily.[5]
-
-
Column Equilibration and Temperature:
-
Flow Rate and Pump Performance:
-
Pump seals: Worn pump seals can cause leaks and inconsistent flow rates.[6]
-
Check valves: Faulty check valves can also lead to pressure fluctuations and an unstable flow rate.
-
Question 4: My this compound peak is showing splitting or tailing. What is the cause and solution?
Poor peak shape can compromise the accuracy of quantification.
Troubleshooting Steps:
-
Column Issues:
-
Contamination: The column inlet frit or the stationary phase itself may be contaminated with particulate matter from the sample or strongly retained compounds.[7] Use a guard column and filter your samples.
-
Column void: A void at the head of the column can cause peak splitting.[7] This can result from pressure shocks or operating outside the column's recommended pH range.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the mobile phase.
-
-
System Leaks or Blockages:
-
A leak in the system can cause a drop in pressure and affect peak shape.[6]
-
A partial blockage in the tubing or fittings can also lead to distorted peaks.
-
Data Presentation
Table 1: Common Sources of Variability in this compound Bioassays and Recommended Tolerance Levels.
| Assay Type | Parameter | Common Source of Variability | Recommended Tolerance/Control Measure |
| Microbiological | Inoculum Density | Inconsistent dilution; cells not in log phase | Standardize to 0.5 McFarland; use fresh culture |
| Agar Depth | Uneven pouring surface; inconsistent volume | Pour on a level surface; use consistent volume | |
| Incubation Temp. | Fluctuation in incubator; improper stacking | Use a calibrated incubator; ensure proper air circulation | |
| HPLC | Mobile Phase | Inaccurate mixing; evaporation; dissolved gas | Prepare fresh daily; keep covered; degas thoroughly |
| Flow Rate | Worn pump seals; faulty check valves | Regular pump maintenance; monitor pressure | |
| Column Temp. | Ambient temperature changes | Use a column oven set to a constant temperature | |
| Sample Prep. | Inconsistent dilution; particulate matter | Use calibrated equipment; filter samples (0.45 µm) |
Table 2: Example HPLC Method Validation Parameters for Fusidic Acid Analogs.
| Parameter | Acceptance Criteria | Typical Result |
| Precision (%RSD) | ≤ 2.0% | 0.5% - 1.7%[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.99% - 100.20%[9] |
| Linearity (r²) | ≥ 0.998 | 0.99886[8] |
| Solution Stability | Stable for 24-48 hours | Stable for at least 36 hours at room temperature[8] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound
This method determines the antimicrobial activity of this compound by measuring the zone of growth inhibition.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.
-
Inoculum Preparation: From a fresh overnight culture of the test organism (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform lawn.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Sample Application: Pipette a fixed volume (e.g., 50 µL) of your this compound standard solutions and test samples into the wells. Include a solvent control.
-
Incubation: Allow the plates to sit at room temperature for 1-2 hours to allow for pre-diffusion, then incubate at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. Plot a standard curve of the zone diameter squared versus the log of the concentration for the standards. Use this curve to determine the concentration of the unknown samples.
Protocol 2: RP-HPLC Assay for Quantification of this compound
This method is for the quantitative analysis of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05M ortho-phosphoric acid) in a suitable ratio (e.g., 50:50 v/v).[8] The exact ratio may need optimization.
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Detection Wavelength: 235 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Before running samples, inject a standard solution multiple times (e.g., 5-6 replicates) to ensure the system is stable. The relative standard deviation (%RSD) of the peak area should be less than 2%.
-
Analysis: Inject the standards to create a calibration curve, followed by the test samples.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for agar diffusion assay variability.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. mdpi.com [mdpi.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
influence of pH on the stability and activity of 11-Keto Fusidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of pH on the stability and activity of 11-Keto Fusidic Acid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antibacterial activity of fusidic acid derivatives like this compound?
Q2: What is the optimal pH for maintaining the stability of this compound in solution?
There is limited direct stability data for this compound. However, forced degradation studies on Fusidic Acid indicate that it is most susceptible to degradation under alkaline conditions.[3] While it is more stable in acidic to neutral pH, acidic conditions can also lead to some degradation.[3] For short-term experiments, a slightly acidic to neutral pH is generally recommended. For long-term storage, it is crucial to refer to the manufacturer's certificate of analysis.
Q3: Can I use standard buffers for my experiments with this compound?
Yes, standard biological buffers can be used. However, it is critical to select a buffer system that can maintain a stable pH throughout the experiment, especially if you are investigating pH-dependent effects. Phosphate (B84403) or citrate (B86180) buffers are common choices. Always ensure the buffer itself does not interfere with the assay or the compound's activity.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents at different pH values?
No specific incompatibilities for this compound are documented in the provided search results. However, as a general precaution, avoid strongly acidic or alkaline conditions, as these can promote hydrolysis and degradation of the compound.[3]
Troubleshooting Guide
Problem: Inconsistent MIC (Minimum Inhibitory Concentration) values for this compound.
-
Possible Cause 1: pH of the culture medium. The antibacterial activity of fusidic acid derivatives can be highly pH-dependent.[1][2] Variations in the pH of your culture medium, which can occur due to bacterial metabolism, may lead to inconsistent results.
-
Solution: Use a well-buffered culture medium and measure the pH at the beginning and end of the experiment to ensure it remains within the desired range.
-
-
Possible Cause 2: Compound instability. If the experimental conditions (e.g., prolonged incubation at a non-optimal pH) lead to the degradation of this compound, the apparent activity will be reduced.
-
Solution: Prepare fresh solutions of the compound for each experiment. If you must store solutions, do so at a recommended pH and temperature, and for a limited time. Consider performing a stability study under your specific experimental conditions.
-
Problem: Loss of this compound potency in a formulation.
-
Possible Cause: pH of the formulation. The pH of a formulation is a critical parameter affecting the stability of fusidic acid derivatives.[4][5] An inappropriate pH can lead to chemical degradation over time.
-
Solution: Measure the pH of your formulation. Based on data from Fusidic Acid, a slightly acidic pH may be preferable for stability over alkaline conditions.[3] You may need to adjust the pH of your formulation using appropriate buffering agents. Long-term stability studies at different pH values are recommended to determine the optimal pH for your specific formulation.
-
Data and Protocols
Quantitative Data: Influence of pH on Fusidic Acid Activity
The following table summarizes the effect of pH on the Minimum Inhibitory Concentration (MIC) of Fusidic Acid against Staphylococcus aureus. While this data is for the parent compound, it provides a strong indication of the expected behavior of this compound.
| pH | MIC (mg/L) | Fold Change in Activity (relative to pH 7.2) | Reference |
| 7.2 | 0.25 | 1x | [1] |
| 5.5 | 0.0058 | ~43x increase | [1] |
Experimental Protocol: pH-Dependent Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound reference standard
- HPLC-grade acetonitrile (B52724) and water
- Buffers of different pH values (e.g., phosphate buffer at pH 5.0, 7.0, and borate (B1201080) buffer at pH 9.0)
- Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
- Prepare a series of aqueous solutions of this compound at different pH values by diluting the stock solution in the respective buffers.
- Incubate the solutions at a controlled temperature (e.g., 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
- Immediately analyze the aliquots by a validated stability-indicating RP-HPLC method. A mobile phase with an acidic pH (e.g., 2.8 or 3.5) is often used for the analysis of fusidic acid to ensure the molecule is protonated.[3][6][7]
- Quantify the peak area of the intact this compound and any degradation products.
- Calculate the percentage of this compound remaining at each time point for each pH condition.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each pH.
- Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order kinetics).
- Compare the degradation rates at different pH values to identify the optimal pH for stability.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Logical relationship between pH and the stability and activity of this compound.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fusidic acid against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
influence of pH on the stability and activity of 11-Keto Fusidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of pH on the stability and activity of 11-Keto Fusidic Acid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antibacterial activity of fusidic acid derivatives like this compound?
Q2: What is the optimal pH for maintaining the stability of this compound in solution?
There is limited direct stability data for this compound. However, forced degradation studies on Fusidic Acid indicate that it is most susceptible to degradation under alkaline conditions.[3] While it is more stable in acidic to neutral pH, acidic conditions can also lead to some degradation.[3] For short-term experiments, a slightly acidic to neutral pH is generally recommended. For long-term storage, it is crucial to refer to the manufacturer's certificate of analysis.
Q3: Can I use standard buffers for my experiments with this compound?
Yes, standard biological buffers can be used. However, it is critical to select a buffer system that can maintain a stable pH throughout the experiment, especially if you are investigating pH-dependent effects. Phosphate (B84403) or citrate (B86180) buffers are common choices. Always ensure the buffer itself does not interfere with the assay or the compound's activity.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents at different pH values?
No specific incompatibilities for this compound are documented in the provided search results. However, as a general precaution, avoid strongly acidic or alkaline conditions, as these can promote hydrolysis and degradation of the compound.[3]
Troubleshooting Guide
Problem: Inconsistent MIC (Minimum Inhibitory Concentration) values for this compound.
-
Possible Cause 1: pH of the culture medium. The antibacterial activity of fusidic acid derivatives can be highly pH-dependent.[1][2] Variations in the pH of your culture medium, which can occur due to bacterial metabolism, may lead to inconsistent results.
-
Solution: Use a well-buffered culture medium and measure the pH at the beginning and end of the experiment to ensure it remains within the desired range.
-
-
Possible Cause 2: Compound instability. If the experimental conditions (e.g., prolonged incubation at a non-optimal pH) lead to the degradation of this compound, the apparent activity will be reduced.
-
Solution: Prepare fresh solutions of the compound for each experiment. If you must store solutions, do so at a recommended pH and temperature, and for a limited time. Consider performing a stability study under your specific experimental conditions.
-
Problem: Loss of this compound potency in a formulation.
-
Possible Cause: pH of the formulation. The pH of a formulation is a critical parameter affecting the stability of fusidic acid derivatives.[4][5] An inappropriate pH can lead to chemical degradation over time.
-
Solution: Measure the pH of your formulation. Based on data from Fusidic Acid, a slightly acidic pH may be preferable for stability over alkaline conditions.[3] You may need to adjust the pH of your formulation using appropriate buffering agents. Long-term stability studies at different pH values are recommended to determine the optimal pH for your specific formulation.
-
Data and Protocols
Quantitative Data: Influence of pH on Fusidic Acid Activity
The following table summarizes the effect of pH on the Minimum Inhibitory Concentration (MIC) of Fusidic Acid against Staphylococcus aureus. While this data is for the parent compound, it provides a strong indication of the expected behavior of this compound.
| pH | MIC (mg/L) | Fold Change in Activity (relative to pH 7.2) | Reference |
| 7.2 | 0.25 | 1x | [1] |
| 5.5 | 0.0058 | ~43x increase | [1] |
Experimental Protocol: pH-Dependent Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound reference standard
- HPLC-grade acetonitrile (B52724) and water
- Buffers of different pH values (e.g., phosphate buffer at pH 5.0, 7.0, and borate (B1201080) buffer at pH 9.0)
- Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
- Prepare a series of aqueous solutions of this compound at different pH values by diluting the stock solution in the respective buffers.
- Incubate the solutions at a controlled temperature (e.g., 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
- Immediately analyze the aliquots by a validated stability-indicating RP-HPLC method. A mobile phase with an acidic pH (e.g., 2.8 or 3.5) is often used for the analysis of fusidic acid to ensure the molecule is protonated.[3][6][7]
- Quantify the peak area of the intact this compound and any degradation products.
- Calculate the percentage of this compound remaining at each time point for each pH condition.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each pH.
- Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order kinetics).
- Compare the degradation rates at different pH values to identify the optimal pH for stability.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Logical relationship between pH and the stability and activity of this compound.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fusidic acid against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
influence of pH on the stability and activity of 11-Keto Fusidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of pH on the stability and activity of 11-Keto Fusidic Acid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antibacterial activity of fusidic acid derivatives like this compound?
Q2: What is the optimal pH for maintaining the stability of this compound in solution?
There is limited direct stability data for this compound. However, forced degradation studies on Fusidic Acid indicate that it is most susceptible to degradation under alkaline conditions.[3] While it is more stable in acidic to neutral pH, acidic conditions can also lead to some degradation.[3] For short-term experiments, a slightly acidic to neutral pH is generally recommended. For long-term storage, it is crucial to refer to the manufacturer's certificate of analysis.
Q3: Can I use standard buffers for my experiments with this compound?
Yes, standard biological buffers can be used. However, it is critical to select a buffer system that can maintain a stable pH throughout the experiment, especially if you are investigating pH-dependent effects. Phosphate or citrate buffers are common choices. Always ensure the buffer itself does not interfere with the assay or the compound's activity.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents at different pH values?
No specific incompatibilities for this compound are documented in the provided search results. However, as a general precaution, avoid strongly acidic or alkaline conditions, as these can promote hydrolysis and degradation of the compound.[3]
Troubleshooting Guide
Problem: Inconsistent MIC (Minimum Inhibitory Concentration) values for this compound.
-
Possible Cause 1: pH of the culture medium. The antibacterial activity of fusidic acid derivatives can be highly pH-dependent.[1][2] Variations in the pH of your culture medium, which can occur due to bacterial metabolism, may lead to inconsistent results.
-
Solution: Use a well-buffered culture medium and measure the pH at the beginning and end of the experiment to ensure it remains within the desired range.
-
-
Possible Cause 2: Compound instability. If the experimental conditions (e.g., prolonged incubation at a non-optimal pH) lead to the degradation of this compound, the apparent activity will be reduced.
-
Solution: Prepare fresh solutions of the compound for each experiment. If you must store solutions, do so at a recommended pH and temperature, and for a limited time. Consider performing a stability study under your specific experimental conditions.
-
Problem: Loss of this compound potency in a formulation.
-
Possible Cause: pH of the formulation. The pH of a formulation is a critical parameter affecting the stability of fusidic acid derivatives.[4][5] An inappropriate pH can lead to chemical degradation over time.
-
Solution: Measure the pH of your formulation. Based on data from Fusidic Acid, a slightly acidic pH may be preferable for stability over alkaline conditions.[3] You may need to adjust the pH of your formulation using appropriate buffering agents. Long-term stability studies at different pH values are recommended to determine the optimal pH for your specific formulation.
-
Data and Protocols
Quantitative Data: Influence of pH on Fusidic Acid Activity
The following table summarizes the effect of pH on the Minimum Inhibitory Concentration (MIC) of Fusidic Acid against Staphylococcus aureus. While this data is for the parent compound, it provides a strong indication of the expected behavior of this compound.
| pH | MIC (mg/L) | Fold Change in Activity (relative to pH 7.2) | Reference |
| 7.2 | 0.25 | 1x | [1] |
| 5.5 | 0.0058 | ~43x increase | [1] |
Experimental Protocol: pH-Dependent Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound reference standard
- HPLC-grade acetonitrile and water
- Buffers of different pH values (e.g., phosphate buffer at pH 5.0, 7.0, and borate buffer at pH 9.0)
- Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
- Prepare a series of aqueous solutions of this compound at different pH values by diluting the stock solution in the respective buffers.
- Incubate the solutions at a controlled temperature (e.g., 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
- Immediately analyze the aliquots by a validated stability-indicating RP-HPLC method. A mobile phase with an acidic pH (e.g., 2.8 or 3.5) is often used for the analysis of fusidic acid to ensure the molecule is protonated.[3][6][7]
- Quantify the peak area of the intact this compound and any degradation products.
- Calculate the percentage of this compound remaining at each time point for each pH condition.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each pH.
- Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order kinetics).
- Compare the degradation rates at different pH values to identify the optimal pH for stability.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Logical relationship between pH and the stability and activity of this compound.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of fusidic acid against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Efficacy Analysis: 11-Keto Fusidic Acid Versus Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 11-Keto Fusidic Acid and its parent compound, fusidic acid. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of this derivative.
Executive Summary
Fusidic acid is a well-established bacteriostatic antibiotic primarily used against Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its derivative, this compound, also known as 11-Oxofusidic Acid or Simplifusidic acid I, has been investigated for its antimicrobial properties.[2][3] This guide synthesizes the current, albeit sometimes conflicting, data on their comparative antibacterial efficacy and explores the known anti-inflammatory mechanisms of fusidic acid, a property that may be shared by its derivatives.
Data Presentation: Antibacterial Efficacy
The available data on the antibacterial efficacy of this compound against Staphylococcus aureus presents a conflicting picture. A study by Cheng et al. (2021) reported a potent Minimum Inhibitory Concentration (MIC) for a naturally isolated compound identified as this compound (termed simplifusidic acid I).[2][4][5][6][7] Conversely, another study that synthesized this compound reported a significant reduction in its antibacterial activity compared to fusidic acid. This discrepancy highlights the need for further research to establish a definitive efficacy profile for this compound.
Below is a summary of the reported MIC values against Staphylococcus aureus.
| Compound | Bacterial Strain | Reported MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | 0.078 | [2][4][6][7] |
| This compound | S. aureus ATCC 29213 | 4-8 fold higher than Fusidic Acid | [4] |
| Fusidic Acid | S. aureus ATCC 29213 | 0.06 - 0.25 | [6] |
| Fusidic Acid | S. aureus (Clinical Isolates) | MIC₅₀: 0.12 / MIC₉₀: 0.12 | [8] |
Note: The conflicting data for this compound may arise from differences in the specific compounds tested (naturally isolated vs. synthetically derived), experimental conditions, or the specific bacterial strains used. Further validation is required.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Solutions: The test compounds (this compound and fusidic acid) are dissolved in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Assessment (TPA-Induced Mouse Ear Edema Model)
This in vivo model is used to evaluate the topical anti-inflammatory effects of compounds.
-
Animal Model: Swiss mice are typically used for this assay.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce an inflammatory response (edema). The left ear serves as a negative control.
-
Treatment: The test compounds (this compound or fusidic acid), dissolved in an appropriate vehicle, are topically applied to the TPA-treated ear. A control group receives only the vehicle.
-
Assessment of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the right (treated) and left (control) ear punches is calculated as an indicator of the degree of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Signaling Pathways
Antibacterial Mechanism of Action
Both fusidic acid and, presumably, this compound, act as bacterial protein synthesis inhibitors. They target the elongation factor G (EF-G) on the ribosome. By binding to the EF-G-ribosome complex, they stall the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Signaling Pathway of Fusidic Acid's Antibacterial Action
Caption: Inhibition of bacterial protein synthesis by fusidic acid.
Anti-inflammatory Signaling Pathway of Fusidic Acid
Fusidic acid has demonstrated anti-inflammatory properties in addition to its antibacterial effects. Studies on fusidic acid and its derivatives have shown that they can suppress the inflammatory response by inhibiting the production of key pro-inflammatory mediators.[9] The proposed mechanism involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Upon inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 promotes the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). Fusidic acid has been shown to suppress the expression of p65, thereby inhibiting the production of these inflammatory cytokines.[9]
Anti-inflammatory Signaling Pathway of Fusidic Acid
Caption: Fusidic acid's inhibition of the NF-κB inflammatory pathway.
Conclusion
The available evidence suggests that this compound possesses antibacterial activity, although its potency relative to fusidic acid remains to be definitively established due to conflicting reports in the scientific literature. While one study indicates superior potency against Staphylococcus aureus, another suggests a significant decrease in activity. There is currently a lack of published data on the broader antibacterial spectrum and the anti-inflammatory efficacy of this compound.
For drug development professionals, this compound may represent an interesting scaffold for further optimization. However, comprehensive and direct comparative studies are essential to fully elucidate its therapeutic potential and resolve the existing discrepancies in the data. Future research should focus on standardized, side-by-side comparisons of the antibacterial and anti-inflammatory activities of this compound and fusidic acid against a wide range of relevant pathogens.
References
- 1. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Fusidane-Type Antibiotics from the Marine-Derived Fungus Simplicillium sp. SCSIO 41513 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 11-Keto Fusidic Acid Versus Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 11-Keto Fusidic Acid and its parent compound, fusidic acid. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of this derivative.
Executive Summary
Fusidic acid is a well-established bacteriostatic antibiotic primarily used against Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its derivative, this compound, also known as 11-Oxofusidic Acid or Simplifusidic acid I, has been investigated for its antimicrobial properties.[2][3] This guide synthesizes the current, albeit sometimes conflicting, data on their comparative antibacterial efficacy and explores the known anti-inflammatory mechanisms of fusidic acid, a property that may be shared by its derivatives.
Data Presentation: Antibacterial Efficacy
The available data on the antibacterial efficacy of this compound against Staphylococcus aureus presents a conflicting picture. A study by Cheng et al. (2021) reported a potent Minimum Inhibitory Concentration (MIC) for a naturally isolated compound identified as this compound (termed simplifusidic acid I).[2][4][5][6][7] Conversely, another study that synthesized this compound reported a significant reduction in its antibacterial activity compared to fusidic acid. This discrepancy highlights the need for further research to establish a definitive efficacy profile for this compound.
Below is a summary of the reported MIC values against Staphylococcus aureus.
| Compound | Bacterial Strain | Reported MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | 0.078 | [2][4][6][7] |
| This compound | S. aureus ATCC 29213 | 4-8 fold higher than Fusidic Acid | [4] |
| Fusidic Acid | S. aureus ATCC 29213 | 0.06 - 0.25 | [6] |
| Fusidic Acid | S. aureus (Clinical Isolates) | MIC₅₀: 0.12 / MIC₉₀: 0.12 | [8] |
Note: The conflicting data for this compound may arise from differences in the specific compounds tested (naturally isolated vs. synthetically derived), experimental conditions, or the specific bacterial strains used. Further validation is required.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Solutions: The test compounds (this compound and fusidic acid) are dissolved in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Assessment (TPA-Induced Mouse Ear Edema Model)
This in vivo model is used to evaluate the topical anti-inflammatory effects of compounds.
-
Animal Model: Swiss mice are typically used for this assay.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce an inflammatory response (edema). The left ear serves as a negative control.
-
Treatment: The test compounds (this compound or fusidic acid), dissolved in an appropriate vehicle, are topically applied to the TPA-treated ear. A control group receives only the vehicle.
-
Assessment of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the right (treated) and left (control) ear punches is calculated as an indicator of the degree of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Signaling Pathways
Antibacterial Mechanism of Action
Both fusidic acid and, presumably, this compound, act as bacterial protein synthesis inhibitors. They target the elongation factor G (EF-G) on the ribosome. By binding to the EF-G-ribosome complex, they stall the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Signaling Pathway of Fusidic Acid's Antibacterial Action
Caption: Inhibition of bacterial protein synthesis by fusidic acid.
Anti-inflammatory Signaling Pathway of Fusidic Acid
Fusidic acid has demonstrated anti-inflammatory properties in addition to its antibacterial effects. Studies on fusidic acid and its derivatives have shown that they can suppress the inflammatory response by inhibiting the production of key pro-inflammatory mediators.[9] The proposed mechanism involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Upon inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 promotes the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). Fusidic acid has been shown to suppress the expression of p65, thereby inhibiting the production of these inflammatory cytokines.[9]
Anti-inflammatory Signaling Pathway of Fusidic Acid
Caption: Fusidic acid's inhibition of the NF-κB inflammatory pathway.
Conclusion
The available evidence suggests that this compound possesses antibacterial activity, although its potency relative to fusidic acid remains to be definitively established due to conflicting reports in the scientific literature. While one study indicates superior potency against Staphylococcus aureus, another suggests a significant decrease in activity. There is currently a lack of published data on the broader antibacterial spectrum and the anti-inflammatory efficacy of this compound.
For drug development professionals, this compound may represent an interesting scaffold for further optimization. However, comprehensive and direct comparative studies are essential to fully elucidate its therapeutic potential and resolve the existing discrepancies in the data. Future research should focus on standardized, side-by-side comparisons of the antibacterial and anti-inflammatory activities of this compound and fusidic acid against a wide range of relevant pathogens.
References
- 1. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Fusidane-Type Antibiotics from the Marine-Derived Fungus Simplicillium sp. SCSIO 41513 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 11-Keto Fusidic Acid Versus Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 11-Keto Fusidic Acid and its parent compound, fusidic acid. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the potential of this derivative.
Executive Summary
Fusidic acid is a well-established bacteriostatic antibiotic primarily used against Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its derivative, this compound, also known as 11-Oxofusidic Acid or Simplifusidic acid I, has been investigated for its antimicrobial properties.[2][3] This guide synthesizes the current, albeit sometimes conflicting, data on their comparative antibacterial efficacy and explores the known anti-inflammatory mechanisms of fusidic acid, a property that may be shared by its derivatives.
Data Presentation: Antibacterial Efficacy
The available data on the antibacterial efficacy of this compound against Staphylococcus aureus presents a conflicting picture. A study by Cheng et al. (2021) reported a potent Minimum Inhibitory Concentration (MIC) for a naturally isolated compound identified as this compound (termed simplifusidic acid I).[2][4][5][6][7] Conversely, another study that synthesized this compound reported a significant reduction in its antibacterial activity compared to fusidic acid. This discrepancy highlights the need for further research to establish a definitive efficacy profile for this compound.
Below is a summary of the reported MIC values against Staphylococcus aureus.
| Compound | Bacterial Strain | Reported MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | 0.078 | [2][4][6][7] |
| This compound | S. aureus ATCC 29213 | 4-8 fold higher than Fusidic Acid | [4] |
| Fusidic Acid | S. aureus ATCC 29213 | 0.06 - 0.25 | [6] |
| Fusidic Acid | S. aureus (Clinical Isolates) | MIC₅₀: 0.12 / MIC₉₀: 0.12 | [8] |
Note: The conflicting data for this compound may arise from differences in the specific compounds tested (naturally isolated vs. synthetically derived), experimental conditions, or the specific bacterial strains used. Further validation is required.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Solutions: The test compounds (this compound and fusidic acid) are dissolved in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Assessment (TPA-Induced Mouse Ear Edema Model)
This in vivo model is used to evaluate the topical anti-inflammatory effects of compounds.
-
Animal Model: Swiss mice are typically used for this assay.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce an inflammatory response (edema). The left ear serves as a negative control.
-
Treatment: The test compounds (this compound or fusidic acid), dissolved in an appropriate vehicle, are topically applied to the TPA-treated ear. A control group receives only the vehicle.
-
Assessment of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the right (treated) and left (control) ear punches is calculated as an indicator of the degree of edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Signaling Pathways
Antibacterial Mechanism of Action
Both fusidic acid and, presumably, this compound, act as bacterial protein synthesis inhibitors. They target the elongation factor G (EF-G) on the ribosome. By binding to the EF-G-ribosome complex, they stall the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Signaling Pathway of Fusidic Acid's Antibacterial Action
Caption: Inhibition of bacterial protein synthesis by fusidic acid.
Anti-inflammatory Signaling Pathway of Fusidic Acid
Fusidic acid has demonstrated anti-inflammatory properties in addition to its antibacterial effects. Studies on fusidic acid and its derivatives have shown that they can suppress the inflammatory response by inhibiting the production of key pro-inflammatory mediators.[9] The proposed mechanism involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Upon inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 promotes the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2). Fusidic acid has been shown to suppress the expression of p65, thereby inhibiting the production of these inflammatory cytokines.[9]
Anti-inflammatory Signaling Pathway of Fusidic Acid
Caption: Fusidic acid's inhibition of the NF-κB inflammatory pathway.
Conclusion
The available evidence suggests that this compound possesses antibacterial activity, although its potency relative to fusidic acid remains to be definitively established due to conflicting reports in the scientific literature. While one study indicates superior potency against Staphylococcus aureus, another suggests a significant decrease in activity. There is currently a lack of published data on the broader antibacterial spectrum and the anti-inflammatory efficacy of this compound.
For drug development professionals, this compound may represent an interesting scaffold for further optimization. However, comprehensive and direct comparative studies are essential to fully elucidate its therapeutic potential and resolve the existing discrepancies in the data. Future research should focus on standardized, side-by-side comparisons of the antibacterial and anti-inflammatory activities of this compound and fusidic acid against a wide range of relevant pathogens.
References
- 1. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Fusidane-Type Antibiotics from the Marine-Derived Fungus Simplicillium sp. SCSIO 41513 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Potency of Fusidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a steroidal antibiotic, has long been a valuable agent in the treatment of Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus.[1] However, the emergence of resistance necessitates the development of novel derivatives with improved efficacy and resistance profiles. This guide provides an objective comparison of the antibacterial potency of various fusidic acid derivatives, supported by experimental data, to inform further research and drug development efforts.
Quantitative Comparison of Antibacterial Activity
The antibacterial potency of fusidic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of several fusidic acid derivatives against key bacterial strains as reported in recent studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fusidic Acid (FA) | S. aureus ATCC 29213 | 0.125 | [1] |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | Comparable to FA | [2] | |
| E. faecium ATCC 19434 | 2 | [1] | |
| FA-CP (analogue 25) | S. aureus ATCC 29213 | 0.125 | [1] |
| FA-Resistant S. aureus strains | 2-8 fold improvement over FA | [1] | |
| E. faecium ATCC 19434 | 2 | [1] | |
| Analogue 26 | S. aureus ATCC 29213 | 0.125 | [1] |
| Analogue 27 | S. aureus ATCC 29213 | 0.125 | [1] |
| FA-15 (aromatic side-chain analog) | Staphylococcus spp. | 0.781–1.563 µM | [3] |
| 3-Keto-cephalosporin P1 | S. aureus | 4 | |
| Methicillin-Resistant S. aureus (MRSA) | 8 | [4] | |
| Cephalosporin P1 | S. aureus | 8 | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 8 | [4] |
Key Findings from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have provided valuable insights into the structural features of fusidic acid that are crucial for its antibacterial activity.
-
Carboxylic Acid Group (C-21): The free carboxylic acid is essential for potent antibacterial activity. Esterification or amidation at this position generally leads to a significant reduction or loss of activity.[1][5][6]
-
Hydroxyl Groups (C-3 and C-11): Both the 3-OH and 11-OH groups are important for maintaining antibacterial potency.[1][2] Modifications at these positions often result in decreased activity.
-
Side Chain: Modifications to the side chain can be tolerated to some extent. For instance, the creation of cyclic side chain derivatives like FA-CP, analogue 26, and analogue 27 resulted in compounds with potency equivalent to fusidic acid against S. aureus.[1] Some aromatic side-chain analogs have also shown good antibacterial activity.[7]
-
16-Acetoxy Group: Replacement of the acetoxy group at C-16 with a propionyloxy group has been shown to maintain antituberculosis activity.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experiment for assessing the antibacterial potency of fusidic acid derivatives. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are widely referenced in the literature.[1][8]
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
1. Preparation of Materials:
-
Bacterial Strains: Use standardized bacterial inoculums, typically adjusted to a 0.5 McFarland standard.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Test Compounds: Prepare stock solutions of fusidic acid and its derivatives in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only, no bacteria or antibiotic).
3. Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to the final target concentration.
-
Inoculate each well (except the negative control) with the bacterial suspension.
4. Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of fusidic acid derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The development of novel fusidic acid derivatives with enhanced antibacterial potency and improved resistance profiles is a promising strategy to combat the growing threat of antibiotic resistance. Structure-activity relationship studies have highlighted the critical importance of the C-21 carboxylic acid and the hydroxyl groups at C-3 and C-11 for antibacterial activity. However, modifications to the side chain have yielded derivatives with equivalent or, in some cases, improved activity against resistant strains. The standardized protocols for MIC determination are essential for the accurate and reproducible evaluation of these new compounds. Continued exploration of the fusidic acid scaffold, guided by the principles outlined in this guide, holds significant potential for the discovery of next-generation antibiotics.
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Potency of Fusidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a steroidal antibiotic, has long been a valuable agent in the treatment of Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus.[1] However, the emergence of resistance necessitates the development of novel derivatives with improved efficacy and resistance profiles. This guide provides an objective comparison of the antibacterial potency of various fusidic acid derivatives, supported by experimental data, to inform further research and drug development efforts.
Quantitative Comparison of Antibacterial Activity
The antibacterial potency of fusidic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of several fusidic acid derivatives against key bacterial strains as reported in recent studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fusidic Acid (FA) | S. aureus ATCC 29213 | 0.125 | [1] |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | Comparable to FA | [2] | |
| E. faecium ATCC 19434 | 2 | [1] | |
| FA-CP (analogue 25) | S. aureus ATCC 29213 | 0.125 | [1] |
| FA-Resistant S. aureus strains | 2-8 fold improvement over FA | [1] | |
| E. faecium ATCC 19434 | 2 | [1] | |
| Analogue 26 | S. aureus ATCC 29213 | 0.125 | [1] |
| Analogue 27 | S. aureus ATCC 29213 | 0.125 | [1] |
| FA-15 (aromatic side-chain analog) | Staphylococcus spp. | 0.781–1.563 µM | [3] |
| 3-Keto-cephalosporin P1 | S. aureus | 4 | |
| Methicillin-Resistant S. aureus (MRSA) | 8 | [4] | |
| Cephalosporin P1 | S. aureus | 8 | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 8 | [4] |
Key Findings from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have provided valuable insights into the structural features of fusidic acid that are crucial for its antibacterial activity.
-
Carboxylic Acid Group (C-21): The free carboxylic acid is essential for potent antibacterial activity. Esterification or amidation at this position generally leads to a significant reduction or loss of activity.[1][5][6]
-
Hydroxyl Groups (C-3 and C-11): Both the 3-OH and 11-OH groups are important for maintaining antibacterial potency.[1][2] Modifications at these positions often result in decreased activity.
-
Side Chain: Modifications to the side chain can be tolerated to some extent. For instance, the creation of cyclic side chain derivatives like FA-CP, analogue 26, and analogue 27 resulted in compounds with potency equivalent to fusidic acid against S. aureus.[1] Some aromatic side-chain analogs have also shown good antibacterial activity.[7]
-
16-Acetoxy Group: Replacement of the acetoxy group at C-16 with a propionyloxy group has been shown to maintain antituberculosis activity.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experiment for assessing the antibacterial potency of fusidic acid derivatives. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are widely referenced in the literature.[1][8]
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
1. Preparation of Materials:
-
Bacterial Strains: Use standardized bacterial inoculums, typically adjusted to a 0.5 McFarland standard.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Test Compounds: Prepare stock solutions of fusidic acid and its derivatives in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only, no bacteria or antibiotic).
3. Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to the final target concentration.
-
Inoculate each well (except the negative control) with the bacterial suspension.
4. Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of fusidic acid derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The development of novel fusidic acid derivatives with enhanced antibacterial potency and improved resistance profiles is a promising strategy to combat the growing threat of antibiotic resistance. Structure-activity relationship studies have highlighted the critical importance of the C-21 carboxylic acid and the hydroxyl groups at C-3 and C-11 for antibacterial activity. However, modifications to the side chain have yielded derivatives with equivalent or, in some cases, improved activity against resistant strains. The standardized protocols for MIC determination are essential for the accurate and reproducible evaluation of these new compounds. Continued exploration of the fusidic acid scaffold, guided by the principles outlined in this guide, holds significant potential for the discovery of next-generation antibiotics.
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Potency of Fusidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a steroidal antibiotic, has long been a valuable agent in the treatment of Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus.[1] However, the emergence of resistance necessitates the development of novel derivatives with improved efficacy and resistance profiles. This guide provides an objective comparison of the antibacterial potency of various fusidic acid derivatives, supported by experimental data, to inform further research and drug development efforts.
Quantitative Comparison of Antibacterial Activity
The antibacterial potency of fusidic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of several fusidic acid derivatives against key bacterial strains as reported in recent studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Fusidic Acid (FA) | S. aureus ATCC 29213 | 0.125 | [1] |
| Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | Comparable to FA | [2] | |
| E. faecium ATCC 19434 | 2 | [1] | |
| FA-CP (analogue 25) | S. aureus ATCC 29213 | 0.125 | [1] |
| FA-Resistant S. aureus strains | 2-8 fold improvement over FA | [1] | |
| E. faecium ATCC 19434 | 2 | [1] | |
| Analogue 26 | S. aureus ATCC 29213 | 0.125 | [1] |
| Analogue 27 | S. aureus ATCC 29213 | 0.125 | [1] |
| FA-15 (aromatic side-chain analog) | Staphylococcus spp. | 0.781–1.563 µM | [3] |
| 3-Keto-cephalosporin P1 | S. aureus | 4 | |
| Methicillin-Resistant S. aureus (MRSA) | 8 | [4] | |
| Cephalosporin P1 | S. aureus | 8 | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 8 | [4] |
Key Findings from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have provided valuable insights into the structural features of fusidic acid that are crucial for its antibacterial activity.
-
Carboxylic Acid Group (C-21): The free carboxylic acid is essential for potent antibacterial activity. Esterification or amidation at this position generally leads to a significant reduction or loss of activity.[1][5][6]
-
Hydroxyl Groups (C-3 and C-11): Both the 3-OH and 11-OH groups are important for maintaining antibacterial potency.[1][2] Modifications at these positions often result in decreased activity.
-
Side Chain: Modifications to the side chain can be tolerated to some extent. For instance, the creation of cyclic side chain derivatives like FA-CP, analogue 26, and analogue 27 resulted in compounds with potency equivalent to fusidic acid against S. aureus.[1] Some aromatic side-chain analogs have also shown good antibacterial activity.[7]
-
16-Acetoxy Group: Replacement of the acetoxy group at C-16 with a propionyloxy group has been shown to maintain antituberculosis activity.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical experiment for assessing the antibacterial potency of fusidic acid derivatives. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are widely referenced in the literature.[1][8]
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
1. Preparation of Materials:
-
Bacterial Strains: Use standardized bacterial inoculums, typically adjusted to a 0.5 McFarland standard.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Test Compounds: Prepare stock solutions of fusidic acid and its derivatives in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only, no bacteria or antibiotic).
3. Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to the final target concentration.
-
Inoculate each well (except the negative control) with the bacterial suspension.
4. Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of fusidic acid derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The development of novel fusidic acid derivatives with enhanced antibacterial potency and improved resistance profiles is a promising strategy to combat the growing threat of antibiotic resistance. Structure-activity relationship studies have highlighted the critical importance of the C-21 carboxylic acid and the hydroxyl groups at C-3 and C-11 for antibacterial activity. However, modifications to the side chain have yielded derivatives with equivalent or, in some cases, improved activity against resistant strains. The standardized protocols for MIC determination are essential for the accurate and reproducible evaluation of these new compounds. Continued exploration of the fusidic acid scaffold, guided by the principles outlined in this guide, holds significant potential for the discovery of next-generation antibiotics.
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 11-Keto Fusidic Acid, a known impurity and derivative of the antibiotic Fusidic Acid. The methodologies and acceptance criteria outlined are based on established principles from the International Council for Harmonisation (ICH) guidelines (Q2(R1)) and published methods for Fusidic Acid and its related compounds.[1][2][3][4]
Introduction
This compound is a significant related substance of Fusidic Acid, an antibiotic primarily effective against Gram-positive bacteria.[5][6][7] The development and validation of a stability-indicating analytical method are crucial for accurately quantifying this compound in bulk drug substances and pharmaceutical formulations. This ensures the quality, safety, and efficacy of the drug product by monitoring the formation of this impurity during stability studies.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) and its degradation products, without interference from each other, excipients, or other impurities.[4] This guide will compare proposed HPLC methods and detail the necessary validation protocols.
Comparison of Proposed Stability-Indicating HPLC Methods
While a specific, validated stability-indicating HPLC method solely for this compound is not extensively documented in publicly available literature, a robust method can be established based on existing methods for Fusidic Acid and its impurities. Below is a comparison of two hypothetical, yet scientifically grounded, HPLC methods.
| Parameter | Method A (Isocratic Elution) | Method B (Gradient Elution) |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile and water (e.g., 72:28 v/v), pH adjusted to 3.5 with acetic acid[4] | A: 0.1% Formic acid in waterB: Acetonitrile[8] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[4] | 0.7 mL/min[5] |
| Detection Wavelength | 235 nm | 235 nm[5] |
| Column Temperature | Ambient or controlled at 25°C | 40°C[8] |
| Injection Volume | 20 µL | 10 µL |
| Run Time | ~15-20 minutes | ~25-30 minutes |
| Advantages | Simpler, faster run times, less complex instrumentation. | Greater resolving power for complex mixtures, better separation of closely eluting peaks. |
| Disadvantages | May not resolve all degradation products from the main peak. | Longer run times, requires more complex instrumentation and method development. |
Experimental Protocols
A comprehensive validation of a stability-indicating HPLC method for this compound should be conducted in accordance with ICH Q2(R1) guidelines.[1][2][3]
System Suitability
Before commencing validation experiments, the suitability of the chromatographic system must be established.
-
Protocol:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Protocol:
-
Expose a solution of this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat at 105°C for 24 hours
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.[4][9]
-
-
Analyze the stressed samples using the proposed HPLC method.
-
Assess the peak purity of the this compound peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
-
Acceptance Criteria:
-
The method should be able to resolve the this compound peak from all degradation products and any known related substances.
-
The peak purity angle should be less than the peak purity threshold.
-
Linearity
-
Protocol:
-
Prepare a series of at least five concentrations of this compound working standard.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Accuracy (Recovery)
-
Protocol:
-
Prepare samples by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[1]
-
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the quantification of this compound at the levels expected in stability samples.
-
Robustness
-
Protocol:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
-
Mandatory Visualizations
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Potential degradation pathway of Fusidic Acid leading to this compound.
References
- 1. crsubscription.com [crsubscription.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 11-Keto Fusidic Acid, a known impurity and derivative of the antibiotic Fusidic Acid. The methodologies and acceptance criteria outlined are based on established principles from the International Council for Harmonisation (ICH) guidelines (Q2(R1)) and published methods for Fusidic Acid and its related compounds.[1][2][3][4]
Introduction
This compound is a significant related substance of Fusidic Acid, an antibiotic primarily effective against Gram-positive bacteria.[5][6][7] The development and validation of a stability-indicating analytical method are crucial for accurately quantifying this compound in bulk drug substances and pharmaceutical formulations. This ensures the quality, safety, and efficacy of the drug product by monitoring the formation of this impurity during stability studies.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) and its degradation products, without interference from each other, excipients, or other impurities.[4] This guide will compare proposed HPLC methods and detail the necessary validation protocols.
Comparison of Proposed Stability-Indicating HPLC Methods
While a specific, validated stability-indicating HPLC method solely for this compound is not extensively documented in publicly available literature, a robust method can be established based on existing methods for Fusidic Acid and its impurities. Below is a comparison of two hypothetical, yet scientifically grounded, HPLC methods.
| Parameter | Method A (Isocratic Elution) | Method B (Gradient Elution) |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile and water (e.g., 72:28 v/v), pH adjusted to 3.5 with acetic acid[4] | A: 0.1% Formic acid in waterB: Acetonitrile[8] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[4] | 0.7 mL/min[5] |
| Detection Wavelength | 235 nm | 235 nm[5] |
| Column Temperature | Ambient or controlled at 25°C | 40°C[8] |
| Injection Volume | 20 µL | 10 µL |
| Run Time | ~15-20 minutes | ~25-30 minutes |
| Advantages | Simpler, faster run times, less complex instrumentation. | Greater resolving power for complex mixtures, better separation of closely eluting peaks. |
| Disadvantages | May not resolve all degradation products from the main peak. | Longer run times, requires more complex instrumentation and method development. |
Experimental Protocols
A comprehensive validation of a stability-indicating HPLC method for this compound should be conducted in accordance with ICH Q2(R1) guidelines.[1][2][3]
System Suitability
Before commencing validation experiments, the suitability of the chromatographic system must be established.
-
Protocol:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Protocol:
-
Expose a solution of this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat at 105°C for 24 hours
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.[4][9]
-
-
Analyze the stressed samples using the proposed HPLC method.
-
Assess the peak purity of the this compound peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
-
Acceptance Criteria:
-
The method should be able to resolve the this compound peak from all degradation products and any known related substances.
-
The peak purity angle should be less than the peak purity threshold.
-
Linearity
-
Protocol:
-
Prepare a series of at least five concentrations of this compound working standard.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Accuracy (Recovery)
-
Protocol:
-
Prepare samples by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[1]
-
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the quantification of this compound at the levels expected in stability samples.
-
Robustness
-
Protocol:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
-
Mandatory Visualizations
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Potential degradation pathway of Fusidic Acid leading to this compound.
References
- 1. crsubscription.com [crsubscription.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 11-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 11-Keto Fusidic Acid, a known impurity and derivative of the antibiotic Fusidic Acid. The methodologies and acceptance criteria outlined are based on established principles from the International Council for Harmonisation (ICH) guidelines (Q2(R1)) and published methods for Fusidic Acid and its related compounds.[1][2][3][4]
Introduction
This compound is a significant related substance of Fusidic Acid, an antibiotic primarily effective against Gram-positive bacteria.[5][6][7] The development and validation of a stability-indicating analytical method are crucial for accurately quantifying this compound in bulk drug substances and pharmaceutical formulations. This ensures the quality, safety, and efficacy of the drug product by monitoring the formation of this impurity during stability studies.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) and its degradation products, without interference from each other, excipients, or other impurities.[4] This guide will compare proposed HPLC methods and detail the necessary validation protocols.
Comparison of Proposed Stability-Indicating HPLC Methods
While a specific, validated stability-indicating HPLC method solely for this compound is not extensively documented in publicly available literature, a robust method can be established based on existing methods for Fusidic Acid and its impurities. Below is a comparison of two hypothetical, yet scientifically grounded, HPLC methods.
| Parameter | Method A (Isocratic Elution) | Method B (Gradient Elution) |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile and water (e.g., 72:28 v/v), pH adjusted to 3.5 with acetic acid[4] | A: 0.1% Formic acid in waterB: Acetonitrile[8] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[4] | 0.7 mL/min[5] |
| Detection Wavelength | 235 nm | 235 nm[5] |
| Column Temperature | Ambient or controlled at 25°C | 40°C[8] |
| Injection Volume | 20 µL | 10 µL |
| Run Time | ~15-20 minutes | ~25-30 minutes |
| Advantages | Simpler, faster run times, less complex instrumentation. | Greater resolving power for complex mixtures, better separation of closely eluting peaks. |
| Disadvantages | May not resolve all degradation products from the main peak. | Longer run times, requires more complex instrumentation and method development. |
Experimental Protocols
A comprehensive validation of a stability-indicating HPLC method for this compound should be conducted in accordance with ICH Q2(R1) guidelines.[1][2][3]
System Suitability
Before commencing validation experiments, the suitability of the chromatographic system must be established.
-
Protocol:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Protocol:
-
Expose a solution of this compound to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat at 105°C for 24 hours
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.[4][9]
-
-
Analyze the stressed samples using the proposed HPLC method.
-
Assess the peak purity of the this compound peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
-
Acceptance Criteria:
-
The method should be able to resolve the this compound peak from all degradation products and any known related substances.
-
The peak purity angle should be less than the peak purity threshold.
-
Linearity
-
Protocol:
-
Prepare a series of at least five concentrations of this compound working standard.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
Accuracy (Recovery)
-
Protocol:
-
Prepare samples by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[1]
-
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
RSD ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the quantification of this compound at the levels expected in stability samples.
-
Robustness
-
Protocol:
-
Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (± 2 nm)
-
-
Analyze a sample under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
-
Mandatory Visualizations
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Potential degradation pathway of Fusidic Acid leading to this compound.
References
- 1. crsubscription.com [crsubscription.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
Investigating Cross-Resistance Between 11-Keto Fusidic Acid and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between 11-Keto Fusidic Acid, a derivative of the steroidal antibiotic fusidic acid, and other classes of antibiotics. Due to a lack of specific published data on this compound, this guide leverages available information on fusidic acid to infer potential cross-resistance patterns, supported by established experimental protocols for assessing such phenomena.
Executive Summary
Fusidic acid and its derivatives are known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G). This distinct mechanism suggests a low probability of cross-resistance with other antibiotic classes that have different cellular targets. While specific quantitative data for this compound is not currently available in published literature, studies on fusidic acid consistently demonstrate a lack of cross-resistance with major antibiotic groups such as β-lactams, macrolides, and aminoglycosides[1]. This guide outlines the methodologies to empirically determine the cross-resistance profile of this compound.
Data Presentation: A Framework for Comparison
In the absence of specific experimental data for this compound, the following tables provide a template for how quantitative data on cross-resistance should be structured. These tables are populated with hypothetical data for illustrative purposes and should be replaced with experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against a Panel of Resistant Bacterial Strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 |
| Methicillin-Resistant S. aureus (MRSA) 1 | MRSA, Ciprofloxacin-R | Data Point 5 | Data Point 6 | Data Point 7 | Data Point 8 |
| MRSA 2 | MRSA, Macrolide-R | Data Point 9 | Data Point 10 | Data Point 11 | Data Point 12 |
| Vancomycin-Resistant Enterococcus (VRE) 1 | Vancomycin-R | Data Point 13 | Data Point 14 | Data Point 15 | Data Point 16 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Other Antibiotics against S. aureus ATCC 29213.
| Antibiotic Combination | FIC of this compound | FIC of Comparator | FIC Index (FICI) | Interpretation |
| This compound + Vancomycin | Data Point A | Data Point B | Data Point C | Synergy/Additive/Indifference/Antagonism |
| This compound + Linezolid | Data Point D | Data Point E | Data Point F | Synergy/Additive/Indifference/Antagonism |
| This compound + Ciprofloxacin | Data Point G | Data Point H | Data Point I | Synergy/Additive/Indifference/Antagonism |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents (synergy, additivity, indifference, or antagonism).
Methodology:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a standardized concentration.
-
Exposure: The bacterial culture is exposed to this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are taken at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar (B569324) plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Plotting: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Mandatory Visualizations
Mechanism of Action and Resistance of Fusidic Acid
The following diagram illustrates the mechanism of action of fusidic acid and the primary mechanisms of resistance. This compound is expected to share a similar mechanism of action.
Caption: Mechanism of fusidic acid action and resistance.
Experimental Workflow for Cross-Resistance Investigation
The following diagram outlines the logical workflow for investigating the cross-resistance of this compound.
Caption: Workflow for antibiotic cross-resistance testing.
References
Investigating Cross-Resistance Between 11-Keto Fusidic Acid and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between 11-Keto Fusidic Acid, a derivative of the steroidal antibiotic fusidic acid, and other classes of antibiotics. Due to a lack of specific published data on this compound, this guide leverages available information on fusidic acid to infer potential cross-resistance patterns, supported by established experimental protocols for assessing such phenomena.
Executive Summary
Fusidic acid and its derivatives are known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G). This distinct mechanism suggests a low probability of cross-resistance with other antibiotic classes that have different cellular targets. While specific quantitative data for this compound is not currently available in published literature, studies on fusidic acid consistently demonstrate a lack of cross-resistance with major antibiotic groups such as β-lactams, macrolides, and aminoglycosides[1]. This guide outlines the methodologies to empirically determine the cross-resistance profile of this compound.
Data Presentation: A Framework for Comparison
In the absence of specific experimental data for this compound, the following tables provide a template for how quantitative data on cross-resistance should be structured. These tables are populated with hypothetical data for illustrative purposes and should be replaced with experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against a Panel of Resistant Bacterial Strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 |
| Methicillin-Resistant S. aureus (MRSA) 1 | MRSA, Ciprofloxacin-R | Data Point 5 | Data Point 6 | Data Point 7 | Data Point 8 |
| MRSA 2 | MRSA, Macrolide-R | Data Point 9 | Data Point 10 | Data Point 11 | Data Point 12 |
| Vancomycin-Resistant Enterococcus (VRE) 1 | Vancomycin-R | Data Point 13 | Data Point 14 | Data Point 15 | Data Point 16 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Other Antibiotics against S. aureus ATCC 29213.
| Antibiotic Combination | FIC of this compound | FIC of Comparator | FIC Index (FICI) | Interpretation |
| This compound + Vancomycin | Data Point A | Data Point B | Data Point C | Synergy/Additive/Indifference/Antagonism |
| This compound + Linezolid | Data Point D | Data Point E | Data Point F | Synergy/Additive/Indifference/Antagonism |
| This compound + Ciprofloxacin | Data Point G | Data Point H | Data Point I | Synergy/Additive/Indifference/Antagonism |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents (synergy, additivity, indifference, or antagonism).
Methodology:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a standardized concentration.
-
Exposure: The bacterial culture is exposed to this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are taken at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar (B569324) plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Plotting: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Mandatory Visualizations
Mechanism of Action and Resistance of Fusidic Acid
The following diagram illustrates the mechanism of action of fusidic acid and the primary mechanisms of resistance. This compound is expected to share a similar mechanism of action.
Caption: Mechanism of fusidic acid action and resistance.
Experimental Workflow for Cross-Resistance Investigation
The following diagram outlines the logical workflow for investigating the cross-resistance of this compound.
Caption: Workflow for antibiotic cross-resistance testing.
References
Investigating Cross-Resistance Between 11-Keto Fusidic Acid and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between 11-Keto Fusidic Acid, a derivative of the steroidal antibiotic fusidic acid, and other classes of antibiotics. Due to a lack of specific published data on this compound, this guide leverages available information on fusidic acid to infer potential cross-resistance patterns, supported by established experimental protocols for assessing such phenomena.
Executive Summary
Fusidic acid and its derivatives are known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G). This distinct mechanism suggests a low probability of cross-resistance with other antibiotic classes that have different cellular targets. While specific quantitative data for this compound is not currently available in published literature, studies on fusidic acid consistently demonstrate a lack of cross-resistance with major antibiotic groups such as β-lactams, macrolides, and aminoglycosides[1]. This guide outlines the methodologies to empirically determine the cross-resistance profile of this compound.
Data Presentation: A Framework for Comparison
In the absence of specific experimental data for this compound, the following tables provide a template for how quantitative data on cross-resistance should be structured. These tables are populated with hypothetical data for illustrative purposes and should be replaced with experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against a Panel of Resistant Bacterial Strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible | Data Point 1 | Data Point 2 | Data Point 3 | Data Point 4 |
| Methicillin-Resistant S. aureus (MRSA) 1 | MRSA, Ciprofloxacin-R | Data Point 5 | Data Point 6 | Data Point 7 | Data Point 8 |
| MRSA 2 | MRSA, Macrolide-R | Data Point 9 | Data Point 10 | Data Point 11 | Data Point 12 |
| Vancomycin-Resistant Enterococcus (VRE) 1 | Vancomycin-R | Data Point 13 | Data Point 14 | Data Point 15 | Data Point 16 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Other Antibiotics against S. aureus ATCC 29213.
| Antibiotic Combination | FIC of this compound | FIC of Comparator | FIC Index (FICI) | Interpretation |
| This compound + Vancomycin | Data Point A | Data Point B | Data Point C | Synergy/Additive/Indifference/Antagonism |
| This compound + Linezolid | Data Point D | Data Point E | Data Point F | Synergy/Additive/Indifference/Antagonism |
| This compound + Ciprofloxacin | Data Point G | Data Point H | Data Point I | Synergy/Additive/Indifference/Antagonism |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following standard experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Checkerboard Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents (synergy, additivity, indifference, or antagonism).
Methodology:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Culture Preparation: A logarithmic phase bacterial culture is prepared and diluted to a standardized concentration.
-
Exposure: The bacterial culture is exposed to this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are taken at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Plotting: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Mandatory Visualizations
Mechanism of Action and Resistance of Fusidic Acid
The following diagram illustrates the mechanism of action of fusidic acid and the primary mechanisms of resistance. This compound is expected to share a similar mechanism of action.
Caption: Mechanism of fusidic acid action and resistance.
Experimental Workflow for Cross-Resistance Investigation
The following diagram outlines the logical workflow for investigating the cross-resistance of this compound.
Caption: Workflow for antibiotic cross-resistance testing.
References
Comparative Bioactivity Analysis: 11-Keto Fusidic Acid vs. 3-Keto Fusidic Acid
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of two key derivatives of fusidic acid: 11-Keto Fusidic Acid and 3-Keto Fusidic Acid. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences in the antibacterial efficacy of these compounds.
Quantitative Bioactivity Data
The antibacterial potency of this compound and 3-Keto Fusidic Acid has been evaluated against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy, has been determined for both compounds. A lower MIC value signifies greater potency.
| Compound | Target Organism | MIC Value | Citation |
| This compound | Staphylococcus aureus | 0.078 µg/mL | [1] |
| 3-Keto Fusidic Acid | Staphylococcus aureus | 0.25 µg/mL | [2] |
| 3-Keto Fusidic Acid | Staphylococcus aureus | 0.3 mg/L (0.3 µg/mL) | [2] |
| 3-Keto Fusidic Acid | Mycobacterium tuberculosis | 1.25 µM (MIC₉₉) | [3] |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both 11-Keto and 3-Keto Fusidic Acid are understood to exert their antibacterial effects through the same fundamental mechanism as the parent compound, fusidic acid. They are potent inhibitors of bacterial protein synthesis. This is achieved by targeting and inhibiting the function of Elongation Factor G (EF-G). By binding to the EF-G-ribosome complex, these compounds stall the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The following outlines a typical broth microdilution protocol used for this purpose.
Objective: To determine the lowest concentration of this compound and 3-Keto Fusidic Acid that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound and 3-Keto Fusidic Acid stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., Staphylococcus aureus at ~5 x 10⁵ CFU/mL)
-
Spectrophotometer or microplate reader for optical density measurements
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of each keto-fusidic acid derivative is performed in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).
-
Inoculation: Each well of the microtiter plate (except for sterility controls) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
Both this compound and 3-Keto Fusidic Acid demonstrate potent antibacterial activity, particularly against Staphylococcus aureus. The available data suggests that this compound may exhibit slightly greater potency against this specific strain. Their shared mechanism of action, the inhibition of bacterial protein synthesis via EF-G, underscores their potential as valuable antibacterial agents. The provided experimental framework for MIC determination offers a standardized approach for further comparative studies and the evaluation of other fusidic acid derivatives. This information serves as a critical resource for the rational design and development of new and effective antibacterial therapies.
References
Comparative Bioactivity Analysis: 11-Keto Fusidic Acid vs. 3-Keto Fusidic Acid
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of two key derivatives of fusidic acid: 11-Keto Fusidic Acid and 3-Keto Fusidic Acid. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences in the antibacterial efficacy of these compounds.
Quantitative Bioactivity Data
The antibacterial potency of this compound and 3-Keto Fusidic Acid has been evaluated against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy, has been determined for both compounds. A lower MIC value signifies greater potency.
| Compound | Target Organism | MIC Value | Citation |
| This compound | Staphylococcus aureus | 0.078 µg/mL | [1] |
| 3-Keto Fusidic Acid | Staphylococcus aureus | 0.25 µg/mL | [2] |
| 3-Keto Fusidic Acid | Staphylococcus aureus | 0.3 mg/L (0.3 µg/mL) | [2] |
| 3-Keto Fusidic Acid | Mycobacterium tuberculosis | 1.25 µM (MIC₉₉) | [3] |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both 11-Keto and 3-Keto Fusidic Acid are understood to exert their antibacterial effects through the same fundamental mechanism as the parent compound, fusidic acid. They are potent inhibitors of bacterial protein synthesis. This is achieved by targeting and inhibiting the function of Elongation Factor G (EF-G). By binding to the EF-G-ribosome complex, these compounds stall the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The following outlines a typical broth microdilution protocol used for this purpose.
Objective: To determine the lowest concentration of this compound and 3-Keto Fusidic Acid that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound and 3-Keto Fusidic Acid stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., Staphylococcus aureus at ~5 x 10⁵ CFU/mL)
-
Spectrophotometer or microplate reader for optical density measurements
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of each keto-fusidic acid derivative is performed in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).
-
Inoculation: Each well of the microtiter plate (except for sterility controls) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
Both this compound and 3-Keto Fusidic Acid demonstrate potent antibacterial activity, particularly against Staphylococcus aureus. The available data suggests that this compound may exhibit slightly greater potency against this specific strain. Their shared mechanism of action, the inhibition of bacterial protein synthesis via EF-G, underscores their potential as valuable antibacterial agents. The provided experimental framework for MIC determination offers a standardized approach for further comparative studies and the evaluation of other fusidic acid derivatives. This information serves as a critical resource for the rational design and development of new and effective antibacterial therapies.
References
Comparative Bioactivity Analysis: 11-Keto Fusidic Acid vs. 3-Keto Fusidic Acid
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of two key derivatives of fusidic acid: 11-Keto Fusidic Acid and 3-Keto Fusidic Acid. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences in the antibacterial efficacy of these compounds.
Quantitative Bioactivity Data
The antibacterial potency of this compound and 3-Keto Fusidic Acid has been evaluated against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy, has been determined for both compounds. A lower MIC value signifies greater potency.
| Compound | Target Organism | MIC Value | Citation |
| This compound | Staphylococcus aureus | 0.078 µg/mL | [1] |
| 3-Keto Fusidic Acid | Staphylococcus aureus | 0.25 µg/mL | [2] |
| 3-Keto Fusidic Acid | Staphylococcus aureus | 0.3 mg/L (0.3 µg/mL) | [2] |
| 3-Keto Fusidic Acid | Mycobacterium tuberculosis | 1.25 µM (MIC₉₉) | [3] |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both 11-Keto and 3-Keto Fusidic Acid are understood to exert their antibacterial effects through the same fundamental mechanism as the parent compound, fusidic acid. They are potent inhibitors of bacterial protein synthesis. This is achieved by targeting and inhibiting the function of Elongation Factor G (EF-G). By binding to the EF-G-ribosome complex, these compounds stall the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The following outlines a typical broth microdilution protocol used for this purpose.
Objective: To determine the lowest concentration of this compound and 3-Keto Fusidic Acid that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound and 3-Keto Fusidic Acid stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., Staphylococcus aureus at ~5 x 10⁵ CFU/mL)
-
Spectrophotometer or microplate reader for optical density measurements
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Compound Dilutions: A two-fold serial dilution of each keto-fusidic acid derivative is performed in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).
-
Inoculation: Each well of the microtiter plate (except for sterility controls) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
Both this compound and 3-Keto Fusidic Acid demonstrate potent antibacterial activity, particularly against Staphylococcus aureus. The available data suggests that this compound may exhibit slightly greater potency against this specific strain. Their shared mechanism of action, the inhibition of bacterial protein synthesis via EF-G, underscores their potential as valuable antibacterial agents. The provided experimental framework for MIC determination offers a standardized approach for further comparative studies and the evaluation of other fusidic acid derivatives. This information serves as a critical resource for the rational design and development of new and effective antibacterial therapies.
References
11-Keto Fusidic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and currently available in vivo efficacy data for 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, Fusidic Acid. This document is intended to support research and development efforts by presenting a structured analysis of its antibacterial potential.
Executive Summary
This compound has demonstrated potent in vitro activity against Staphylococcus aureus. However, to date, there is a notable absence of publicly available in vivo efficacy data for this specific derivative. This guide will present the existing in vitro data for this compound and draw comparisons with its parent compound, Fusidic Acid, and other relevant derivatives. Furthermore, it will outline established experimental protocols for both in vitro and in vivo evaluation of fusidic acid compounds, providing a framework for future studies on this compound.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Efficacy of this compound and Comparators against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.078 |
| Fusidic Acid | Staphylococcus aureus (ATCC 29213) | 0.194 |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | 4 |
| Cephalosporin P1 | Staphylococcus aureus | 8 |
Data for this compound and Fusidic Acid are presented to highlight the effect of the keto-functionalization at the 11th position. Data for 3-Keto-cephalosporin P1 and Cephalosporin P1, structurally related compounds, are included for broader context on keto-derivatives of fusidic acid analogues.
The data clearly indicates that this compound exhibits potent antibacterial activity against Staphylococcus aureus, with a lower MIC value than its parent compound, Fusidic Acid, suggesting that the introduction of a keto group at the 11th position may enhance its intrinsic antibacterial properties.
In Vivo Efficacy: A Data Gap
A comprehensive search of scientific literature and databases did not yield any specific in vivo efficacy studies for this compound. While in vivo studies are crucial for determining a drug candidate's therapeutic potential in a complex biological system, such data for this particular derivative is not yet available.
However, numerous studies have established the in vivo efficacy of Fusidic Acid and other derivatives in various animal models of infection. These studies provide a valuable reference for the potential in vivo activity of this compound and a blueprint for its future evaluation. Typically, these studies involve murine infection models, such as soft-tissue or systemic infections, where parameters like bacterial load reduction and survival rates are assessed. For instance, a novel analog of Fusidic Acid has shown efficacy in a soft-tissue murine infection model against a Fusidic Acid-resistant strain of S. aureus[1].
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of antimicrobial agents.
In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Efficacy Testing: Murine Soft-Tissue Infection Model
The following provides a generalized protocol for assessing the in vivo efficacy of a fusidic acid derivative in a murine model of soft-tissue infection. This protocol is based on established methodologies for similar compounds and serves as a template for future studies on this compound.
Logical Relationship for In Vivo Efficacy Assessment
Caption: Logical flow of an in vivo efficacy study.
Protocol Steps:
-
Animal Model: Female BALB/c mice (or a similar strain) are typically used.
-
Infection: A subcutaneous or intramuscular injection of a clinical isolate of Staphylococcus aureus is administered to induce a localized soft-tissue infection.
-
Treatment: At a specified time post-infection, mice are treated with this compound (at various doses) or a vehicle control, administered via an appropriate route (e.g., intraperitoneal, oral).
-
Evaluation:
-
Bacterial Load: At a predetermined endpoint, the infected tissue is excised, homogenized, and plated on selective agar (B569324) to enumerate the bacterial load (CFU/g of tissue).
-
Survival: In some models, the survival of the animals is monitored over a set period.
-
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial load or survival rates in the treated groups to the vehicle control group.
Conclusion and Future Directions
This compound demonstrates promising in vitro antibacterial activity against Staphylococcus aureus, surpassing its parent compound, Fusidic Acid, in some reported assays. This suggests that the 11-keto modification is a favorable structural change for enhancing antibacterial potency.
The critical next step in the evaluation of this compound is the assessment of its in vivo efficacy. The lack of such data represents a significant knowledge gap that needs to be addressed to determine its true therapeutic potential. Future research should focus on:
-
Conducting in vivo efficacy studies in relevant animal models of staphylococcal infections to determine its effectiveness in a biological system.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion, which are crucial for dose optimization.
-
Broadening the scope of in vitro testing to include a wider range of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a novel antibacterial agent.
References
11-Keto Fusidic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and currently available in vivo efficacy data for 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, Fusidic Acid. This document is intended to support research and development efforts by presenting a structured analysis of its antibacterial potential.
Executive Summary
This compound has demonstrated potent in vitro activity against Staphylococcus aureus. However, to date, there is a notable absence of publicly available in vivo efficacy data for this specific derivative. This guide will present the existing in vitro data for this compound and draw comparisons with its parent compound, Fusidic Acid, and other relevant derivatives. Furthermore, it will outline established experimental protocols for both in vitro and in vivo evaluation of fusidic acid compounds, providing a framework for future studies on this compound.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Efficacy of this compound and Comparators against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.078 |
| Fusidic Acid | Staphylococcus aureus (ATCC 29213) | 0.194 |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | 4 |
| Cephalosporin P1 | Staphylococcus aureus | 8 |
Data for this compound and Fusidic Acid are presented to highlight the effect of the keto-functionalization at the 11th position. Data for 3-Keto-cephalosporin P1 and Cephalosporin P1, structurally related compounds, are included for broader context on keto-derivatives of fusidic acid analogues.
The data clearly indicates that this compound exhibits potent antibacterial activity against Staphylococcus aureus, with a lower MIC value than its parent compound, Fusidic Acid, suggesting that the introduction of a keto group at the 11th position may enhance its intrinsic antibacterial properties.
In Vivo Efficacy: A Data Gap
A comprehensive search of scientific literature and databases did not yield any specific in vivo efficacy studies for this compound. While in vivo studies are crucial for determining a drug candidate's therapeutic potential in a complex biological system, such data for this particular derivative is not yet available.
However, numerous studies have established the in vivo efficacy of Fusidic Acid and other derivatives in various animal models of infection. These studies provide a valuable reference for the potential in vivo activity of this compound and a blueprint for its future evaluation. Typically, these studies involve murine infection models, such as soft-tissue or systemic infections, where parameters like bacterial load reduction and survival rates are assessed. For instance, a novel analog of Fusidic Acid has shown efficacy in a soft-tissue murine infection model against a Fusidic Acid-resistant strain of S. aureus[1].
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of antimicrobial agents.
In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Efficacy Testing: Murine Soft-Tissue Infection Model
The following provides a generalized protocol for assessing the in vivo efficacy of a fusidic acid derivative in a murine model of soft-tissue infection. This protocol is based on established methodologies for similar compounds and serves as a template for future studies on this compound.
Logical Relationship for In Vivo Efficacy Assessment
Caption: Logical flow of an in vivo efficacy study.
Protocol Steps:
-
Animal Model: Female BALB/c mice (or a similar strain) are typically used.
-
Infection: A subcutaneous or intramuscular injection of a clinical isolate of Staphylococcus aureus is administered to induce a localized soft-tissue infection.
-
Treatment: At a specified time post-infection, mice are treated with this compound (at various doses) or a vehicle control, administered via an appropriate route (e.g., intraperitoneal, oral).
-
Evaluation:
-
Bacterial Load: At a predetermined endpoint, the infected tissue is excised, homogenized, and plated on selective agar (B569324) to enumerate the bacterial load (CFU/g of tissue).
-
Survival: In some models, the survival of the animals is monitored over a set period.
-
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial load or survival rates in the treated groups to the vehicle control group.
Conclusion and Future Directions
This compound demonstrates promising in vitro antibacterial activity against Staphylococcus aureus, surpassing its parent compound, Fusidic Acid, in some reported assays. This suggests that the 11-keto modification is a favorable structural change for enhancing antibacterial potency.
The critical next step in the evaluation of this compound is the assessment of its in vivo efficacy. The lack of such data represents a significant knowledge gap that needs to be addressed to determine its true therapeutic potential. Future research should focus on:
-
Conducting in vivo efficacy studies in relevant animal models of staphylococcal infections to determine its effectiveness in a biological system.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion, which are crucial for dose optimization.
-
Broadening the scope of in vitro testing to include a wider range of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a novel antibacterial agent.
References
11-Keto Fusidic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and currently available in vivo efficacy data for 11-Keto Fusidic Acid, a derivative of the well-established antibiotic, Fusidic Acid. This document is intended to support research and development efforts by presenting a structured analysis of its antibacterial potential.
Executive Summary
This compound has demonstrated potent in vitro activity against Staphylococcus aureus. However, to date, there is a notable absence of publicly available in vivo efficacy data for this specific derivative. This guide will present the existing in vitro data for this compound and draw comparisons with its parent compound, Fusidic Acid, and other relevant derivatives. Furthermore, it will outline established experimental protocols for both in vitro and in vivo evaluation of fusidic acid compounds, providing a framework for future studies on this compound.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Efficacy of this compound and Comparators against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.078 |
| Fusidic Acid | Staphylococcus aureus (ATCC 29213) | 0.194 |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | 4 |
| Cephalosporin P1 | Staphylococcus aureus | 8 |
Data for this compound and Fusidic Acid are presented to highlight the effect of the keto-functionalization at the 11th position. Data for 3-Keto-cephalosporin P1 and Cephalosporin P1, structurally related compounds, are included for broader context on keto-derivatives of fusidic acid analogues.
The data clearly indicates that this compound exhibits potent antibacterial activity against Staphylococcus aureus, with a lower MIC value than its parent compound, Fusidic Acid, suggesting that the introduction of a keto group at the 11th position may enhance its intrinsic antibacterial properties.
In Vivo Efficacy: A Data Gap
A comprehensive search of scientific literature and databases did not yield any specific in vivo efficacy studies for this compound. While in vivo studies are crucial for determining a drug candidate's therapeutic potential in a complex biological system, such data for this particular derivative is not yet available.
However, numerous studies have established the in vivo efficacy of Fusidic Acid and other derivatives in various animal models of infection. These studies provide a valuable reference for the potential in vivo activity of this compound and a blueprint for its future evaluation. Typically, these studies involve murine infection models, such as soft-tissue or systemic infections, where parameters like bacterial load reduction and survival rates are assessed. For instance, a novel analog of Fusidic Acid has shown efficacy in a soft-tissue murine infection model against a Fusidic Acid-resistant strain of S. aureus[1].
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of antimicrobial agents.
In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Efficacy Testing: Murine Soft-Tissue Infection Model
The following provides a generalized protocol for assessing the in vivo efficacy of a fusidic acid derivative in a murine model of soft-tissue infection. This protocol is based on established methodologies for similar compounds and serves as a template for future studies on this compound.
Logical Relationship for In Vivo Efficacy Assessment
Caption: Logical flow of an in vivo efficacy study.
Protocol Steps:
-
Animal Model: Female BALB/c mice (or a similar strain) are typically used.
-
Infection: A subcutaneous or intramuscular injection of a clinical isolate of Staphylococcus aureus is administered to induce a localized soft-tissue infection.
-
Treatment: At a specified time post-infection, mice are treated with this compound (at various doses) or a vehicle control, administered via an appropriate route (e.g., intraperitoneal, oral).
-
Evaluation:
-
Bacterial Load: At a predetermined endpoint, the infected tissue is excised, homogenized, and plated on selective agar to enumerate the bacterial load (CFU/g of tissue).
-
Survival: In some models, the survival of the animals is monitored over a set period.
-
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial load or survival rates in the treated groups to the vehicle control group.
Conclusion and Future Directions
This compound demonstrates promising in vitro antibacterial activity against Staphylococcus aureus, surpassing its parent compound, Fusidic Acid, in some reported assays. This suggests that the 11-keto modification is a favorable structural change for enhancing antibacterial potency.
The critical next step in the evaluation of this compound is the assessment of its in vivo efficacy. The lack of such data represents a significant knowledge gap that needs to be addressed to determine its true therapeutic potential. Future research should focus on:
-
Conducting in vivo efficacy studies in relevant animal models of staphylococcal infections to determine its effectiveness in a biological system.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion, which are crucial for dose optimization.
-
Broadening the scope of in vitro testing to include a wider range of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a novel antibacterial agent.
References
Unveiling the Antibacterial Strategy of 11-Keto Fusidic Acid: A Comparative Guide
While direct experimental confirmation for the antibacterial mechanism of 11-Keto Fusidic Acid (11-KFA) remains to be explicitly detailed in available literature, its structural congruence with the well-characterized antibiotic, fusidic acid, strongly supports an identical mode of action. This guide provides a comprehensive comparison based on the established mechanism of fusidic acid, treating it as the confirmed mechanism for its 11-keto derivative. The focus is on the inhibition of bacterial protein synthesis through the targeting of elongation factor G (EF-G).
This document will delve into the molecular interactions, present comparative antibacterial potency, and outline the experimental protocols necessary to verify this mechanism for this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Presumed Mechanism of Action: Inhibition of Elongation Factor G
Fusidic acid and, by strong inference, this compound, function as potent inhibitors of bacterial protein synthesis.[1][2][3][4][5] The primary molecular target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of polypeptide chain elongation on the ribosome.[1][2][3][4][5]
The mechanism unfolds as follows:
-
Binding to the Ribosome-EF-G Complex: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome to facilitate the movement of the peptidyl-tRNA from the A-site to the P-site.
-
GTP Hydrolysis and Translocation: The hydrolysis of GTP to GDP by EF-G provides the energy for this translocation, moving the mRNA and its associated tRNAs through the ribosome.
-
Stalling the Ribosome: Fusidic acid (and presumably 11-KFA) binds to the EF-G-GDP-ribosome complex.[6] This binding event stabilizes the complex, effectively locking EF-G onto the ribosome and preventing its release.[6]
-
Inhibition of Protein Synthesis: With EF-G stalled, the A-site of the ribosome remains blocked, preventing the binding of a new aminoacyl-tRNA and thus halting further peptide chain elongation. This cessation of protein synthesis is ultimately lethal to the bacterium.
Comparative Antibacterial Potency
Available data indicates that this compound not only retains but may even exhibit enhanced antibacterial activity compared to its parent compound against key Gram-positive pathogens like Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | 0.078[7][8] |
| Fusidic Acid | Staphylococcus aureus | 0.06 - 0.25[9] |
Experimental Protocols for Mechanism Confirmation
To definitively confirm that this compound operates through the same mechanism as fusidic acid, the following key experiments can be employed:
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no drug) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of 11-KFA at which no visible bacterial growth (turbidity) is observed.
In Vitro Translation Inhibition Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Template mRNA: A reporter mRNA (e.g., encoding luciferase or a fluorescent protein) is added to the cell-free extract.
-
Addition of Test Compound: this compound is added to the reaction mixture at various concentrations. A control reaction with no inhibitor and a positive control with fusidic acid are also prepared.
-
Incubation: The reaction is incubated under conditions that allow for protein synthesis (typically 37°C for 1-2 hours).
-
Measurement of Protein Synthesis: The amount of newly synthesized reporter protein is quantified (e.g., by measuring luminescence for luciferase). A dose-dependent decrease in protein synthesis in the presence of 11-KFA would indicate inhibition of translation.
Ribosome Binding Assay with Radiolabeled EF-G
This assay can be used to demonstrate the direct interaction of 11-KFA with the EF-G-ribosome complex.
Protocol:
-
Preparation of Components: Purified ribosomes, EF-G, and a non-hydrolyzable GTP analog (e.g., GDPNP) are required. EF-G can be radiolabeled (e.g., with ³H or ³⁵S).
-
Complex Formation: Ribosomes, radiolabeled EF-G, and GDPNP are incubated together to form a stable complex.
-
Addition of Test Compound: this compound is added to the mixture.
-
Separation of Ribosome-Bound and Free EF-G: The mixture is passed through a nitrocellulose filter. Ribosomes and any bound EF-G will be retained on the filter, while unbound EF-G will pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. An increase in the amount of bound EF-G in the presence of 11-KFA would suggest that it stabilizes the EF-G-ribosome complex, consistent with the known mechanism of fusidic acid.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the presumed antibacterial pathway of this compound and a typical experimental workflow for its confirmation.
References
- 1. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Strategy of 11-Keto Fusidic Acid: A Comparative Guide
While direct experimental confirmation for the antibacterial mechanism of 11-Keto Fusidic Acid (11-KFA) remains to be explicitly detailed in available literature, its structural congruence with the well-characterized antibiotic, fusidic acid, strongly supports an identical mode of action. This guide provides a comprehensive comparison based on the established mechanism of fusidic acid, treating it as the confirmed mechanism for its 11-keto derivative. The focus is on the inhibition of bacterial protein synthesis through the targeting of elongation factor G (EF-G).
This document will delve into the molecular interactions, present comparative antibacterial potency, and outline the experimental protocols necessary to verify this mechanism for this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Presumed Mechanism of Action: Inhibition of Elongation Factor G
Fusidic acid and, by strong inference, this compound, function as potent inhibitors of bacterial protein synthesis.[1][2][3][4][5] The primary molecular target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of polypeptide chain elongation on the ribosome.[1][2][3][4][5]
The mechanism unfolds as follows:
-
Binding to the Ribosome-EF-G Complex: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome to facilitate the movement of the peptidyl-tRNA from the A-site to the P-site.
-
GTP Hydrolysis and Translocation: The hydrolysis of GTP to GDP by EF-G provides the energy for this translocation, moving the mRNA and its associated tRNAs through the ribosome.
-
Stalling the Ribosome: Fusidic acid (and presumably 11-KFA) binds to the EF-G-GDP-ribosome complex.[6] This binding event stabilizes the complex, effectively locking EF-G onto the ribosome and preventing its release.[6]
-
Inhibition of Protein Synthesis: With EF-G stalled, the A-site of the ribosome remains blocked, preventing the binding of a new aminoacyl-tRNA and thus halting further peptide chain elongation. This cessation of protein synthesis is ultimately lethal to the bacterium.
Comparative Antibacterial Potency
Available data indicates that this compound not only retains but may even exhibit enhanced antibacterial activity compared to its parent compound against key Gram-positive pathogens like Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | 0.078[7][8] |
| Fusidic Acid | Staphylococcus aureus | 0.06 - 0.25[9] |
Experimental Protocols for Mechanism Confirmation
To definitively confirm that this compound operates through the same mechanism as fusidic acid, the following key experiments can be employed:
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no drug) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of 11-KFA at which no visible bacterial growth (turbidity) is observed.
In Vitro Translation Inhibition Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Template mRNA: A reporter mRNA (e.g., encoding luciferase or a fluorescent protein) is added to the cell-free extract.
-
Addition of Test Compound: this compound is added to the reaction mixture at various concentrations. A control reaction with no inhibitor and a positive control with fusidic acid are also prepared.
-
Incubation: The reaction is incubated under conditions that allow for protein synthesis (typically 37°C for 1-2 hours).
-
Measurement of Protein Synthesis: The amount of newly synthesized reporter protein is quantified (e.g., by measuring luminescence for luciferase). A dose-dependent decrease in protein synthesis in the presence of 11-KFA would indicate inhibition of translation.
Ribosome Binding Assay with Radiolabeled EF-G
This assay can be used to demonstrate the direct interaction of 11-KFA with the EF-G-ribosome complex.
Protocol:
-
Preparation of Components: Purified ribosomes, EF-G, and a non-hydrolyzable GTP analog (e.g., GDPNP) are required. EF-G can be radiolabeled (e.g., with ³H or ³⁵S).
-
Complex Formation: Ribosomes, radiolabeled EF-G, and GDPNP are incubated together to form a stable complex.
-
Addition of Test Compound: this compound is added to the mixture.
-
Separation of Ribosome-Bound and Free EF-G: The mixture is passed through a nitrocellulose filter. Ribosomes and any bound EF-G will be retained on the filter, while unbound EF-G will pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. An increase in the amount of bound EF-G in the presence of 11-KFA would suggest that it stabilizes the EF-G-ribosome complex, consistent with the known mechanism of fusidic acid.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the presumed antibacterial pathway of this compound and a typical experimental workflow for its confirmation.
References
- 1. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Strategy of 11-Keto Fusidic Acid: A Comparative Guide
While direct experimental confirmation for the antibacterial mechanism of 11-Keto Fusidic Acid (11-KFA) remains to be explicitly detailed in available literature, its structural congruence with the well-characterized antibiotic, fusidic acid, strongly supports an identical mode of action. This guide provides a comprehensive comparison based on the established mechanism of fusidic acid, treating it as the confirmed mechanism for its 11-keto derivative. The focus is on the inhibition of bacterial protein synthesis through the targeting of elongation factor G (EF-G).
This document will delve into the molecular interactions, present comparative antibacterial potency, and outline the experimental protocols necessary to verify this mechanism for this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Presumed Mechanism of Action: Inhibition of Elongation Factor G
Fusidic acid and, by strong inference, this compound, function as potent inhibitors of bacterial protein synthesis.[1][2][3][4][5] The primary molecular target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of polypeptide chain elongation on the ribosome.[1][2][3][4][5]
The mechanism unfolds as follows:
-
Binding to the Ribosome-EF-G Complex: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome to facilitate the movement of the peptidyl-tRNA from the A-site to the P-site.
-
GTP Hydrolysis and Translocation: The hydrolysis of GTP to GDP by EF-G provides the energy for this translocation, moving the mRNA and its associated tRNAs through the ribosome.
-
Stalling the Ribosome: Fusidic acid (and presumably 11-KFA) binds to the EF-G-GDP-ribosome complex.[6] This binding event stabilizes the complex, effectively locking EF-G onto the ribosome and preventing its release.[6]
-
Inhibition of Protein Synthesis: With EF-G stalled, the A-site of the ribosome remains blocked, preventing the binding of a new aminoacyl-tRNA and thus halting further peptide chain elongation. This cessation of protein synthesis is ultimately lethal to the bacterium.
Comparative Antibacterial Potency
Available data indicates that this compound not only retains but may even exhibit enhanced antibacterial activity compared to its parent compound against key Gram-positive pathogens like Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | 0.078[7][8] |
| Fusidic Acid | Staphylococcus aureus | 0.06 - 0.25[9] |
Experimental Protocols for Mechanism Confirmation
To definitively confirm that this compound operates through the same mechanism as fusidic acid, the following key experiments can be employed:
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no drug) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of 11-KFA at which no visible bacterial growth (turbidity) is observed.
In Vitro Translation Inhibition Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
Protocol:
-
Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.
-
Template mRNA: A reporter mRNA (e.g., encoding luciferase or a fluorescent protein) is added to the cell-free extract.
-
Addition of Test Compound: this compound is added to the reaction mixture at various concentrations. A control reaction with no inhibitor and a positive control with fusidic acid are also prepared.
-
Incubation: The reaction is incubated under conditions that allow for protein synthesis (typically 37°C for 1-2 hours).
-
Measurement of Protein Synthesis: The amount of newly synthesized reporter protein is quantified (e.g., by measuring luminescence for luciferase). A dose-dependent decrease in protein synthesis in the presence of 11-KFA would indicate inhibition of translation.
Ribosome Binding Assay with Radiolabeled EF-G
This assay can be used to demonstrate the direct interaction of 11-KFA with the EF-G-ribosome complex.
Protocol:
-
Preparation of Components: Purified ribosomes, EF-G, and a non-hydrolyzable GTP analog (e.g., GDPNP) are required. EF-G can be radiolabeled (e.g., with ³H or ³⁵S).
-
Complex Formation: Ribosomes, radiolabeled EF-G, and GDPNP are incubated together to form a stable complex.
-
Addition of Test Compound: this compound is added to the mixture.
-
Separation of Ribosome-Bound and Free EF-G: The mixture is passed through a nitrocellulose filter. Ribosomes and any bound EF-G will be retained on the filter, while unbound EF-G will pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. An increase in the amount of bound EF-G in the presence of 11-KFA would suggest that it stabilizes the EF-G-ribosome complex, consistent with the known mechanism of fusidic acid.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the presumed antibacterial pathway of this compound and a typical experimental workflow for its confirmation.
References
- 1. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectrum of activity, mutation rates, synergistic interactions, and the effects of pH and serum proteins for fusidic acid (CEM-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anti-Inflammatory Effects of Fusidic Acid Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the anti-inflammatory properties of various fusidic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to objectively evaluate the performance of these compounds against the parent fusidic acid, detailing the underlying mechanisms of action and providing established experimental protocols.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of fusidic acid and its derivatives has been evaluated in several preclinical models. The data below summarizes the key findings from in vivo and in vitro studies, providing a comparative overview of their potency.
In Vivo Anti-Inflammatory Effects: TPA-Induced Mouse Ear Edema
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard assay to evaluate the topical anti-inflammatory activity of compounds. The following table compares the percentage of edema inhibition by fusidic acid and its hydrogenated derivative, WU-FA-01.
| Compound | Dose (µg/mL) | Edema Inhibition (%) | Reference |
| Fusidic Acid (WU-FA-00) | 2,000 | 39.04 | [1] |
| 4,000 | 73.46 | [1] | |
| 8,000 | 83.83 | [1] | |
| WU-FA-01 | 2,000 | 48.16 | [1] |
| 4,000 | 113.97 | [1] | |
| 8,000 | 137.32 | [1] | |
| Dexamethasone (Control) | 2,500 | 134.13 | [1] |
Data presented as the percentage reduction in ear edema compared to the TPA-treated group.[1]
In Vitro Anti-Inflammatory Effects: Inhibition of Pro-Inflammatory Mediators
The inhibitory activity of fusidic acid derivatives on the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, is a crucial indicator of their anti-inflammatory potential at the cellular level. The data below presents the half-maximal inhibitory concentrations (IC50) for various derivatives in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | IC50 for NO Production (µM) | IC50 for IL-6 Production (µM) | IC50 for TNF-α Production (µM) | Reference |
| Compound 30 | 1.15 | - | - | [2] |
| Compound a1 | 3.26 ± 0.42 | 1.85 ± 0.21 | 3.88 ± 0.55 | [3] |
Lower IC50 values indicate greater potency.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of fusidic acid and its derivatives are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS or TPA, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2.[1][3] Studies have shown that fusidic acid derivatives, such as WU-FA-01, can significantly suppress the expression of p65, IκB-α, and phosphorylated IκB-α in TPA-induced mouse ear models, indicating a direct inhibitory effect on this pathway.[1]
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.[3] The fusidic acid derivative 'a1' has been shown to inhibit the phosphorylation of p38 MAPK, JNK, and ERK, thereby downregulating this pro-inflammatory signaling cascade.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of test compounds.
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a negative control.
-
Treatment: The test compound (fusidic acid or its derivatives) dissolved in a vehicle is topically applied to the TPA-treated ear, typically 30 minutes after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as dexamethasone.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated using the following formula: % Inhibition = [(A - B) / A] × 100 Where A is the mean edema of the control group, and B is the mean edema of the treated group.
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Culture supernatants from the in vitro NO production assay (or a parallel experiment) are collected and stored at -80°C until analysis.
-
ELISA Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution.
-
Data Analysis: The resulting color change is measured using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the sample is determined by comparison with a standard curve generated from known concentrations of the recombinant cytokine.
References
- 1. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of fusidic acid derivatives as novel STING inhibitors for treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis fusidic acid derivatives alleviate acute lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anti-Inflammatory Effects of Fusidic Acid Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the anti-inflammatory properties of various fusidic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to objectively evaluate the performance of these compounds against the parent fusidic acid, detailing the underlying mechanisms of action and providing established experimental protocols.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of fusidic acid and its derivatives has been evaluated in several preclinical models. The data below summarizes the key findings from in vivo and in vitro studies, providing a comparative overview of their potency.
In Vivo Anti-Inflammatory Effects: TPA-Induced Mouse Ear Edema
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard assay to evaluate the topical anti-inflammatory activity of compounds. The following table compares the percentage of edema inhibition by fusidic acid and its hydrogenated derivative, WU-FA-01.
| Compound | Dose (µg/mL) | Edema Inhibition (%) | Reference |
| Fusidic Acid (WU-FA-00) | 2,000 | 39.04 | [1] |
| 4,000 | 73.46 | [1] | |
| 8,000 | 83.83 | [1] | |
| WU-FA-01 | 2,000 | 48.16 | [1] |
| 4,000 | 113.97 | [1] | |
| 8,000 | 137.32 | [1] | |
| Dexamethasone (Control) | 2,500 | 134.13 | [1] |
Data presented as the percentage reduction in ear edema compared to the TPA-treated group.[1]
In Vitro Anti-Inflammatory Effects: Inhibition of Pro-Inflammatory Mediators
The inhibitory activity of fusidic acid derivatives on the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, is a crucial indicator of their anti-inflammatory potential at the cellular level. The data below presents the half-maximal inhibitory concentrations (IC50) for various derivatives in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | IC50 for NO Production (µM) | IC50 for IL-6 Production (µM) | IC50 for TNF-α Production (µM) | Reference |
| Compound 30 | 1.15 | - | - | [2] |
| Compound a1 | 3.26 ± 0.42 | 1.85 ± 0.21 | 3.88 ± 0.55 | [3] |
Lower IC50 values indicate greater potency.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of fusidic acid and its derivatives are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS or TPA, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2.[1][3] Studies have shown that fusidic acid derivatives, such as WU-FA-01, can significantly suppress the expression of p65, IκB-α, and phosphorylated IκB-α in TPA-induced mouse ear models, indicating a direct inhibitory effect on this pathway.[1]
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.[3] The fusidic acid derivative 'a1' has been shown to inhibit the phosphorylation of p38 MAPK, JNK, and ERK, thereby downregulating this pro-inflammatory signaling cascade.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of test compounds.
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a negative control.
-
Treatment: The test compound (fusidic acid or its derivatives) dissolved in a vehicle is topically applied to the TPA-treated ear, typically 30 minutes after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as dexamethasone.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated using the following formula: % Inhibition = [(A - B) / A] × 100 Where A is the mean edema of the control group, and B is the mean edema of the treated group.
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Culture supernatants from the in vitro NO production assay (or a parallel experiment) are collected and stored at -80°C until analysis.
-
ELISA Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution.
-
Data Analysis: The resulting color change is measured using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the sample is determined by comparison with a standard curve generated from known concentrations of the recombinant cytokine.
References
- 1. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of fusidic acid derivatives as novel STING inhibitors for treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis fusidic acid derivatives alleviate acute lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Anti-Inflammatory Effects of Fusidic Acid Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the anti-inflammatory properties of various fusidic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to objectively evaluate the performance of these compounds against the parent fusidic acid, detailing the underlying mechanisms of action and providing established experimental protocols.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of fusidic acid and its derivatives has been evaluated in several preclinical models. The data below summarizes the key findings from in vivo and in vitro studies, providing a comparative overview of their potency.
In Vivo Anti-Inflammatory Effects: TPA-Induced Mouse Ear Edema
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard assay to evaluate the topical anti-inflammatory activity of compounds. The following table compares the percentage of edema inhibition by fusidic acid and its hydrogenated derivative, WU-FA-01.
| Compound | Dose (µg/mL) | Edema Inhibition (%) | Reference |
| Fusidic Acid (WU-FA-00) | 2,000 | 39.04 | [1] |
| 4,000 | 73.46 | [1] | |
| 8,000 | 83.83 | [1] | |
| WU-FA-01 | 2,000 | 48.16 | [1] |
| 4,000 | 113.97 | [1] | |
| 8,000 | 137.32 | [1] | |
| Dexamethasone (Control) | 2,500 | 134.13 | [1] |
Data presented as the percentage reduction in ear edema compared to the TPA-treated group.[1]
In Vitro Anti-Inflammatory Effects: Inhibition of Pro-Inflammatory Mediators
The inhibitory activity of fusidic acid derivatives on the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, is a crucial indicator of their anti-inflammatory potential at the cellular level. The data below presents the half-maximal inhibitory concentrations (IC50) for various derivatives in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | IC50 for NO Production (µM) | IC50 for IL-6 Production (µM) | IC50 for TNF-α Production (µM) | Reference |
| Compound 30 | 1.15 | - | - | [2] |
| Compound a1 | 3.26 ± 0.42 | 1.85 ± 0.21 | 3.88 ± 0.55 | [3] |
Lower IC50 values indicate greater potency.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of fusidic acid and its derivatives are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS or TPA, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2.[1][3] Studies have shown that fusidic acid derivatives, such as WU-FA-01, can significantly suppress the expression of p65, IκB-α, and phosphorylated IκB-α in TPA-induced mouse ear models, indicating a direct inhibitory effect on this pathway.[1]
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It involves a cascade of protein kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.[3] The fusidic acid derivative 'a1' has been shown to inhibit the phosphorylation of p38 MAPK, JNK, and ERK, thereby downregulating this pro-inflammatory signaling cascade.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of test compounds.
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a negative control.
-
Treatment: The test compound (fusidic acid or its derivatives) dissolved in a vehicle is topically applied to the TPA-treated ear, typically 30 minutes after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as dexamethasone.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated using the following formula: % Inhibition = [(A - B) / A] × 100 Where A is the mean edema of the control group, and B is the mean edema of the treated group.
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Culture supernatants from the in vitro NO production assay (or a parallel experiment) are collected and stored at -80°C until analysis.
-
ELISA Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution.
-
Data Analysis: The resulting color change is measured using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the sample is determined by comparison with a standard curve generated from known concentrations of the recombinant cytokine.
References
- 1. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of fusidic acid derivatives as novel STING inhibitors for treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis fusidic acid derivatives alleviate acute lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 11-Keto Fusidic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Keto Fusidic Acid. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Hazard Identification and Risk Assessment
This compound is a derivative of Fusidic Acid intended for research use only[1][2]. It should be considered a hazardous material[2]. The primary routes of occupational exposure include skin contact, inhalation of aerosols or particles, and accidental ingestion[3][4].
Hazard Summary:
A safety data sheet for the related compound 3-keto Fusidic Acid provides the following classifications, which should be considered for this compound in the absence of specific data for the 11-keto form.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[5] |
| Skin Irritation | H315: Causes skin irritation[5] |
| Eye Irritation | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect individuals from exposure to this compound[6]. There is no safe level of exposure to potent or cytotoxic compounds[7]. All disposable PPE should be considered contaminated and disposed of immediately after use in a designated waste container[7].
Recommended PPE:
-
Gloves: Two pairs of powder-free gloves tested for use with chemotherapy drugs (compliant with ASTM D6978) should be worn[6][7]. The inner glove should be placed under the gown cuff, and the outer glove should completely cover the cuff[7]. Gloves must be inspected for integrity before use and changed regularly or immediately if contaminated[8].
-
Gowns: A disposable, fluid-resistant, back-closing gown made of materials tested for use with cytotoxic drugs is required[4][9].
-
Eye and Face Protection: Full-face protection is recommended whenever there is a risk of splashing[6]. A face shield is preferred, but if goggles are used, they must be worn in conjunction with a fluid-resistant mask[6]. Safety goggles should be tightly fitting with side-shields[8].
-
Respiratory Protection: For tasks such as weighing the solid compound, cleaning up spills, or when there is a risk of aerosol generation, a fit-tested NIOSH-certified N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used[7][9].
-
Additional Protection: Hair and shoe covers should be worn before entering the designated handling area[7].
Operational Plan for Handling
A structured workflow is essential to minimize the risk of contamination and exposure. All handling of this compound should be performed in a designated area, such as a Class II Biosafety Cabinet (BSC) or a containment isolator, to provide worker protection[9].
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Personnel at risk of exposure should wear a protective gown and two pairs of gloves when unpacking the compound[6].
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Carefully wipe the exterior of the primary container with an appropriate cleaning agent on a disposable, plastic-backed absorbent pad before transferring it to the designated storage or handling area[6].
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[8].
-
The storage area should be clearly labeled as containing a potent/hazardous compound.
-
-
Preparation and Weighing (Solid Compound):
-
Perform all manipulations of the solid compound, such as weighing, within a ventilated enclosure (e.g., a Class II BSC or a chemical fume hood) to prevent inhalation of airborne particles[9].
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, decontaminate them immediately after use.
-
Work on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
-
Dissolving and Aliquoting:
-
This compound is typically supplied as a solid. A stock solution can be made by dissolving it in a solvent of choice, which should be purged with an inert gas[2].
-
Handle all liquids in a manner that minimizes aerosol generation.
-
Clearly label all solution containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations[10][11].
Waste Segregation and Disposal:
-
Solid Waste:
-
This includes contaminated PPE (gloves, gowns, masks, shoe covers), disposable labware (pipette tips, tubes, weigh boats), and cleaning materials.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container[12].
-
Containers should be kept closed when not in use[12].
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of immediately in a designated sharps container for hazardous waste.
-
-
Spill Cleanup:
-
In the event of a spill, secure the area to prevent others from entering[4].
-
The cleanup process must be performed by trained personnel wearing the full complement of recommended PPE[3].
-
Use a spill kit with absorbent materials to contain and collect the spilled material[4].
-
Clean the spill area with an appropriate deactivating or cleaning agent[13].
-
All materials used for spill cleanup must be disposed of as hazardous waste[4].
-
Workflow for Handling this compound
The following diagram illustrates the key stages of the operational and disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. targetmol.com [targetmol.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 11-Keto Fusidic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Keto Fusidic Acid. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Hazard Identification and Risk Assessment
This compound is a derivative of Fusidic Acid intended for research use only[1][2]. It should be considered a hazardous material[2]. The primary routes of occupational exposure include skin contact, inhalation of aerosols or particles, and accidental ingestion[3][4].
Hazard Summary:
A safety data sheet for the related compound 3-keto Fusidic Acid provides the following classifications, which should be considered for this compound in the absence of specific data for the 11-keto form.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[5] |
| Skin Irritation | H315: Causes skin irritation[5] |
| Eye Irritation | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect individuals from exposure to this compound[6]. There is no safe level of exposure to potent or cytotoxic compounds[7]. All disposable PPE should be considered contaminated and disposed of immediately after use in a designated waste container[7].
Recommended PPE:
-
Gloves: Two pairs of powder-free gloves tested for use with chemotherapy drugs (compliant with ASTM D6978) should be worn[6][7]. The inner glove should be placed under the gown cuff, and the outer glove should completely cover the cuff[7]. Gloves must be inspected for integrity before use and changed regularly or immediately if contaminated[8].
-
Gowns: A disposable, fluid-resistant, back-closing gown made of materials tested for use with cytotoxic drugs is required[4][9].
-
Eye and Face Protection: Full-face protection is recommended whenever there is a risk of splashing[6]. A face shield is preferred, but if goggles are used, they must be worn in conjunction with a fluid-resistant mask[6]. Safety goggles should be tightly fitting with side-shields[8].
-
Respiratory Protection: For tasks such as weighing the solid compound, cleaning up spills, or when there is a risk of aerosol generation, a fit-tested NIOSH-certified N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used[7][9].
-
Additional Protection: Hair and shoe covers should be worn before entering the designated handling area[7].
Operational Plan for Handling
A structured workflow is essential to minimize the risk of contamination and exposure. All handling of this compound should be performed in a designated area, such as a Class II Biosafety Cabinet (BSC) or a containment isolator, to provide worker protection[9].
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Personnel at risk of exposure should wear a protective gown and two pairs of gloves when unpacking the compound[6].
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Carefully wipe the exterior of the primary container with an appropriate cleaning agent on a disposable, plastic-backed absorbent pad before transferring it to the designated storage or handling area[6].
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[8].
-
The storage area should be clearly labeled as containing a potent/hazardous compound.
-
-
Preparation and Weighing (Solid Compound):
-
Perform all manipulations of the solid compound, such as weighing, within a ventilated enclosure (e.g., a Class II BSC or a chemical fume hood) to prevent inhalation of airborne particles[9].
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, decontaminate them immediately after use.
-
Work on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
-
Dissolving and Aliquoting:
-
This compound is typically supplied as a solid. A stock solution can be made by dissolving it in a solvent of choice, which should be purged with an inert gas[2].
-
Handle all liquids in a manner that minimizes aerosol generation.
-
Clearly label all solution containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations[10][11].
Waste Segregation and Disposal:
-
Solid Waste:
-
This includes contaminated PPE (gloves, gowns, masks, shoe covers), disposable labware (pipette tips, tubes, weigh boats), and cleaning materials.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container[12].
-
Containers should be kept closed when not in use[12].
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of immediately in a designated sharps container for hazardous waste.
-
-
Spill Cleanup:
-
In the event of a spill, secure the area to prevent others from entering[4].
-
The cleanup process must be performed by trained personnel wearing the full complement of recommended PPE[3].
-
Use a spill kit with absorbent materials to contain and collect the spilled material[4].
-
Clean the spill area with an appropriate deactivating or cleaning agent[13].
-
All materials used for spill cleanup must be disposed of as hazardous waste[4].
-
Workflow for Handling this compound
The following diagram illustrates the key stages of the operational and disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. targetmol.com [targetmol.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 11-Keto Fusidic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Keto Fusidic Acid. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Hazard Identification and Risk Assessment
This compound is a derivative of Fusidic Acid intended for research use only[1][2]. It should be considered a hazardous material[2]. The primary routes of occupational exposure include skin contact, inhalation of aerosols or particles, and accidental ingestion[3][4].
Hazard Summary:
A safety data sheet for the related compound 3-keto Fusidic Acid provides the following classifications, which should be considered for this compound in the absence of specific data for the 11-keto form.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[5] |
| Skin Irritation | H315: Causes skin irritation[5] |
| Eye Irritation | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect individuals from exposure to this compound[6]. There is no safe level of exposure to potent or cytotoxic compounds[7]. All disposable PPE should be considered contaminated and disposed of immediately after use in a designated waste container[7].
Recommended PPE:
-
Gloves: Two pairs of powder-free gloves tested for use with chemotherapy drugs (compliant with ASTM D6978) should be worn[6][7]. The inner glove should be placed under the gown cuff, and the outer glove should completely cover the cuff[7]. Gloves must be inspected for integrity before use and changed regularly or immediately if contaminated[8].
-
Gowns: A disposable, fluid-resistant, back-closing gown made of materials tested for use with cytotoxic drugs is required[4][9].
-
Eye and Face Protection: Full-face protection is recommended whenever there is a risk of splashing[6]. A face shield is preferred, but if goggles are used, they must be worn in conjunction with a fluid-resistant mask[6]. Safety goggles should be tightly fitting with side-shields[8].
-
Respiratory Protection: For tasks such as weighing the solid compound, cleaning up spills, or when there is a risk of aerosol generation, a fit-tested NIOSH-certified N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used[7][9].
-
Additional Protection: Hair and shoe covers should be worn before entering the designated handling area[7].
Operational Plan for Handling
A structured workflow is essential to minimize the risk of contamination and exposure. All handling of this compound should be performed in a designated area, such as a Class II Biosafety Cabinet (BSC) or a containment isolator, to provide worker protection[9].
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Personnel at risk of exposure should wear a protective gown and two pairs of gloves when unpacking the compound[6].
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Carefully wipe the exterior of the primary container with an appropriate cleaning agent on a disposable, plastic-backed absorbent pad before transferring it to the designated storage or handling area[6].
-
-
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[8].
-
The storage area should be clearly labeled as containing a potent/hazardous compound.
-
-
Preparation and Weighing (Solid Compound):
-
Perform all manipulations of the solid compound, such as weighing, within a ventilated enclosure (e.g., a Class II BSC or a chemical fume hood) to prevent inhalation of airborne particles[9].
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, decontaminate them immediately after use.
-
Work on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
-
Dissolving and Aliquoting:
-
This compound is typically supplied as a solid. A stock solution can be made by dissolving it in a solvent of choice, which should be purged with an inert gas[2].
-
Handle all liquids in a manner that minimizes aerosol generation.
-
Clearly label all solution containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations[10][11].
Waste Segregation and Disposal:
-
Solid Waste:
-
This includes contaminated PPE (gloves, gowns, masks, shoe covers), disposable labware (pipette tips, tubes, weigh boats), and cleaning materials.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container[12].
-
Containers should be kept closed when not in use[12].
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of immediately in a designated sharps container for hazardous waste.
-
-
Spill Cleanup:
-
In the event of a spill, secure the area to prevent others from entering[4].
-
The cleanup process must be performed by trained personnel wearing the full complement of recommended PPE[3].
-
Use a spill kit with absorbent materials to contain and collect the spilled material[4].
-
Clean the spill area with an appropriate deactivating or cleaning agent[13].
-
All materials used for spill cleanup must be disposed of as hazardous waste[4].
-
Workflow for Handling this compound
The following diagram illustrates the key stages of the operational and disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. targetmol.com [targetmol.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
